2,4-Dichloro-3-fluorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGPQHZYZNHITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598482 | |
| Record name | 2,4-Dichloro-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161612-68-6 | |
| Record name | 2,4-Dichloro-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-3-fluorobenzonitrile: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,4-Dichloro-3-fluorobenzonitrile, a pivotal chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, this document synthesizes core chemical properties, validated synthetic routes, safety protocols, and its emerging role in the creation of complex molecules. The information herein is grounded in established scientific literature and best practices to ensure accuracy and reliability.
Executive Summary
This compound is a halogenated aromatic nitrile whose molecular architecture makes it a versatile building block in organic synthesis. The strategic placement of chloro, fluoro, and cyano functional groups on the benzene ring offers multiple reaction pathways, enabling its use in the synthesis of agrochemicals and, most notably, as a key intermediate for active pharmaceutical ingredients (APIs).[1] This guide will delve into its fundamental properties, elucidate common synthetic methodologies with an emphasis on the underlying chemical principles, and provide robust safety and handling protocols essential for laboratory and industrial applications.
Core Chemical & Physical Properties
A thorough understanding of a compound's physical properties is the bedrock of its effective application in research and development. These properties dictate storage conditions, solvent selection for reactions, and purification strategies. This compound is typically a white to off-white crystalline solid, a physical state that simplifies handling and weighing operations.[2][3] Its insolubility in water and solubility in common organic solvents like dichloromethane and toluene are critical considerations for reaction and workup procedures.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 161612-68-6 | [3] |
| Molecular Formula | C₇H₂Cl₂FN | [2][3] |
| Molar Mass | 190.00 g/mol | [3][4] |
| Appearance | White to off-white solid/crystalline | [2][3] |
| Melting Point | 48 - 52 °C | [2] |
| Boiling Point | 263.0 ± 35.0 °C (Predicted) | [3] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; Soluble in common organic solvents.[2] | [2] |
| Flash Point | 100.5 °C | [2] |
Synthesis and Manufacturing Pathways
The synthesis of substituted benzonitriles is a well-established field in organic chemistry. For this compound, several routes have been explored, often involving halogen exchange reactions or the transformation of other functional groups into the nitrile.
Halogen Exchange (Halex) Reaction
One common industrial approach for synthesizing fluorinated aromatics is the Halex reaction, which involves the displacement of a chlorine atom with a fluoride ion. This process is typically carried out using an alkali metal fluoride, such as potassium fluoride, in the presence of a phase-transfer catalyst and often in a high-boiling point aprotic polar solvent.[5]
The choice of catalyst is crucial for achieving high yields and selectivity. Quaternary ammonium compounds are frequently employed to facilitate the transfer of the fluoride ion from the solid or liquid phase to the organic phase where the reaction occurs.[5] The reaction temperature is a critical parameter that must be carefully controlled to prevent side reactions and decomposition.
Conceptual Experimental Protocol: Synthesis via Halogen Exchange
Disclaimer: This is a generalized protocol for illustrative purposes. All laboratory work should be conducted by trained professionals with appropriate safety measures.
-
Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, a thermocouple, and a nitrogen inlet.
-
Reagent Charging: The vessel is charged with a suitable dichlorobenzonitrile precursor, an excess of spray-dried potassium fluoride, and a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Solvent Addition: An appropriate aprotic polar solvent (e.g., sulfolane or N,N-dimethylformamide) is added.
-
Inert Atmosphere: The system is purged with nitrogen to create an inert atmosphere, which is maintained throughout the reaction.
-
Heating & Reaction: The mixture is heated to a specified temperature (e.g., 150-220°C) and stirred vigorously to ensure good mixing. Reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Workup & Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid salts are filtered off. The filtrate, containing the product, is then subjected to extraction and washing procedures.
-
Purification: The crude product is purified, typically by vacuum distillation or recrystallization from a suitable solvent system, to yield this compound of high purity.
Ammoxidation of Toluene Derivatives
Another scalable industrial method is the ammoxidation of a corresponding substituted toluene. This gas-phase reaction involves passing a mixture of the toluene derivative, ammonia, and air over a specialized catalyst at elevated temperatures (350-550 °C).[6] This process directly converts the methyl group into a nitrile group. While highly efficient, this method often produces a mixture of isomers that require subsequent separation.[6]
Diagram: Synthetic Workflow Overview
Caption: High-level overview of primary synthesis routes for this compound.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is non-negotiable for confirming the identity and purity of synthesized compounds. A combination of spectroscopic methods provides a complete picture of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with the carbon of the nitrile group appearing significantly downfield.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other bands in the fingerprint region will correspond to the C-Cl, C-F, and aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (190.00 g/mol ).[4] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, providing definitive evidence of its elemental composition.
While specific spectra for this compound are available through specialized databases, general principles of spectroscopic interpretation are crucial for quality control.[7]
Safety, Handling, and Storage
As with any chemical intermediate, adherence to strict safety protocols is paramount. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][8] It is also known to cause skin and serious eye irritation.[4]
Table 2: GHS Hazard Information
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H312 | Harmful in contact with skin | Acute toxicity, dermal |
| H332 | Harmful if inhaled | Acute toxicity, inhalation |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/irritation |
Source: Aggregated GHS information.[4]
Handling Procedures:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
-
Avoid formation of dust and aerosols.[9]
-
Use non-sparking tools and prevent electrostatic discharge.[9]
-
Wash hands thoroughly after handling.[8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[9]
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3]
-
Keep away from heat, sources of ignition, and incompatible substances such as strong acids, bases, and oxidizing agents.[2]
-
Disposal must be in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility.[9]
Applications in Research and Drug Development
The true value of this compound lies in its utility as a synthetic intermediate. The presence of fluorine is particularly significant in medicinal chemistry. Incorporating fluorine into a drug candidate can modulate its metabolic stability, lipophilicity, and binding affinity to its biological target.[11]
This compound serves as a precursor for more complex molecules, including novel fluoroquinolone antibiotics.[12] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the chloro groups can be displaced via nucleophilic aromatic substitution, providing numerous avenues for molecular elaboration. For instance, it is a known intermediate in the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a key component for the antibiotic finafloxacin.[12]
Diagram: Role in Synthetic Chemistry
Caption: Key reaction pathways for derivatizing this compound.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the pharmaceutical and agrochemical industries. Its well-defined properties, established synthetic routes, and versatile reactivity profile make it a valuable asset for chemists engaged in the design and synthesis of novel, high-value molecules. A comprehensive understanding of its characteristics, coupled with stringent adherence to safety protocols, is essential for harnessing its full potential in a research and manufacturing environment.
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2,4-Dichloro-3-fluorobenzonitrile CAS number
An In-depth Technical Guide to 2,4-Dichloro-3-fluorobenzonitrile (CAS: 161612-68-6)
Introduction
This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted benzonitrile, its unique arrangement of electron-withdrawing halogen substituents and a reactive nitrile group makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, chemists, and professionals in drug development. Its structural features are pivotal for introducing specific moieties into larger, more complex molecules, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1][2]
Section 1: Core Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental for its application in a laboratory or industrial setting. This compound is a solid at room temperature with solubility in common organic solvents.[3]
| Property | Value | Source(s) |
| CAS Number | 161612-68-6 | [4][5][6] |
| Molecular Formula | C₇H₂Cl₂FN | [3][7] |
| Molecular Weight | 190.00 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [3][7] |
| Melting Point | 48 - 52 °C | [3] |
| Boiling Point | 242 - 244 °C (Predicted: 263.0±35.0 °C) | [3][7] |
| Density | 1.47 g/cm³ (Predicted: 1.49±0.1 g/cm³) | [3][7] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, toluene) | [3] |
| EINECS Number | 629-244-9 | [3] |
Section 2: Synthesis and Manufacturing Pathways
The synthesis of polysubstituted benzonitriles like this compound often involves multi-step processes that require precise control over reaction conditions. While specific proprietary manufacturing processes may vary, common synthetic strategies in medicinal chemistry rely on established aromatic chemistry.
One plausible and widely used method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . This process involves the diazotization of a corresponding aniline (2,4-dichloro-3-fluoroaniline) followed by a reaction with a cyanide salt, typically copper(I) cyanide.
Another key strategy is halogen exchange (Halex) reaction , where a more reactive halogen (like chlorine) on a benzonitrile precursor is replaced with fluorine using a fluoride salt.[1] However, given the target molecule's structure, building the substitution pattern around a pre-existing fluorinated ring is more common. A generalized workflow for a Sandmeyer-type synthesis is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
Section 3: Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected spectral data for this compound are consistent with its structure.[8]
-
¹H NMR (Proton NMR): The spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling between the two aromatic protons and the coupling to the fluorine atom (³J H-F and ⁴J H-F) will lead to a complex splitting pattern for each signal, which is characteristic of fluorinated aromatics.
-
¹³C NMR (Carbon NMR): The spectrum will show seven distinct signals. The carbon attached to the nitrile group (C≡N) will appear downfield (δ ~115-120 ppm). The aromatic carbons will show signals in the δ 110-140 ppm range, with their chemical shifts influenced by the attached halogens. The carbon-fluorine couplings (¹J C-F, ²J C-F, etc.) are highly diagnostic for confirming the position of the fluorine atom.
-
IR (Infrared) Spectroscopy: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. The C-Cl and C-F stretching vibrations will appear in the fingerprint region (below 1300 cm⁻¹), along with aromatic C-H and C=C stretching bands.
-
MS (Mass Spectrometry): The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent peaks at m/z 189 (for C₇H₂³⁵Cl₂FN), 191 (for C₇H₂³⁵Cl³⁷ClFN), and 193 (for C₇H₂³⁷Cl₂FN) in an approximate 9:6:1 ratio.
Section 4: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by its three key functional components: the nitrile group, the aromatic ring, and the halogen substituents.
-
Nitrile Group Reactions: The cyano group is a versatile functional handle. It can undergo:
-
Hydrolysis: Conversion to a carboxylic acid (2,4-dichloro-3-fluorobenzoic acid) under acidic or basic conditions.
-
Reduction: Reduction to an aminomethyl group ( (2,4-dichloro-3-fluorophenyl)methanamine) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Addition Reactions: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
-
-
Aromatic Ring Reactions: The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the nitrile group. This deactivation makes electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts) very difficult. Conversely, it activates the ring for Nucleophilic Aromatic Substitution (SₙAr) , where a nucleophile can displace one of the halogen atoms, typically the one ortho or para to the strongest activating group (the nitrile).
Caption: Key reactive sites on the this compound molecule.
Section 5: Applications in Research and Drug Development
Fluorinated organic compounds are of immense interest in drug discovery due to fluorine's ability to modulate metabolic stability, binding affinity, and bioavailability. Benzonitrile derivatives, in particular, serve as crucial intermediates.
-
Fluoroquinolone Antibiotics: Substituted fluorobenzonitriles are key precursors for the synthesis of modern fluoroquinolone antibiotics.[9] For example, the related compound 2,4-dichloro-3-cyano-5-fluorobenzoic acid is a documented intermediate for Finafloxacin, a novel fluoroquinolone.[9] The benzonitrile core provides the foundational structure onto which the characteristic quinolone ring system is constructed.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of a dichlorofluorophenyl moiety can enhance the efficacy and stability of pesticides and herbicides.[1]
-
Materials Science: Polysubstituted benzonitriles can be used as monomers or building blocks for high-performance polymers, liquid crystals, and dyes, where their specific electronic and physical properties are advantageous.[2]
Caption: Role as a building block in pharmaceutical synthesis.
Section 6: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on standard material safety data sheets.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[10]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[10]
-
Body Protection: Wear a lab coat. For larger quantities or risk of splashing, fire/flame resistant and impervious clothing is recommended.[10]
-
Respiratory Protection: Handle in a well-ventilated place, preferably a chemical fume hood, to avoid formation of dust and aerosols. If exposure limits are exceeded, use a full-face respirator.[10]
-
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[10]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[10]
-
-
Storage:
Section 7: Experimental Protocol: Hydrolysis to Carboxylic Acid
This protocol provides a representative procedure for the hydrolysis of the nitrile group to a carboxylic acid, a common transformation for this class of compounds.
Objective: To synthesize 2,4-dichloro-3-fluorobenzoic acid from this compound.
Materials:
-
This compound
-
Sulfuric acid (75% solution in water)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Buchner funnel.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 5.0 g, 1.0 eq).
-
Hydrolysis: Carefully add 50 mL of 75% sulfuric acid to the flask. Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the acidic solution over crushed ice (~100 g) in a beaker. A precipitate of the crude carboxylic acid should form.
-
Isolation: Isolate the crude solid by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water.
-
Purification (Acid-Base Extraction): Dissolve the crude solid in ethyl acetate. Transfer to a separatory funnel and wash with water. Extract the organic layer with a saturated sodium bicarbonate solution. The carboxylate salt will move to the aqueous layer.
-
Precipitation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the aqueous layer with concentrated HCl until the pH is ~1-2. The pure carboxylic acid will precipitate out.
-
Final Isolation and Drying: Filter the purified solid, wash with a small amount of cold water, and dry under vacuum to yield pure 2,4-dichloro-3-fluorobenzoic acid.
Validation: The final product should be characterized by ¹H NMR, IR (disappearance of the ~2230 cm⁻¹ nitrile peak and appearance of a broad O-H and C=O peak), and melting point analysis to confirm its identity and purity.
Conclusion
This compound is a chemical intermediate with high strategic value in modern synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and established role in the synthesis of high-value products like fluoroquinolone antibiotics make it a compound of great importance. A thorough understanding of its synthesis, characterization, and safe handling procedures is critical for leveraging its full potential in research and development.
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An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-3-fluorobenzonitrile
This guide provides a comprehensive overview of the synthetic routes for producing 2,4-dichloro-3-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing practical insights, chemical causality, and robust, reproducible protocols.
Introduction and Strategic Importance
This compound is a valuable building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on the benzene ring, offers multiple points for further chemical modification. This strategic arrangement is particularly sought after in the synthesis of complex molecules where precise control over reactivity and regioselectivity is paramount. For instance, it serves as a crucial precursor for certain herbicides and is investigated in the synthesis of novel pharmaceutical agents.[1]
This document will explore the primary and alternative synthetic strategies for obtaining this compound, with a focus on the well-established Sandmeyer reaction, which has proven to be a reliable method for the introduction of the nitrile functionality.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety considerations, of the target compound and its intermediates is critical for successful and safe synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Hazards |
| This compound | C₇H₂Cl₂FN | 188.00 | 48 - 52 | 242 - 244 | Harmful if swallowed or in contact with skin; Causes serious eye irritation.[2][3] |
| 2,4-Dichloro-3-fluoroaniline | C₆H₄Cl₂FN | 180.01 | - | - | Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation.[1][4] |
| 1,3-Dichloro-2-fluoro-5-nitrobenzene | C₆H₂Cl₂FNO₂ | 209.99 | - | - | Acute toxicity (Oral, Dermal, Inhalation); Skin and eye irritation.[5] |
| 1,3-Dichloro-2-fluorobenzene | C₆H₃Cl₂F | 164.99 | - | - | Flammable liquid and vapor; Harmful if swallowed; Causes skin and eye irritation.[6] |
Primary Synthetic Strategy: The Sandmeyer Reaction
The most common and arguably most reliable route to this compound is via a Sandmeyer reaction, starting from the corresponding aniline.[10][11] This multi-step synthesis offers a logical and controllable pathway, which is detailed below.
Visualizing the Sandmeyer Pathway
Caption: Overall synthetic pathway to this compound via the Sandmeyer reaction.
Step 1: Synthesis of the Precursor 2,4-Dichloro-3-fluoroaniline
The synthesis of the aniline precursor is a critical first stage. This is typically achieved through a two-step process starting from 1,3-dichloro-2-fluorobenzene.
a) Nitration of 1,3-Dichloro-2-fluorobenzene
The initial step involves the electrophilic aromatic substitution (nitration) of 1,3-dichloro-2-fluorobenzene to introduce a nitro group. The directing effects of the halogen substituents guide the incoming nitro group to the desired position.
Experimental Protocol:
-
In a well-ventilated fume hood, cautiously add 1,3-dichloro-2-fluorobenzene to a stirred mixture of concentrated sulfuric acid and nitric acid at a controlled temperature, typically between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,3-dichloro-2-fluoro-5-nitrobenzene.[12]
b) Reduction of 1,3-Dichloro-2-fluoro-5-nitrobenzene
The nitro group is then reduced to an amine to afford the desired 2,4-dichloro-3-fluoroaniline. This can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve the crude 1,3-dichloro-2-fluoro-5-nitrobenzene in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by the uptake of hydrogen or by TLC/GC.
-
Once the reaction is complete, carefully filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 2,4-dichloro-3-fluoroaniline.[13]
Step 2: Diazotization of 2,4-Dichloro-3-fluoroaniline
The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of the Sandmeyer reaction. This is achieved by treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, at low temperatures to ensure the stability of the diazonium salt.[14]
Experimental Protocol:
-
Suspend 2,4-dichloro-3-fluoroaniline in a mixture of concentrated hydrochloric acid and water in a reaction vessel.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Continue stirring for an additional 20-30 minutes after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution should be kept cold for the subsequent step.
Step 3: Sandmeyer Cyanation
The final step is the displacement of the diazonium group with a nitrile group using a copper(I) cyanide catalyst.[10][11] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.
Experimental Protocol:
-
In a separate vessel, prepare a solution of copper(I) cyanide in an appropriate solvent.
-
With vigorous stirring, slowly add the cold diazonium salt solution prepared in the previous step to the copper(I) cyanide solution. The temperature should be carefully controlled.
-
Nitrogen gas will evolve as the reaction proceeds. Allow the reaction to stir at a slightly elevated temperature (e.g., room temperature or gentle warming) until the evolution of gas ceases.
-
Once the reaction is complete, the product can be isolated by extraction with an organic solvent.
-
The organic extracts are then washed, dried, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.
Alternative Synthetic Routes
While the Sandmeyer reaction is a robust method, other synthetic strategies exist and may be advantageous under specific circumstances.
a) Direct Cyanation of an Aryl Halide
In some cases, a nitrile group can be introduced via direct nucleophilic substitution of a halogen on the aromatic ring. This typically requires an activated substrate and can be facilitated by transition metal catalysts, such as palladium or nickel complexes.[15] For this compound, a potential starting material could be a corresponding tri-halogenated benzene derivative. However, achieving regioselectivity can be a challenge.
b) Ammoxidation
Ammoxidation is a gas-phase catalytic reaction that converts a methyl group on an aromatic ring directly to a nitrile group using ammonia and oxygen.[16] This method is often employed in industrial settings for large-scale production due to its atom economy. The synthesis of this compound via this route would require 2,4-dichloro-3-fluorotoluene as the starting material. The reaction is typically carried out at high temperatures over a solid-state catalyst.
Conclusion
The synthesis of this compound is most reliably achieved through the multi-step Sandmeyer reaction, beginning with the nitration of 1,3-dichloro-2-fluorobenzene, followed by reduction to the corresponding aniline, diazotization, and subsequent cyanation. This pathway offers good control over the introduction of the nitrile group. Alternative methods such as direct cyanation and ammoxidation provide other potential avenues for synthesis, particularly in an industrial context, although they may present challenges in terms of starting material availability and reaction control. The choice of synthetic route will ultimately depend on factors such as scale, available resources, and desired purity of the final product.
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2,4-Dichloro-3-fluorobenzonitrile structural information
An In-depth Technical Guide to the Structural Information of 2,4-Dichloro-3-fluorobenzonitrile
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of a molecule is intrinsically linked to its structure. Halogenated benzonitriles are a cornerstone class of intermediates, offering a synthetically versatile scaffold for the construction of complex molecular architectures. Among these, this compound (CAS No. 161612-68-6) emerges as a compound of significant interest. The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring—creates a unique electronic and steric profile that dictates its reactivity and potential applications. This guide provides a comprehensive exploration of the structural information of this compound, synthesizing publicly available data with expert interpretation to serve as a vital resource for researchers, scientists, and drug development professionals. Our objective is not merely to present data, but to illuminate the causal relationships between structure and properties, thereby empowering more informed and efficient scientific inquiry.
Core Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is a distinct molecule whose identity is established by a set of unique identifiers and physical characteristics.
Molecular Identity
The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | Internal Nomenclature |
| CAS Number | 161612-68-6 | [1][2][3][4] |
| Molecular Formula | C₇H₂Cl₂FN | [2][3][4] |
| Molecular Weight | 190.00 g/mol | [2][3] |
| SMILES String | C1=CC(=C(C(=C1C#N)Cl)F)Cl | [2] |
| InChIKey | QWGPQHZYZNHITN-UHFFFAOYSA-N | [2] |
Physicochemical Characteristics
The physical state, solubility, and thermal properties of a compound dictate its handling, storage, and reaction conditions. This compound is a stable crystalline solid under standard conditions.
| Property | Value | Source |
| Appearance | White to off-white solid | [5] |
| Melting Point | 48 - 52 °C | [5] |
| Boiling Point | 242 - 244 °C | [5] |
| Density | ~1.47 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, toluene). | [5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly-sealed container.[4][5] |
The structural arrangement of the molecule, depicted below, provides the foundational context for all subsequent data.
Caption: 2D structure of this compound.
Spectroscopic and Structural Elucidation
Spectroscopic analysis provides a fingerprint of a molecule's structure, revealing the connectivity of atoms and the nature of their chemical environment. While a complete, published dataset for this compound is not fully consolidated in the literature, we can infer its expected spectral characteristics based on its known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons. The proton at position 5 (H-5) would be adjacent to a chlorine atom, while the proton at position 6 (H-6) is adjacent to the nitrile group. Both protons will exhibit splitting patterns (coupling) due to the neighboring fluorine atom and each other. The precise chemical shifts and coupling constants are diagnostic of the substitution pattern. A publicly available spectrum confirms the presence of signals in the aromatic region.[6]
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals, one for each unique carbon atom in the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-150 ppm). The carbons directly bonded to the electronegative halogens (C-2, C-3, C-4) will be significantly influenced. Specifically, the carbon bonded to fluorine (C-3) will appear as a doublet due to ¹J(C-F) coupling, a key diagnostic feature. The other carbons will also show smaller couplings to the fluorine atom (²J, ³J).
-
Nitrile Carbon: The nitrile carbon (C≡N) will appear as a singlet in the 115-125 ppm range, characteristically less deshielded than carbonyl carbons.[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing crucial information about the functional groups present.
-
C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile.[7]
-
C-Cl Stretch: Strong absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-F Stretch: A strong band for the C-F bond should appear in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands of variable intensity will be present between 1400-1600 cm⁻¹, confirming the presence of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which can be used to confirm its structure.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a complex molecular ion peak cluster. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pattern of three peaks (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1. For a molecular formula of C₇H₂Cl₂FN, the nominal mass is 189, so peaks would be expected around m/z 189, 191, and 193.
-
Fragmentation: Common fragmentation pathways would involve the loss of chlorine atoms and the nitrile group, leading to characteristic daughter ions.
Molecular Geometry and Crystal Structure
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state geometry can be predicted. The benzene ring will be planar. The substituents will cause minor distortions in the bond angles of the ring from the ideal 120° due to steric and electronic effects. Studies on similar fluorinated benzonitriles, such as 4-amino-3,5-difluorobenzonitrile, show that electronegative fluorine substituents can cause significant distortion of phenyl ring bond angles.[8][9] In the crystal lattice, molecules would likely pack in a way that maximizes intermolecular interactions, potentially including dipole-dipole interactions and π-stacking of the aromatic rings.[8]
Synthesis and Reactivity Profile
Understanding the synthesis and reactivity of this compound is key to its effective use as a chemical intermediate. It is typically synthesized through multi-step processes involving halogenation and cyanation of benzene derivatives.
Synthetic Pathways
One plausible industrial synthesis route involves the ammoxidation of a corresponding toluene derivative. A patented process describes the joint ammoxidation of a mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene to yield a mixture of the corresponding benzonitriles, which are then separated.[10] Another approach involves halogen exchange (halex) reactions, where a more easily installed halogen is replaced with fluorine using a fluoride salt.[11]
Caption: Generalized workflow for the synthesis of substituted benzonitriles via ammoxidation.[10]
Chemical Reactivity
The reactivity of this compound is governed by its functional groups:
-
Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine or react with organometallic reagents to form ketones.
-
Aromatic Halogens: The chlorine and fluorine atoms on the ring are subject to nucleophilic aromatic substitution (SₙAr). The positions of these halogens are activated by the electron-withdrawing nitrile group. The relative reactivity of the halogens (F vs. Cl) in SₙAr reactions depends on the specific nucleophile and reaction conditions, though fluorine is often more labile in such reactions. This differential reactivity allows for sequential, site-selective substitution, making it a valuable building block for complex molecules.[12]
Experimental Protocol: NMR Sample Preparation and Analysis
To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and standardized protocol is essential. The following procedure is designed for the structural confirmation of a research-grade sample of this compound.
Objective: To acquire ¹H and ¹³C NMR spectra for structural verification and purity assessment.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS, NMR grade
-
5 mm NMR tube, clean and dry
-
Pasteur pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz)
Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial. Rationale: This amount provides sufficient concentration for ¹H NMR and allows for a reasonable acquisition time for ¹³C NMR without saturation issues.
-
Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial. Rationale: CDCl₃ is a common, relatively non-polar solvent that effectively dissolves many organic compounds and has a simple deuterium lock signal. Tetramethylsilane (TMS) is included as the internal standard for chemical shift referencing (0.00 ppm).
-
Dissolution: Cap the vial and gently vortex for 30-60 seconds until the sample is completely dissolved. Visually inspect for any particulate matter. Rationale: Complete dissolution is critical for obtaining sharp, well-resolved NMR signals. Inhomogeneity in the sample leads to line broadening.
-
Transfer to NMR Tube: Carefully transfer the solution into the 5 mm NMR tube using a Pasteur pipette. Ensure the final liquid height is approximately 4-5 cm. Rationale: This height ensures the sample is centered within the detection coils of the NMR probe for optimal signal detection and shimming.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Rationale: Locking provides a stable magnetic field, while shimming minimizes field distortions, resulting in narrow and symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
-
Self-Validation: The resulting spectrum should show signals only in the aromatic region, integrating to two protons. The TMS signal should be sharp and at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.
-
Self-Validation: The spectrum should show exactly seven carbon signals (excluding the solvent triplet for CDCl₃ at ~77 ppm). The C-F coupling on the C-3 signal should be clearly visible.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal for ¹H or the CDCl₃ solvent peak for ¹³C. Integrate ¹H signals and pick all peaks in both spectra.
Conclusion
This compound is a well-defined chemical intermediate with a unique structural and electronic profile. Its identity is confirmed by a specific combination of spectroscopic data, and its reactivity is dictated by the interplay of its nitrile and halogen substituents. This guide has provided a framework for understanding its core structural information, from basic identifiers to the nuances of its spectroscopic signature and synthetic utility. For researchers in medicinal and materials chemistry, a thorough grasp of these structural details is not merely academic; it is the essential foundation for designing innovative synthetic strategies and creating novel, high-value molecules.
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Spectroscopic Characterization of 2,4-Dichloro-3-fluorobenzonitrile: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dichloro-3-fluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While a foundational component of quality control and structural elucidation, publicly available, detailed spectroscopic data for this compound is scarce. This guide, therefore, serves as a practical manual for researchers and drug development professionals, outlining the expected spectroscopic features and providing detailed, field-proven protocols for data acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for this and structurally related compounds.
Introduction: The Importance of Spectroscopic Analysis
This compound (C₇H₂Cl₂FN, Molar Mass: 190.00 g/mol , CAS: 161612-68-6) is a polysubstituted aromatic compound of significant interest in synthetic chemistry. Its utility as a building block in the creation of more complex molecules necessitates unambiguous confirmation of its structure and purity. Spectroscopic techniques are the cornerstone of this analytical process, providing a detailed fingerprint of the molecule's constitution.
This guide will delve into the core spectroscopic techniques used for the characterization of this compound:
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): To elucidate the carbon-hydrogen framework and the electronic environment of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the molecular formula.
The following sections will provide predicted spectral data based on the analysis of structurally similar compounds, detailed experimental workflows for acquiring high-quality spectra, and a guide to interpreting the resulting data.
Predicted Spectroscopic Data
Based on the known effects of substituents on aromatic systems, we can predict the key features in the spectra of this compound. These predictions serve as a valuable reference for researchers performing the analysis.
Table 1: Predicted NMR and IR Data for this compound
| Spectroscopic Technique | **Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Predicted Multiplicity and Coupling Constants (J) | Assignment |
| ¹H NMR | ~ 7.6 - 7.9 ppm | Doublet of doublets (dd) | Aromatic H-5 |
| ~ 7.4 - 7.6 ppm | Doublet of doublets (dd) | Aromatic H-6 | |
| ¹³C NMR | ~ 155 - 160 ppm | Doublet (¹JCF) | C-3 (bearing Fluorine) |
| ~ 135 - 140 ppm | Singlet | C-1 (bearing CN) | |
| ~ 130 - 135 ppm | Doublet (²JCF) | C-2 and C-4 (bearing Chlorine) | |
| ~ 125 - 130 ppm | Singlet | C-6 | |
| ~ 115 - 120 ppm | Doublet (³JCF) | C-5 | |
| ~ 110 - 115 ppm | Singlet | -C≡N | |
| ¹⁹F NMR | ~ -110 to -130 ppm | Multiplet | Aromatic C-F |
| IR Spectroscopy | ~ 2220 - 2240 cm⁻¹ | Strong, sharp | C≡N stretch |
| ~ 1550 - 1600 cm⁻¹ | Medium to strong | Aromatic C=C stretch | |
| ~ 1000 - 1200 cm⁻¹ | Strong | C-F stretch | |
| ~ 700 - 850 cm⁻¹ | Strong | C-Cl stretch |
Experimental Protocols: A Guide to Data Acquisition
The quality of spectroscopic data is intrinsically linked to the rigor of the experimental procedure. The following protocols are designed to yield high-resolution, reliable data for a solid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choices: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. However, for compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of a 400 MHz or higher field spectrometer is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns expected for this molecule.
Protocol for ¹H, ¹³C, and ¹⁹F NMR:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Dissolution: Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
Acquire the ¹⁹F NMR spectrum.
-
dot
Caption: Workflow for NMR Data Acquisition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Experimental Choices: For solid samples, the KBr pellet method is a traditional and reliable technique that often yields high-quality transmission spectra.[1] The key is to thoroughly grind the sample with dry KBr to minimize scattering effects. An alternative, and often simpler, method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.
Protocol for FTIR using the KBr Pellet Method:
-
Sample and KBr Preparation: Gently grind approximately 1-2 mg of this compound with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
dot
Caption: Workflow for FTIR Data Acquisition (KBr Pellet Method).
Mass Spectrometry (MS)
Causality of Experimental Choices: Electron Ionization (EI) is a standard ionization technique for relatively small, volatile organic molecules. It provides a characteristic fragmentation pattern that is highly reproducible and useful for structural elucidation. A high-resolution mass spectrometer (such as a TOF or Orbitrap) is advantageous for determining the accurate mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
dot
Caption: Workflow for Electron Ionization Mass Spectrometry.
Guide to Spectroscopic Interpretation
Interpreting the NMR Spectra
-
¹H NMR: The two aromatic protons will appear as a complex multiplet system due to coupling to each other and to the fluorine atom. The exact splitting pattern will depend on the relative magnitudes of the ³JHH, ⁴JHF, and ⁵JHF coupling constants.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the seven carbon atoms. The carbon directly attached to the fluorine (C-3) will appear as a large doublet due to one-bond C-F coupling (¹JCF). The adjacent carbons (C-2 and C-4) will show smaller doublet splittings due to two-bond coupling (²JCF), and so on.
-
¹⁹F NMR: The single fluorine atom will give rise to a multiplet due to coupling with the two aromatic protons.
Interpreting the IR Spectrum
The IR spectrum will be dominated by a strong, sharp absorption for the nitrile (C≡N) group around 2220-2240 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1550-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations will be visible in the fingerprint region, typically between 1200 cm⁻¹ and 700 cm⁻¹.
Interpreting the Mass Spectrum
The mass spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of this compound (190 u). Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or the nitrile group.
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application. While publicly available spectral data is limited, this guide provides a comprehensive framework for researchers to acquire and interpret the necessary spectroscopic information. By following the detailed protocols and using the predicted data as a guide, scientists and drug development professionals can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their research and development efforts.
References
- Royal Society of Chemistry. (2023).
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An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3-fluorobenzonitrile
This guide provides a comprehensive technical overview of the melting and boiling points of 2,4-Dichloro-3-fluorobenzonitrile, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental determination of these fundamental properties, their theoretical underpinnings, and their practical implications in a laboratory and industrial setting.
Introduction: The Significance of this compound
This compound is a substituted aromatic nitrile, a class of compounds widely recognized for its versatile reactivity and applications in medicinal chemistry and materials science. The nitrile functional group is a valuable precursor for the synthesis of amines, amides, carboxylic acids, and various heterocyclic systems.[1][2] The presence of chlorine and fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, reactivity, and biological activity, making it an attractive building block for novel therapeutic agents and functional materials.[3][4]
Accurate knowledge of the melting and boiling points is paramount for the safe handling, purification, and reaction engineering of this compound. These physical constants provide a primary indication of purity and are critical for designing synthetic protocols, particularly concerning reaction temperature, solvent selection, and post-reaction work-up procedures.
Physicochemical Properties of this compound
The fundamental physical properties of this compound are summarized in the table below. These values are crucial for laboratory-scale synthesis and process development.
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₂FN | |
| Molecular Weight | 190.00 g/mol | |
| Appearance | Off-white crystalline solid | |
| Melting Point | 48 - 52 °C | |
| Boiling Point | 242 - 244 °C | |
| Predicted Boiling Point | 263.0 ± 35.0 °C | |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Insoluble in water |
Experimental Determination of Melting and Boiling Points
To ensure accuracy and reproducibility, the determination of melting and boiling points should adhere to internationally recognized standards. The Organization for Economic Co-operation and Development (OECD) provides comprehensive guidelines for these measurements.[5][6][7][8][9]
Melting Point Determination (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6][9] For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically broadens and depresses the melting range.
The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady rate.
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Diagram of the Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][7] Like the melting point, the boiling point is a key indicator of a substance's purity.
The distillation method is a common and accurate technique for determining the boiling point of a liquid.
Step-by-Step Methodology:
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample and Boiling Chips: The this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated.
-
Equilibrium: The heating rate is adjusted to maintain a steady distillation rate.
-
Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.
Diagram of the Boiling Point Determination Workflow:
Caption: Workflow for Boiling Point Determination.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from its Safety Data Sheet (SDS).[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[10][11][12]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid:
Applications and Significance of Physicochemical Properties
The melting and boiling points of this compound are not just identification markers; they are critical parameters that influence its application in organic synthesis and drug discovery.
-
Reaction Condition Optimization: Knowledge of the boiling point is crucial for selecting appropriate solvents and reaction temperatures, especially for reactions that require refluxing.
-
Purification: The difference in boiling points between the desired product and impurities allows for purification by distillation. The melting point serves as a criterion of purity after recrystallization.
-
Drug Development: Substituted benzonitriles are important pharmacophores in many drug candidates.[3][4] The physicochemical properties of these intermediates, including their melting and boiling points, influence their handling and scalability during the synthesis of active pharmaceutical ingredients (APIs).
Conclusion
The melting and boiling points of this compound are fundamental physicochemical properties that are critical for its safe handling, purification, and use in chemical synthesis. Adherence to standardized experimental protocols, such as those provided by the OECD, ensures the generation of accurate and reliable data. A thorough understanding of these properties is indispensable for researchers and scientists working with this versatile chemical intermediate.
References
- OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
- OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
- OECD (2023), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
- Katritzky, A. R., et al. (2003). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences, 43(6), 1835-1843. [Link]
- EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Link].
- Analytice (2020). OECD n°102: Melting point/Melting interval. [Link].
- OECD (2023), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
- LCS Laboratory Inc.
- Fleming, F. F., et al. (2005). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 48(21), 6598-6611. [Link].
- Dai, Y., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44, 113-119. [Link].
- Dai, Y., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44, 113-119. [Link].
- Mi, W., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language.
- Organic Chemistry: How to... (2022). Predicting boiling and melting points. [Link].
- European Commission. A.l.
- Phytosafe. OECD 102 / 103. [Link].
- Bergeron, R. J., et al. (2005). Synthesis of benzonitriles from substituted benzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Chen, Z., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412. [Link].
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Solubility Profiling of 2,4-Dichloro-3-fluorobenzonitrile: A Methodological Guide for Accurate and Reproducible Measurement in Organic Solvents
An In-Depth Technical Guide for the Scientific Professional
Abstract: 2,4-Dichloro-3-fluorobenzonitrile is a substituted aromatic nitrile, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate solubility data in various organic solvents is paramount for the successful design, optimization, and scale-up of synthetic routes, purification protocols, and formulation strategies. This guide addresses the current scarcity of public-domain quantitative solubility data for this specific compound. Rather than presenting unverified data, we provide a comprehensive, field-proven framework for researchers to systematically and accurately determine the solubility of this compound. We detail the theoretical underpinnings of solubility, guide the strategic selection of solvents, and provide a robust, step-by-step experimental protocol based on the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to empower researchers, process chemists, and formulation scientists with the expertise to generate reliable solubility profiles, ensuring process integrity and accelerating development timelines.
Introduction and Strategic Importance
The prediction and experimental determination of a compound's solubility are critical activities in chemical and pharmaceutical development.[1][2] For a complex intermediate like this compound, understanding its behavior in different solvent systems is fundamental to:
-
Process Chemistry: Selecting appropriate solvents for reactions to ensure all reactants remain in the solution phase, preventing reaction stalls and side-product formation.
-
Crystallization and Purification: Designing efficient crystallization processes for purification requires knowledge of solvents in which the compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
-
Formulation Development: For agrochemical or pharmaceutical applications, solubility in various carriers and solvent systems dictates the feasibility and stability of a final formulation.[3]
-
Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC requires solvents that can dissolve the analyte at the desired concentrations.
Given the limited availability of specific solubility data for this compound, a systematic and rigorous experimental approach is not just recommended, but necessary.
Physicochemical Profile of the Solute
Before experimental work can begin, a thorough understanding of the solute's intrinsic properties is essential. These properties provide the basis for solvent selection and analytical method design.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 161612-68-6 | [4] |
| Molecular Formula | C₇H₂Cl₂FN | [5] |
| Molar Mass | 190.00 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [4][5] |
| Melting Point | 48 - 52 °C | [5] |
| Boiling Point | ~242 - 263 °C (Predicted) | [4][5] |
| Water Solubility | Insoluble | [5] |
| Qualitative Organic Solubility | Soluble in dichloromethane, toluene | [5] |
Expert Analysis of Molecular Structure: The this compound molecule possesses both polar and nonpolar characteristics. The benzene ring forms a nonpolar backbone. However, the three halogen substituents (two chlorine, one fluorine) and the nitrile group (-C≡N) are strongly electronegative, creating significant dipole moments. This makes the molecule moderately polar. Therefore, according to the principle of "like dissolves like," its solubility is expected to be poor in highly nonpolar solvents (e.g., alkanes) and favored in solvents of intermediate to high polarity, particularly those that are polar aprotic.[6][7]
Theoretical Framework and Strategic Solvent Selection
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute interactions in the crystal lattice and forming new solute-solvent interactions.
The Guiding Principle: "Like Dissolves Like" This adage remains a powerful, practical tool for initial solvent screening.[7] We can categorize solvents to build a comprehensive profile for this compound:
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Nonpolar | Heptane, Toluene | Establishes a baseline for solubility in hydrocarbon environments. Toluene's aromatic ring may offer favorable π-π stacking interactions with the solute's benzene ring. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN) | These solvents lack acidic protons but have significant dipole moments, making them excellent candidates for dissolving polar molecules. They are less likely to engage in specific chemical reactions (e.g., hydrolysis) with the nitrile group. |
| Polar Protic | Methanol, Isopropanol | These solvents can donate hydrogen bonds. While potentially good solvents, their interaction with the nitrile group's lone pair of electrons should be considered. They are essential for understanding behavior in alcoholic systems. |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its simplicity and reliability.[8] It ensures that the solution reaches equilibrium with the solid phase.
Protocol Workflow Diagram:
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Step-by-Step Methodology:
-
Preparation: To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., ~50-100 mg). Causality: Adding excess solid is critical to ensure that the solution becomes saturated and that a solid phase remains in equilibrium with the liquid phase, which is the definition of thermodynamic solubility.[3]
-
Solvent Addition: Accurately pipette 2.0 mL of a selected organic solvent into each vial.
-
Equilibration: Seal the vials tightly with PTFE-lined caps. Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is advisable to confirm equilibrium has been reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for 1-2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass pipette. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. Trustworthiness: This filtration step is non-negotiable. Failure to remove microscopic solid particles is the most common source of erroneously high and variable solubility results.
-
Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered sample into a known volume of the mobile phase to bring its concentration into the linear range of the HPLC calibration curve.
Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for quantifying the concentration of the dissolved solute due to its high specificity, sensitivity, and accuracy.[9][10]
Method Development & Calibration:
-
Instrument: A standard HPLC system with a UV/Vis or Diode-Array Detector (DAD) is sufficient.[3]
-
Mobile Phase: A typical starting point would be a mixture of Acetonitrile and water (e.g., 70:30 v/v). The organic/aqueous ratio is adjusted to achieve a good peak shape and a retention time of 2-5 minutes.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a versatile first choice.
-
Wavelength Selection: The benzonitrile chromophore absorbs UV light. Analyze a dilute standard solution across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity.
-
Stock Solution: Prepare a primary stock solution by accurately weighing ~10 mg of this compound and dissolving it in 10.0 mL of the mobile phase.
-
Calibration Curve: Perform serial dilutions of the primary stock solution to create a series of at least five calibration standards that bracket the expected concentration of the diluted samples. Inject these standards into the HPLC system and record the peak area for each concentration.
-
Linearity Check: Plot the peak area versus concentration (mg/mL). The plot must be linear with a coefficient of determination (R²) ≥ 0.999 to be considered a valid calibration.
Calculation Logic Diagram:
Caption: Logic for Calculating Solubility using an HPLC Calibration Curve.
Data Presentation and Expected Outcomes
All quantitative data should be meticulously organized for clear comparison and interpretation. The solubility can be expressed in various units, with mg/mL and mole fraction being the most common in research and process development.
Table of Experimentally Determined Solubility at 25 °C:
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (Mole Fraction, x) |
| Heptane | Nonpolar | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar (Aromatic) | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Isopropanol | Polar Protic | [Experimental Value] | [Calculated Value] |
Interpretation of Results: By correlating the measured solubilities with the properties of the solvents (e.g., dielectric constant, polarity index), a deeper understanding of the dissolution mechanism can be achieved. For instance, higher solubility in acetone and acetonitrile compared to heptane would confirm the dominant role of the solute's polarity.
Conclusion
While published quantitative solubility data for this compound is scarce, this guide provides the complete theoretical and practical framework for its accurate determination. By adhering to the principles of thermodynamic equilibrium and employing robust analytical techniques like HPLC, researchers can generate the high-quality, reliable data essential for informed decision-making in process development, purification, and formulation. This systematic approach transforms solubility determination from a routine measurement into a powerful tool for chemical process optimization.
References
[11] Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [1] American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [2] National Center for Biotechnology Information. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed. [12] National Center for Biotechnology Information. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [5] Nanjing Finechem Holding Co.,Limited. (n.d.). This compound. Methylamine Supplier. [13] American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [8] Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [3] Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [6] University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [14] Khan Academy. (n.d.). Solubility of organic compounds. [7] California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [15] Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [4] Chongqing Chemdad Co., Ltd. (n.d.). This compound. [16] ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound. [9] PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [17] Google Patents. (n.d.). US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6.... [18] SAGE Publications Inc. (2025). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [19] Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles. [10] ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [20] ChemicalBook. (n.d.). 161612-68-6(this compound) Product Description. [21] International Journal of Science and Research. (n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. [22] Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [23] Chemcasts. (n.d.). 2,4-Dichloro-5-fluorobenzonitrile (CAS 128593-93-1) Properties. [24] Google Patents. (2014). CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile. [25] Jordan Journal of Chemistry. (n.d.). View of Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. [26] ChemicalBook. (n.d.). 2,4-DICHLORO-5-FLUOROBENZONITRILE synthesis. [27] ResearchGate. (2025). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [28] National Center for Biotechnology Information. (n.d.). 2-Aminoanthracene. PubChem. [29] Jordan Journal of Chemistry. (n.d.). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. [30] International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [31] PSIBERG. (2022). Factors Affecting Solubility. [32] ChemicalBook. (2025). 2-AMINOANTHRACENE | 613-13-8. Sigma-Aldrich. (n.d.). 2-Aminoanthracene 96 613-13-8. [33] Cheméo. (n.d.). Chemical Properties of 2-Anthracenamine (CAS 613-13-8).
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A Comprehensive Technical Guide to 2,4-Dichloro-3-fluorobenzonitrile for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Chemistry
2,4-Dichloro-3-fluorobenzonitrile is a highly functionalized aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules. The strategic placement of these functional groups allows for selective chemical transformations, providing a robust platform for the construction of novel molecular architectures.
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the commercial landscape, quality control methodologies, key applications, and safe handling practices for this compound. By synthesizing technical data with practical insights, this document aims to empower scientists to effectively source, evaluate, and utilize this valuable chemical intermediate in their research and development endeavors.
Commercial Sourcing and Supplier Overview
The accessibility of high-quality starting materials is a critical first step in any research or development project. This compound is available from a variety of commercial suppliers, ranging from large chemical conglomerates to specialized niche providers. When selecting a supplier, it is imperative to consider not only the cost but also the purity of the compound, the available documentation (e.g., Certificate of Analysis, Safety Data Sheet), and the supplier's reputation for quality and reliability. Below is a comparative table of prominent commercial suppliers of this compound.
| Supplier | Purity | Available Quantities | Additional Notes |
| Nanjing Finechem Holding Co., Limited [1] | ≥98% | Grams to Kilograms | Offers detailed product specifications and emphasizes strict quality control protocols.[1] |
| AbacipharmTech [2] | 95+% | Inquire for details | A global chemical supplier catering to the pharmaceutical industry. |
| BLD Pharmatech Ltd. [3] | 95% | Grams to Kilograms | Provides access to NMR, HPLC, and other analytical data for their products.[3] |
| ChemBK [4] | Varies by supplier | Varies by supplier | A platform connecting various certified suppliers, including Shanghai Macklin Biochemical Co., Ltd. and Shanghai Yuanye Bio-Technology Co., Ltd.[4] |
| Chongqing Chemdad Co., Ltd. [5] | 95+% | Inquire for details | Provides detailed chemical properties and safety information.[5] |
| Crysdot LLC [6] | Inquire for details | Inquire for details | Lists the compound as part of their benzene compounds portfolio.[6] |
Quality Control and Analytical Methodology: Ensuring Purity and Identity
The purity of this compound is paramount, as impurities can lead to undesirable side reactions and affect the yield and quality of the final product. A robust analytical methodology is essential for verifying the identity and purity of this starting material. High-Performance Liquid Chromatography (HPLC) is a widely accepted and powerful technique for this purpose.
A Self-Validating HPLC Protocol for Purity Assessment
This protocol is adapted from established methods for closely related halogenated benzonitrile derivatives and is designed to provide excellent separation of the main component from potential process-related impurities.[4] The principle of this self-validating system lies in the use of a reference standard and the clear separation of the main analyte peak from any potential impurity peaks, ensuring the accuracy of the purity determination.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
Experimental Protocol:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Preparation of Standard and Sample Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
Sample Preparation: Accurately weigh a portion of the this compound sample and dissolve it in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Mobile Phase A and B |
| Gradient Program | 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. The identity of the compound is confirmed by comparing the retention time of the main peak in the sample chromatogram with that of the reference standard.
Key Applications in Drug Discovery: A Gateway to Novel Therapeutics
The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of biologically active molecules. The presence of the nitrile group allows for its conversion into other functional groups such as carboxylic acids and amines, while the halogen substituents provide sites for nucleophilic aromatic substitution and cross-coupling reactions.
Case Study: Synthesis of a Key Intermediate for Finafloxacin
A prominent example of the utility of this compound is in the synthesis of novel fluoroquinolone antibiotics. Finafloxacin, a fluoroquinolone antibiotic, is used to treat acute otitis externa (swimmer's ear) caused by bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.[7] The synthesis of a key precursor to Finafloxacin, 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, can be envisioned starting from this compound.
The following diagram illustrates a plausible synthetic pathway, highlighting the key transformations where this compound serves as the foundational building block.
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An In-depth Technical Guide to the Safe Handling and Application of 2,4-Dichloro-3-fluorobenzonitrile
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-3-fluorobenzonitrile, a key chemical intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, associated hazards, and rigorous protocols for safe handling, storage, and disposal. The causality behind each experimental and safety choice is explained to ensure a deep understanding and foster a culture of safety and scientific integrity. This document is designed to be a self-validating system for laboratory and manufacturing protocols.
Introduction: Understanding the Compound
This compound is a halogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in the synthesis of complex organic molecules. Its specific substitution pattern makes it a valuable precursor in the development of novel therapeutic agents. A notable application is its role as a key intermediate in the synthesis of finafloxacin hydrochloride, a fluoroquinolone antibiotic.[1] The presence of chlorine and fluorine atoms, along with the nitrile group, imparts specific reactivity that, while beneficial for synthesis, also necessitates stringent safety and handling protocols.
This guide will systematically address the critical aspects of working with this compound, from its fundamental chemical properties to emergency response procedures, ensuring that all personnel can operate with the highest degree of safety and efficiency.
Chemical and Physical Properties
A thorough understanding of a compound's physical properties is foundational to its safe handling. For instance, knowing its melting point helps in determining appropriate storage conditions to prevent phase changes, while its low solubility in water dictates the appropriate cleanup procedures for spills.[2]
| Property | Value | Source |
| Chemical Formula | C₇H₂Cl₂FN | [2][3][4] |
| Molar Mass | 190.00 g/mol | [2][5] |
| Appearance | White to off-white solid | [2][6] |
| Melting Point | 48 - 52 °C | [2] |
| Boiling Point | 242 - 244 °C | [2] |
| Density | 1.47 g/cm³ | [2] |
| Flash Point | 100.5 °C | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, toluene) | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a framework for understanding these dangers. While specific classifications may vary slightly between suppliers, the primary hazards are consistent.
-
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[5] This necessitates the use of personal protective equipment (PPE) to prevent all routes of exposure.
-
Skin Corrosion/Irritation: It is known to cause skin irritation.[5] Prolonged or repeated contact should be avoided.
-
Serious Eye Damage/Eye Irritation: This compound can cause serious eye irritation.[5] Eye protection is mandatory when handling this substance.
The following diagram illustrates the logical flow of hazard identification and the corresponding required actions.
Caption: GHS Hazards and Corresponding PPE Requirements.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to mitigate the risks associated with this compound.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][7]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Use chemical-impermeable gloves. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[3][8]
-
Body Protection: Wear fire/flame-resistant and impervious clothing.[3] A lab coat is the minimum requirement, with additional protection as dictated by the scale of the work.
-
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[8] Do not eat, drink, or smoke in areas where the chemical is used.[7]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[3][7]
Storage
-
Container: Store in a tightly sealed, corrosion-resistant container to prevent leakage and exposure to moisture and air.[2][3]
-
Location: The storage area should be cool, dry, and well-ventilated.[2][3][7]
-
Incompatibilities: Keep away from sources of heat, ignition, and incompatible substances such as strong acids, bases, and oxidizing agents.[2]
Experimental Protocol: Safe Weighing and Dispensing
This protocol provides a step-by-step methodology for safely weighing and dispensing this compound for experimental use.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in Section 4.1.
-
Decontaminate the weighing area within the fume hood.
-
-
Weighing:
-
Place a calibrated analytical balance inside the fume hood.
-
Use a tared, appropriate weighing vessel (e.g., a glass vial or beaker).
-
Carefully open the main container of this compound.
-
Using a clean, dedicated spatula, transfer the desired amount of the solid to the weighing vessel. Avoid creating dust.
-
Once the target weight is achieved, securely close the main container.
-
-
Dispensing/Solubilization:
-
If preparing a solution, add the solvent to the weighing vessel containing the compound inside the fume hood.
-
Ensure the compound is fully dissolved before removing the solution from the fume hood.
-
-
Cleanup:
-
Carefully clean the spatula and any contaminated surfaces within the fume hood using an appropriate solvent and waste disposal procedure.
-
Properly dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated chemical waste container.[3]
-
The following workflow diagram illustrates this safe handling protocol.
Caption: Workflow for Safe Weighing and Dispensing.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with soap and plenty of water.[3] Consult a doctor.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]
-
Accidental Release: Evacuate personnel to a safe area.[3] Avoid dust formation and remove all sources of ignition.[3][7] Wear appropriate PPE.[3] Prevent the chemical from entering drains.[3] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3][7]
Disposal Considerations
Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, or sewer systems.[3]
Conclusion
This compound is a valuable chemical intermediate with a well-defined hazard profile. By understanding its properties and adhering to the rigorous safety, handling, and disposal protocols outlined in this guide, researchers and drug development professionals can mitigate the associated risks. A proactive approach to safety, grounded in scientific understanding, is paramount to ensuring both personal well-being and the integrity of scientific research.
References
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- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025-07-19). ChemicalBook.
- This compound. (n.d.). Two Chongqing Chemdad Co., Ltd.
- SAFETY DATA SHEET - 4-Fluorobenzonitrile. (2023-09-01). Fisher Scientific.
- 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050. (n.d.). PubChem.
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research.
- 161612-68-6(this compound) Product Description. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - 2-Fluorobenzonitrile. (2022-11-15). Sigma-Aldrich.
- 2,4-Dichloro-5-fluorobenzonitrile | C7H2Cl2FN | CID 2782753. (n.d.). PubChem.
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An In-depth Technical Guide to 2,4-Dichloro-3-fluorobenzonitrile for Researchers and Drug Development Professionals
Introduction
2,4-Dichloro-3-fluorobenzonitrile is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for chemical modification. This strategic arrangement of electron-withdrawing groups makes the molecule an invaluable intermediate for developing new pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of fluorine, in particular, is of high interest in drug discovery, as it can enhance metabolic stability, binding affinity, and lipophilicity of the final active compound.[2] This guide offers a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, providing researchers and drug development professionals with the technical insights necessary to leverage this versatile molecule in their work.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white crystalline solid at room temperature.[3][4] It is generally insoluble in water but soluble in common organic solvents such as dichloromethane and toluene.[3] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₂Cl₂FN | [3] |
| Molar Mass | 190.00 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 48 - 52 °C | [3] |
| Boiling Point | 242 - 244 °C | [3] |
| Density | 1.47 g/cm³ | [3] |
| Flash Point | 100.5 °C | [3] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The coupling between these protons and the fluorine atom would result in characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule. The carbon attached to the nitrile group would appear in the characteristic region for nitriles (around 115-120 ppm), while the carbons bonded to chlorine and fluorine would show shifts influenced by the electronegativity of these halogens.
-
IR Spectroscopy: The infrared spectrum would exhibit a strong, sharp absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group.[5] Other significant peaks would correspond to C-Cl, C-F, and C-H aromatic stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 189, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks).[6]
Synthesis of this compound
The synthesis of substituted benzonitriles can be achieved through several established organic chemistry reactions.[7][8] For this compound, the most plausible and widely applicable method is the Sandmeyer reaction, which involves the diazotization of a corresponding aniline followed by cyanation.[9][10]
Key Synthetic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for introducing a nitrile group onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[11][12]
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A Technical Guide to 2,4-Dichloro-3-fluorobenzonitrile: Synthesis, Characterization, and Application Potential in Drug Discovery
Executive Summary & Core Properties
2,4-Dichloro-3-fluorobenzonitrile is a polyhalogenated aromatic compound that serves as a specialized chemical intermediate. Its trifunctional nature—featuring a nitrile group and chlorine and fluorine substituents—makes it a valuable building block for introducing complex substitution patterns in the synthesis of novel molecules. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis via the Sandmeyer reaction, methods for its structural characterization, and a discussion of its reactivity and potential applications for professionals in chemical research and pharmaceutical development.
The strategic placement of its functional groups offers multiple avenues for synthetic modification. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. The halogen atoms provide sites for cross-coupling reactions or nucleophilic aromatic substitution, modulated by the strong electron-withdrawing effects of the substituents. Understanding these properties is crucial for its effective utilization in multi-step synthetic campaigns.
All quantitative data for this compound are summarized in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂Cl₂FN | [Generic] |
| Molecular Weight | 190.00 g/mol | [Generic] |
| CAS Number | 161612-68-6 | [Generic] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 48 - 52 °C | [1] |
| Boiling Point | 242 - 244 °C (Predicted) | [1] |
| Density | ~1.47 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, Toluene) | [1] |
Synthesis and Purification: The Sandmeyer Reaction Pathway
Rationale for Synthetic Strategy
The conversion of an aromatic primary amine to a benzonitrile is a cornerstone transformation in organic synthesis. The most reliable and widely adopted method for this is the Sandmeyer reaction .[2][3] This two-step process is ideally suited for the synthesis of this compound from its corresponding aniline precursor, 2,4-dichloro-3-fluoroaniline.
The causality for this choice is threefold:
-
Accessibility of Precursors: Substituted anilines are often readily available or can be synthesized by the reduction of corresponding nitroarenes.
-
Robustness and Versatility: The reaction proceeds via a diazonium salt, a highly versatile intermediate that can be converted to a wide range of functional groups (halides, CN, OH, etc.), making it a powerful tool for aromatic diversification.[4]
-
Irreversible Transformation: The reaction involves the loss of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction to completion.
The overall workflow involves the diazotization of the aniline followed by a copper(I) cyanide-mediated substitution.
Representative Experimental Protocol
Disclaimer: The following protocol is a representative procedure adapted from established methods for the Sandmeyer cyanation of substituted anilines.[5][6][7] It provides a scientifically sound framework, but optimal conditions (e.g., temperature, reaction time, purification) may require empirical validation for this specific substrate.
Step 1: Preparation of the Aryl Diazonium Chloride Solution
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4-dichloro-3-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (~3 eq) and water.
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate, which is expected.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt slurry via the dropping funnel. Causality: A slow, dropwise addition is critical to maintain the low temperature, preventing the premature decomposition of the unstable diazonium salt. The temperature must be rigorously kept below 10 °C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional). The resulting pale yellow solution contains the in situ diazonium salt and should be used immediately.
Step 2: Copper-Catalyzed Cyanation
-
In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (CuCN, ~1.2 eq) and sodium cyanide (NaCN, ~1.3 eq) in water. Trustworthiness: Using a pre-formed, warm solution of the copper-cyanide complex ensures the catalyst is active and ready for the substitution reaction.
-
Warm the copper-cyanide solution to approximately 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper-cyanide solution. Causality: This addition must be controlled to manage the vigorous evolution of nitrogen gas. The reaction is highly exothermic.
-
Once the addition is complete, heat the reaction mixture on a water bath (e.g., at 80 °C) for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The crude product will likely precipitate as a solid or an oil.
Step 3: Work-up and Purification
-
Extract the cooled reaction mixture with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with dilute aqueous sodium hydroxide (to remove any HCN or phenolic byproducts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques. The following section describes the expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of this molecule. The predicted chemical shifts are based on the additive effects of the halogen and nitrile substituents on the aromatic ring.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted δ (ppm) | Multiplicity | Rationale & Notes |
| ¹H NMR | |||
| H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | Coupled to H-6 and the distant F-3. |
| H-6 | 7.7 - 7.9 | Doublet (d) | Coupled to H-5. Expected to be the most downfield proton due to deshielding from the adjacent nitrile and para chlorine. |
| ¹³C NMR | |||
| C-CN | 114 - 116 | Singlet (s) | Typical chemical shift for a benzonitrile carbon.[8] |
| C-1 | 98 - 102 | Doublet (d) | The ipso-carbon to the nitrile group. Will exhibit a small C-F coupling. |
| C-2 | 138 - 142 | Doublet (d) | Ipso-carbon to chlorine, with a significant ²JCF coupling to fluorine. |
| C-3 | 155 - 160 | Doublet (d) | Ipso-carbon to fluorine, exhibiting a large ¹JCF coupling constant (~250-270 Hz), a hallmark of C-F bonds. |
| C-4 | 135 - 139 | Doublet (d) | Ipso-carbon to chlorine, with a smaller ³JCF coupling. |
| C-5 | 118 - 122 | Doublet (d) | Coupled to fluorine. |
| C-6 | 134 - 137 | Singlet (s) |
Note: These are predicted values. Actual experimental values must be obtained for definitive characterization.[9]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation patterns.
-
Molecular Ion (M⁺): A prominent cluster of peaks is expected around m/z 189, 191, and 193. Causality: This characteristic pattern is due to the isotopic abundance of the two chlorine atoms (³⁵Cl and ³⁷Cl), providing a definitive signature for a dichlorinated compound.
-
Key Fragments: Expect fragmentation corresponding to the loss of Cl (M-35) and CN (M-26) radicals.
Infrared (IR) Spectroscopy
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 1000-1100 cm⁻¹.
-
C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C: Multiple peaks in the 1450-1600 cm⁻¹ range.
Reactivity and Applications in Drug Discovery
Chemical Reactivity Profile
The reactivity of this compound is dominated by the strong inductive and mesomeric effects of its substituents.
-
Aromatic Ring: The ring is highly electron-deficient due to the combined electron-withdrawing power of two chlorine atoms, one fluorine atom, and the nitrile group. This deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (NuAr) . The chlorine atom at C-4, being para to the strongly activating nitrile group, is the most likely site for displacement by strong nucleophiles.
-
Nitrile Group: The nitrile group itself is a versatile functional handle. It can undergo:
-
Hydrolysis to form the corresponding benzoic acid.
-
Reduction to yield a benzylamine.
-
Cycloaddition reactions to form heterocycles like tetrazoles.
-
Role as a Pharmaceutical Building Block
Polyhalogenated aromatic compounds are foundational intermediates in the synthesis of pharmaceuticals and agrochemicals.[10][11] The inclusion of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
While this compound is commercially available and classified as a pharmaceutical intermediate, a survey of public patent and research literature does not currently reveal its use as a direct precursor to a specific, named clinical candidate or marketed drug.[12][] However, its structural motifs are highly relevant. For instance, the synthesis of the fluoroquinolone antibiotic finafloxacin involves a dichlorocyanofluorobenzoic acid intermediate, highlighting the importance of this substitution pattern in complex API synthesis.[14]
Therefore, the value of this compound for drug development professionals lies in its potential as a versatile starting material for the synthesis of proprietary compound libraries in discovery programs targeting, for example, kinase inhibitors, GPCR modulators, or other enzyme targets where a substituted benzonitrile scaffold is desired.
Safety, Handling, and Storage
Professionals handling this compound must consult the full Safety Data Sheet (SDS) and adhere to strict laboratory safety protocols.
-
Hazards: The compound is classified as harmful if swallowed or in contact with skin and causes serious eye irritation.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[1]
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Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 2,4-Dichloro-3-fluorobenzonitrile
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Unknown
In the landscape of chemical biology and drug discovery, the exploration of novel small molecules is a journey into uncharted territory. 2,4-Dichloro-3-fluorobenzonitrile presents as one such enigma. Despite its availability as a research chemical, a thorough review of the scientific literature reveals a conspicuous absence of data regarding its specific mechanism of action. This guide, therefore, deviates from a traditional whitepaper. Instead, it serves as a strategic manual for the discerning researcher, outlining a comprehensive, field-proven approach to systematically elucidate the biological activity of this compound. We will leverage what is known about its chemical properties and the activities of structurally analogous compounds to construct a logical framework for its investigation.
I. Characterization of this compound: The Known Variables
Before delving into its biological effects, a firm grasp of the molecule's physicochemical properties is paramount. This foundational data informs experimental design, from solubility for in vitro assays to potential metabolic liabilities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₂FN | [1][2] |
| Molecular Weight | 190.00 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 48 - 52 °C | [1] |
| Boiling Point | 242 - 244 °C | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, toluene) | [1] |
This data is compiled from publicly available information from chemical suppliers and databases.
The structure, a substituted benzonitrile, is a common scaffold in medicinal chemistry, often associated with a range of biological activities. The presence of two chlorine atoms and a fluorine atom suggests potential for unique electronic and steric interactions with biological targets.
II. Hypothesis Generation: Learning from Molecular Neighbors
In the absence of direct evidence, a rational starting point is to examine the established mechanisms of structurally related compounds. This comparative analysis can provide initial hypotheses for the potential biological targets of this compound.
-
Antiviral Activity: The compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has been shown to inhibit the replication of various picornaviruses. Its mechanism involves the inhibition of an early event in viral replication, post-uncoating, which is essential for the synthesis of viral RNA.[4][5] Given the shared dichlorinated phenyl moiety, it is plausible that this compound could exhibit similar antiviral properties.
-
Antiproliferative Effects: Dichloro-substituted phenyl rings are present in numerous compounds with demonstrated anticancer activity. For instance, certain phthalimido-thiazoles containing a dichloro-substituted phenyl ring exhibit high antiproliferative activity against various cancer cell lines.[6] Additionally, some 1,4-naphthoquinone derivatives with dichloro substitutions have shown significant antitumor activities in prostate cancer cell lines.[7] These examples suggest that this compound warrants investigation for potential cytotoxic or cytostatic effects on cancer cells.
-
Enzyme Inhibition: The benzonitrile group can act as a nitrile warhead, forming covalent bonds with cysteine residues in enzyme active sites. This mechanism is exploited in a variety of enzyme inhibitors. The specific substitution pattern on the phenyl ring of this compound will dictate its reactivity and target specificity.
III. A Roadmap for Mechanistic Elucidation: Experimental Protocols
The following section provides a series of detailed, step-by-step experimental workflows designed to systematically investigate the mechanism of action of this compound.
A. Initial Screening for Biological Activity
The first step is a broad screen to identify any significant biological effects of the compound across a range of cell-based assays.
Protocol 1: High-Throughput Phenotypic Screening
-
Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) and a non-cancerous human cell line (e.g., hTERT-RPE1) to assess both anticancer activity and general cytotoxicity.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to create a concentration range from 100 µM to 1 nM.
-
Cell Seeding: Seed cells in 96-well plates at a density that ensures logarithmic growth during the assay period.
-
Treatment: After 24 hours, treat the cells with the serially diluted compound. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine for apoptosis).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue). Read fluorescence on a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Causality Behind Experimental Choices:
-
A diverse cell line panel helps to identify if the compound has broad cytotoxic effects or is selective for certain cancer types.
-
A 72-hour incubation period allows for multiple cell doublings, enabling the detection of both cytotoxic and cytostatic effects.
-
The resazurin-based assay is a robust and sensitive measure of metabolic activity, which is a reliable indicator of cell viability.
B. Target Identification and Validation
If significant and selective activity is observed in the initial screen, the next phase is to identify the molecular target(s) of the compound.
Workflow 1: Target Identification Strategy
Caption: A multi-pronged approach for identifying the molecular target(s) of an active compound.
Protocol 2: Affinity Chromatography
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a native protein lysate from the most sensitive cell line identified in the initial screen.
-
Affinity Pull-Down: Incubate the cell lysate with the immobilized compound. Include control beads without the compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a high salt buffer or a denaturing agent.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
C. Pathway Analysis and Mechanistic Studies
Once a putative target is identified and validated, the focus shifts to understanding how the interaction between the compound and its target affects cellular signaling pathways.
Workflow 2: Cellular Pathway Analysis
Caption: An integrated approach to elucidate the impact of a compound on cellular signaling pathways.
Protocol 3: Western Blot Analysis for Key Signaling Nodes
-
Cell Treatment and Lysis: Treat the sensitive cell line with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, p-AKT, cleaved Caspase-3) and their total protein counterparts.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels.
IV. Concluding Remarks: A Call to Investigation
This compound stands as a molecule of untapped potential. While its mechanism of action is currently undefined, the structural motifs it possesses suggest a high probability of interesting biological activity. The experimental roadmap laid out in this guide provides a robust and logical framework for any research group to undertake the exciting challenge of characterizing this compound. The journey from an unknown molecule to a well-understood biological modulator is a cornerstone of scientific advancement, and this compound awaits its investigators.
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Quantum chemical calculations for 2,4-Dichloro-3-fluorobenzonitrile
An In-depth Technical Guide to the Quantum Chemical Analysis of 2,4-Dichloro-3-fluorobenzonitrile
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound, a significant intermediate in pharmaceutical synthesis. As a senior application scientist, this document moves beyond a simple recitation of steps to deliver a field-proven narrative on the causality behind computational choices, ensuring scientific integrity and actionable insights. We detail a complete workflow, from initial structure generation to the analysis of molecular geometry, vibrational frequencies, and electronic properties using Density Functional Theory (DFT). The protocols are designed to be self-validating, incorporating essential checks for accuracy and reliability. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to elucidate the physicochemical properties and reactivity of complex aromatic systems.
Introduction: The Intersection of Synthesis and Simulation
This compound is a polysubstituted aromatic molecule whose structural complexity and role as a key building block, for instance in the synthesis of novel fluoroquinolone antibiotics, make it a subject of significant interest.[1] Understanding its electronic structure, stability, and reactivity is paramount for optimizing synthetic routes and designing new molecular entities. While experimental techniques like NMR and IR spectroscopy provide valuable data, they offer an incomplete picture of the underlying quantum mechanical landscape.[2][3]
Computational chemistry provides a powerful lens to probe molecular systems at the atomic level, offering insights that are often difficult or impossible to obtain through experimentation alone.[4][5] By solving approximations of the Schrödinger equation, we can predict a molecule's three-dimensional structure, vibrational modes, and electronic properties with remarkable accuracy. This guide provides a detailed methodology for applying these techniques to this compound, focusing on a workflow that is both robust and scientifically rigorous.
The Theoretical Framework: Selecting the Appropriate Computational Tools
The choice of a computational method is a critical decision dictated by a trade-off between accuracy and computational cost. For a molecule of this size and complexity, Density Functional Theory (DFT) represents the "sweet spot," offering an excellent compromise between efficiency and accuracy for studying substituted benzene derivatives.[6][7][8]
-
Why Density Functional Theory (DFT)? Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach effectively captures the effects of electron correlation—the interaction between electrons—at a fraction of the computational cost. The B3LYP hybrid functional is a widely-used and well-benchmarked choice for organic molecules, known for providing reliable geometric and vibrational data.[6][7] For higher accuracy in specific cases, other functionals like M06-2X might be considered.[9]
-
The Role of the Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For a molecule like this compound, which contains electronegative atoms with lone pairs (Cl, F, N) and a delocalized π-system, a flexible basis set is essential. The Pople-style basis set, 6-311+G(d,p) , is an excellent starting point:
-
6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing high flexibility.
-
+: Indicates the addition of diffuse functions, which are crucial for accurately describing the behavior of electrons far from the nucleus, such as those in lone pairs and π-bonds.
-
(d,p): Represents polarization functions added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds.[6]
-
A Validated Methodology for Quantum Chemical Analysis
This section details a step-by-step protocol for the comprehensive computational analysis of this compound. The workflow is designed to be sequential, with the output of each step serving as a validated input for the next.
Experimental Protocol: Computational Workflow
Software: Gaussian 16 is the standard for these calculations, with results visualized using GaussView or other molecular modeling software.[9]
Step 1: Initial Structure Generation
-
Launch a molecular editor (e.g., GaussView).
-
Construct the this compound molecule by starting with a benzene ring and adding the cyano (-C≡N), fluorine, and two chlorine substituents at the appropriate positions (2,4-dichloro, 3-fluoro).
-
Perform a preliminary "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
Save the initial coordinates as a Gaussian input file (.gjf).
Step 2: Geometry Optimization
-
Open the input file.
-
Set up the calculation route section as follows: #p B3LYP/6-311+G(d,p) Opt. The Opt keyword requests a geometry optimization to find the lowest energy structure.
-
Ensure the charge is 0 and the multiplicity is 1 (singlet ground state).
-
Submit the calculation. The process is complete when the forces on the atoms and the displacement for the next step are all below a defined threshold, indicating a stationary point on the potential energy surface has been found.
Step 3: Vibrational Frequency Analysis (Self-Validation)
-
Use the optimized geometry from the previous step as the input.
-
Set up the calculation route section: #p B3LYP/6-311+G(d,p) Freq. The Freq keyword requests a frequency calculation.
-
Submit the calculation.
-
Trustworthiness Check: Upon completion, examine the output file for the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the initial geometry must be perturbed and re-optimized.
Step 4: Electronic and Molecular Property Calculation
-
Using the same validated minimum-energy structure, perform a single-point energy calculation with additional keywords to request specific properties.
-
Set up the route section: #p B3LYP/6-311+G(d,p) Pop=Mulliken IOp(6/7=3).
-
Pop=Mulliken requests the calculation of Mulliken atomic charges.
-
IOp(6/7=3) requests the printing of molecular orbitals to the output.
-
-
Analyze the output to extract HOMO/LUMO energies, the dipole moment, and atomic charges.
Caption: A workflow for performing quantum chemical calculations.
Results and Discussion: From Raw Data to Chemical Insight
This section outlines how to interpret the quantitative data generated from the calculations.
Table 1: Calculated Structural Parameters
The optimized geometry provides the most stable conformation of the molecule. Key bond lengths and angles should be tabulated and analyzed.
| Parameter | Calculated Value (Å) | Parameter | Calculated Value (°) |
| C-C (aromatic avg.) | ~1.39 | C-C-C (aromatic avg.) | ~120.0 |
| C-Cl (at C2) | Value | C1-C2-Cl | Value |
| C-Cl (at C4) | Value | C3-C4-Cl | Value |
| C-F (at C3) | Value | C2-C3-F | Value |
| C-C≡N (bond to ring) | Value | C2-C1-CN | Value |
| C≡N | ~1.16 | C1-C-N | ~180.0 |
(Note: Placeholder "Value" should be replaced with actual calculation output.)
The presence of electronegative substituents is expected to cause minor distortions in the benzene ring from a perfect hexagon. For instance, the C-C bonds adjacent to the electron-withdrawing groups may be slightly elongated or shortened compared to the average aromatic C-C bond length.[7]
Table 2: Vibrational Frequencies and Spectral Assignment
The calculated vibrational frequencies are instrumental in assigning peaks in experimental IR and Raman spectra. Frequencies calculated with B3LYP are often systematically overestimated and can be corrected using a scaling factor (typically ~0.96-0.98) for better agreement with experiment.[6]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Region (cm⁻¹) |
| C≡N Stretch | Value | Value | 2220 - 2240 |
| Aromatic C-H Stretch | Value | Value | 3000 - 3100 |
| Aromatic C=C Stretch | Value | Value | 1400 - 1600 |
| C-F Stretch | Value | Value | 1000 - 1400 |
| C-Cl Stretch | Value | Value | 600 - 800 |
(Note: Placeholder "Value" should be replaced with actual calculation output.)
Table 3: Electronic Properties and Reactivity Descriptors
The electronic properties provide a quantitative basis for understanding the molecule's reactivity, stability, and intermolecular interactions.
| Property | Calculated Value | Interpretation |
| HOMO Energy | Value eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Value eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Value eV | Indicates kinetic stability and resistance to electronic excitation. A large gap implies high stability. |
| Dipole Moment | Value Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Mulliken Charge on N (of CN) | Value | A negative charge indicates a nucleophilic site. |
| Mulliken Charge on C (of CN) | Value | A positive charge indicates an electrophilic site. |
(Note: Placeholder "Value" should be replaced with actual calculation output.)
The distribution of Mulliken charges reveals the electron-rich and electron-deficient regions of the molecule. The nitrogen of the nitrile group is expected to be a primary site for nucleophilic attack, while the carbon atoms attached to the halogens will be electrophilic. The HOMO is likely to be a π-orbital on the benzene ring, while the LUMO is likely a π* orbital, with significant contributions from the nitrile group.
Caption: A logical map from calculated data to scientific insights.
Applications in Drug Development and Materials Science
The data derived from these calculations have direct, practical applications:
-
Rational Drug Design: Understanding the electrostatic potential and frontier molecular orbitals helps predict how this compound might interact with biological targets. Identifying the most nucleophilic and electrophilic sites guides the design of subsequent synthetic steps to build more complex drug molecules.[1][10]
-
Reaction Mechanism Elucidation: DFT calculations can be extended to model entire reaction pathways, including transition states, to understand reaction kinetics and mechanisms. This is invaluable for optimizing reaction conditions to improve yield and reduce byproducts.[11]
-
Materials Science: The predicted electronic properties, such as the HOMO-LUMO gap and dipole moment, are crucial for designing novel organic electronic materials. These parameters influence a material's conductivity, optical properties, and charge-transport capabilities.[12]
Conclusion
This guide has presented a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of this compound using Density Functional Theory. By following this workflow—from careful selection of the theoretical model to self-validating checks and systematic interpretation of the results—researchers can gain deep and reliable insights into the molecule's structural, vibrational, and electronic properties. This computational data serves as a powerful complement to experimental investigation, accelerating research and enabling the rational design of new molecules and materials in the pharmaceutical and chemical industries.
References
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- Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412.
- ResearchGate. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
- Grambow, C. A., et al. (2021). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Scientific Data, 8(1), 113.
- Li, K., et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules, 28(12), 4679.
- ResearchGate. (n.d.). DFT-calculated energy profile for the dihydroboration of benzonitrile with catalyst 1.
- National Institute of Standards and Technology. (n.d.). 2,4-Dichlorobenzonitrile. In NIST Chemistry WebBook.
- Google Patents. (n.d.). CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
- Northeastern University College of Science. (n.d.). Computational Chemistry.
- Sundaraganasan, N., et al. (2015). Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4-methylbenzonitrile. International Journal of ChemTech Research, 8(4), 1845-1860.
- Sundaraganesan, N., et al. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 248-255.
- CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS.
- Krompiec, M. (2023, March 3). Computational Chemistry on Near-Term Quantum Computers & Beyond. Q2B 2022 SV. YouTube.
- Tabor Research Group, Texas A&M University. (n.d.). Theoretical and Computational Chemistry.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2,4-Dichloro-3-fluorobenzonitrile in Modern Organic Synthesis
Abstract
2,4-Dichloro-3-fluorobenzonitrile has emerged as a highly versatile and strategically important building block in the field of organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of the applications of this compound, with a particular focus on its utility in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this valuable synthetic intermediate.
Introduction: Chemical Profile and Strategic Importance
This compound is a white to off-white solid with the molecular formula C₇H₂Cl₂FN.[1][2] Its structure is characterized by a benzonitrile core substituted with chlorine atoms at positions 2 and 4, and a fluorine atom at position 3. This specific arrangement of electron-withdrawing groups and halogens imparts distinct reactivity to the aromatic ring, making it a valuable precursor for a range of synthetic targets.
The strategic importance of this molecule lies in the differential reactivity of its halogen substituents, which allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. The presence of the nitrile group further enhances the electrophilicity of the aromatic ring and serves as a versatile functional handle for subsequent transformations into amines, carboxylic acids, or various heterocyclic systems.[3] The incorporation of fluorine, a common bioisostere in medicinal chemistry, can significantly modulate the physicochemical and pharmacological properties of the final products, such as metabolic stability and binding affinity.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 161612-68-6 | [2][5][6] |
| Molecular Formula | C₇H₂Cl₂FN | [1][2] |
| Molecular Weight | 190.00 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 48 - 52 °C | [1] |
| Boiling Point | 242 - 244 °C | [1] |
| Density | 1.47 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, toluene) | [1] |
Core Applications in Organic Synthesis
The primary utility of this compound stems from its role as a versatile scaffold for the construction of more complex molecular architectures. Key applications include its use as a precursor in nucleophilic aromatic substitution reactions and the synthesis of heterocyclic compounds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring in this compound, exacerbated by the presence of the nitrile and halogen substituents, makes it highly susceptible to nucleophilic attack.[7][8] This reactivity is the cornerstone of its application in SNAr reactions, enabling the selective replacement of its halogen atoms.
The regioselectivity of these substitutions is a critical aspect. The chlorine atom at the 4-position is generally the most susceptible to displacement by nucleophiles due to the combined electron-withdrawing effects of the nitrile group and the adjacent fluorine atom. This allows for the controlled, stepwise introduction of different functionalities.
Diagram 1: Regioselectivity in SNAr Reactions
Caption: Preferential sites for nucleophilic attack on this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general framework for the substitution of the 4-chloro group with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen aprotic polar solvent, add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).
-
The reaction mixture is heated to a temperature between 80-120 °C under an inert atmosphere. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 2-chloro-3-fluoro-4-(substituted-amino)benzonitrile.
Causality and Insights:
-
The use of an aprotic polar solvent is crucial as it effectively solvates the cationic species formed during the reaction, thereby accelerating the rate of nucleophilic substitution.
-
The base is necessary to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.
-
Heating is generally required to overcome the activation energy of the reaction.
Synthesis of Heterocyclic Compounds
The nitrile group of this compound is a versatile precursor for the construction of various heterocyclic systems, which are prevalent in many biologically active molecules.
Protocol 2: Synthesis of a Quinoline Derivative
This protocol outlines the synthesis of a quinoline derivative, a common scaffold in medicinal chemistry, starting from this compound. This transformation typically involves a multi-step sequence.
Step 1: Reduction of the Nitrile Group
-
Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C and slowly add a reducing agent like Lithium aluminum hydride (LiAlH₄).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully quench the reaction with water and a base (e.g., NaOH solution).
-
Filter the resulting mixture and extract the filtrate with an organic solvent to obtain the corresponding benzylamine.
Step 2: Cyclization to form the Quinoline Ring
-
The obtained benzylamine is then reacted with a suitable β-ketoester in the presence of an acid catalyst (e.g., polyphosphoric acid (PPA) or Amberlyst-15).
-
The reaction is typically heated to promote cyclization.
-
After the reaction is complete, the mixture is neutralized, and the product is extracted and purified to yield the desired quinoline derivative.
Diagram 2: General Workflow for Quinoline Synthesis
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- 8. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
Application Note: Comprehensive Analytical Characterization of 2,4-Dichloro-3-fluorobenzonitrile
Abstract
This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 2,4-Dichloro-3-fluorobenzonitrile (CAS No. 161612-68-6), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The inherent reactivity and potential for isomeric impurities necessitate robust, validated analytical methods to ensure quality, safety, and consistency in drug development and manufacturing. This guide details field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, system validation, and data interpretation, providing researchers and quality control professionals with a self-contained and authoritative resource.
Introduction and Compound Overview
This compound is a halogenated aromatic nitrile whose precise characterization is critical for its downstream applications. The presence of three different halogen substituents on the benzene ring, in addition to the nitrile functional group, gives rise to a specific chemical reactivity profile and the potential for multiple process-related impurities, including positional isomers.[2] Therefore, a multi-faceted analytical approach is not merely recommended but essential for confirming structural identity, quantifying the main component, and profiling impurities.
This guide champions an orthogonal approach, leveraging the strengths of different analytical platforms:
-
Spectroscopic Techniques (NMR, FTIR, MS): Primarily used for unambiguous structural confirmation and identification.
-
Chromatographic Techniques (HPLC, GC): Employed for quantitative purity assessment, separation of impurities, and analysis of residual solvents.[3]
The following sections are designed to provide both the theoretical basis and the practical, step-by-step protocols required to perform a thorough characterization of this molecule.
Physicochemical Properties & Safety Imperatives
A foundational understanding of the compound's physical properties and handling requirements is paramount for any laboratory work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 161612-68-6 | [4] |
| Molecular Formula | C₇H₂Cl₂FN | [5] |
| Molecular Weight | 190.00 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 48 - 52 °C | [5] |
| Boiling Point | 242 - 244 °C | [5] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, toluene). |[5] |
Safety and Handling Precautions
This compound must be handled with appropriate care in a well-ventilated area or chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves (inspected prior to use), and fire/flame-resistant laboratory coats.[6]
-
Inhalation/Contact: Avoid formation and inhalation of dust. Avoid contact with skin and eyes. In case of exposure, move the victim to fresh air. For skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from heat sources and incompatible substances like strong oxidizing agents.[5]
-
Spill & Disposal: In case of a spill, evacuate personnel and remove all sources of ignition. Prevent further leakage if safe to do so.[6] Disposal must follow local, state, and federal regulations for hazardous chemical waste.
Structural Elucidation by Spectroscopic Techniques
The first step in characterization is confirming that the synthesized molecule has the correct covalent structure. This is achieved definitively using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential. The key diagnostic information comes from chemical shifts, signal multiplicities (splitting), and coupling constants (J-values), particularly the couplings between the fluorine atom and nearby hydrogen and carbon nuclei.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often suitable, but DMSO-d₆ can be used if solubility is an issue.[7]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving adequate signal dispersion.[8]
-
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra. The two aromatic protons are expected to appear as doublets of doublets due to coupling to each other (³JHH) and to the fluorine atom (⁴JHF and ⁵JHF).
-
¹³C NMR: Acquire proton-decoupled ¹³C spectra. Expect to see 7 distinct signals for the 7 carbon atoms. The signals for carbons bonded to or near the fluorine atom will appear as doublets due to ¹JCF, ²JCF, etc., providing critical connectivity information.
-
¹⁹F NMR: Acquire proton-decoupled ¹⁹F spectra. A single resonance is expected, and its chemical shift is characteristic of the electronic environment.
-
Expected Spectral Features (Illustrative):
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
|---|---|---|
| ¹H | ~7.5 - 8.0 | Two signals, each a doublet of doublets (dd). |
| ¹³C | ~110 - 160 | Seven signals. C-F carbons will show large ¹JCF couplings (~250 Hz). Other carbons will show smaller through-bond JCF couplings. The nitrile carbon (C≡N) will be in the ~115 ppm region. |
| ¹⁹F | ~ -110 to -130 (relative to CFCl₃) | One main signal, potentially showing fine structure from H-F coupling in a proton-coupled spectrum. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and reliable technique for identifying the presence of key functional groups. For this molecule, the nitrile (C≡N) group provides a sharp, unambiguous absorption band in a region of the spectrum that is often clear of other signals.
Protocol: FTIR Analysis
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.[9]
-
KBr Pellet: Alternatively, grind ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Instrumentation: A standard benchtop FTIR spectrometer.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Nitrile (C≡N) Stretch | ~2230 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium, multiple bands |
| C-F Stretch | 1250 - 1000 | Strong |
| C-Cl Stretch | 850 - 550 | Strong |
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For halogenated compounds, the isotopic distribution is a critical diagnostic feature. The presence of two chlorine atoms in this compound creates a highly characteristic M, M+2, M+4 isotopic cluster.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~100 µg/mL.[10]
-
Instrumentation & Conditions:
-
GC System: Standard GC with a capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, DB-5ms or equivalent).[10]
-
Injector: 250 °C, Split mode.
-
Carrier Gas: Helium at 1 mL/min.[10]
-
Oven Program: Start at 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min.[10]
-
MS Detector: Electron Ionization (EI) at 70 eV.[10]
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern of the molecular ion. For a molecule with two chlorine atoms, the expected ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 100:65:10.
-
Examine the fragmentation pattern (e.g., loss of Cl, CN).
-
Purity Determination by Chromatographic Techniques
Once the structure is confirmed, chromatography is used to separate and quantify the target compound from any impurities or residual starting materials.
Caption: Orthogonal analytical workflow for complete characterization.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is the industry-standard method for determining the purity of active pharmaceutical ingredients (APIs) and intermediates.[1] It excels at separating compounds with subtle differences in polarity, making it ideal for resolving this compound from its non-volatile impurities and isomers. A C18 column provides a non-polar stationary phase that effectively retains the aromatic compound, while a polar mobile phase gradient allows for the controlled elution of all components.
Caption: Experimental workflow for HPLC purity analysis.
Protocol: HPLC Purity Determination
-
Instrumentation and Reagents:
-
HPLC System: A standard system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Reagents: HPLC grade Acetonitrile, Formic Acid, and ultrapure water.
-
-
Solution Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Diluent: Acetonitrile/Water (50:50, v/v).[1]
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Final concentration ~100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at the same target concentration (~100 µg/mL) as the Standard Solution.[1] Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Table 3: HPLC Method Parameters | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | DAD at 220 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 40 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 40 | | | 30 | 40 |
-
System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
Data Analysis: Calculate the purity of the sample using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography (GC)
Causality: While HPLC is superior for non-volatile impurities, GC is the preferred method for analyzing volatile and semi-volatile substances, such as residual solvents from the synthesis process or volatile by-products.[11] A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantifiable analysis of organic compounds.
Protocol: GC for Residual Solvents
-
Instrumentation and Reagents:
-
Solution Preparation:
-
Standard Solution: Prepare a stock solution of common process solvents (e.g., Toluene, Heptane, Ethyl Acetate) in DMSO. Dilute to create a working standard at the desired concentration (e.g., 100 ppm).
-
Sample Solution: Accurately weigh ~100 mg of the this compound sample into a headspace vial. Add 1.0 mL of DMSO. Crimp the vial securely.
-
-
Chromatographic Conditions:
Table 4: GC-Headspace Method Parameters
| Parameter | Setting |
|---|---|
| Headspace Oven Temp. | 80 °C |
| Headspace Loop Temp. | 90 °C |
| Headspace Transfer Line Temp. | 100 °C |
| GC Injector Temp. | 220 °C (Split ratio 10:1) |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| Detector (FID) Temp. | 250 °C |
-
Data Analysis: Quantify residual solvents in the sample by comparing the peak areas to those obtained from the standard solution using an external standard calculation.
Summary and Recommendations
The comprehensive characterization of this compound requires an integrated analytical strategy.
-
For Identity: A combination of ¹H NMR, ¹³C NMR, and high-resolution MS is essential for unambiguous structure confirmation. FTIR serves as a rapid identity check.
-
For Purity: A validated RP-HPLC method is the primary tool for quantifying the main component and profiling related substance impurities.
-
For Volatiles: A headspace GC method is necessary for the control of residual solvents.
By employing these orthogonal techniques, researchers and drug development professionals can ensure the quality, consistency, and safety of this compound, thereby building a solid foundation for subsequent research and manufacturing activities.
References
- E.P.R. and zero-field odmr studies of the T 1 states of halogen-containing benzonitriles, anisoles and anilines. (N.D.). Taylor & Francis Online. [Link]
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- Preparation of halogenated benzonitrile. (1974).
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- 4-Fluorobenzonitrile Spectral Inform
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- Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4. (2019).
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- Isomeric distributions and relative reactivities in the uncatalyzed chlorination of benzonitrile, nitrobenzene, and benzotrifluoride. (1970). Journal of the American Chemical Society. [Link]
- Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. (1995). The Journal of Organic Chemistry. [Link]
- Process for preparing fluorobenzonitriles. (1995).
- Shorter and Rugged Analytical GC Method for Residual Solvents Content in Active Pharmaceutical Ingredient. (2022). PubMed. [Link]
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Development and Validation of Gas Chromatography Method for the Determination of 2,2'-Azobisisobutyronitrile and Di-tertiary. (2022). Der Pharma Chemica. [Link]
- How to Read and Interpret the IR Spectra. (2023). YouTube. [Link]
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Application Notes and Protocols: A Researcher's Guide to 2,4-Dichloro-3-fluorobenzonitrile
Introduction
2,4-Dichloro-3-fluorobenzonitrile (CAS No: 161612-68-6) is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group, offers multiple reaction sites for diversification. The electron-withdrawing nature of the substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the chloro groups are amenable to palladium-catalyzed cross-coupling reactions. The nitrile moiety serves as a versatile handle for conversion into amines, amides, or carboxylic acids.
This guide provides an in-depth exploration of the reaction conditions and protocols involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower rational experimental design.
Physicochemical Properties and Safety Data
Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. This compound is an off-white crystalline solid.[1] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2][3]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 161612-68-6 | [1] |
| Molecular Formula | C₇H₂Cl₂FN | [4] |
| Molar Mass | 190.00 g/mol | [4] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 48 - 52 °C | [4] |
| Boiling Point | 263.0 ± 35.0 °C (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, toluene).[4] | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][4] | |
| Hazards | Harmful if swallowed or in contact with skin. Causes serious eye irritation.[3][5] | |
| First Aid | If Inhaled: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water and do not induce vomiting. In all cases of exposure, consult a doctor.[2] |
Synthesis of this compound
While several methods exist for the synthesis of substituted benzonitriles, a common and reliable laboratory-scale approach involves the Sandmeyer reaction, starting from a corresponding aniline. This method offers a high degree of regiochemical control. The precursor, 2,4-dichloro-3-fluoroaniline, can be prepared from the reduction of commercially available 2,4-dichloro-3-fluoronitrobenzene.[6]
The Sandmeyer reaction proceeds via the diazotization of an aniline to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source.
Protocol 2.1: Sandmeyer Reaction for this compound
This protocol describes the conversion of 2,4-dichloro-3-fluoroaniline to the target benzonitrile.
Materials:
-
2,4-dichloro-3-fluoroaniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Ice
Procedure:
-
Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,4-dichloro-3-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.
-
Cyanation (Sandmeyer Reaction): a. In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and NaCN (2.4 eq) in water. Warm the solution gently if needed to dissolve the salts, then cool it to 0-5 °C. b. Add the cold diazonium salt solution prepared in step 1d to the cyanide solution slowly, using a dropping funnel. Vigorous nitrogen evolution will occur. Maintain the temperature below 10 °C during the addition. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and extract the product with dichloromethane (3x volumes). b. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. d. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Key Reaction Classes and Protocols
The reactivity of this compound is dominated by its substituted aromatic ring and the nitrile functional group.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitrile group activates the aryl halides towards nucleophilic attack. SNAr reactions proceed via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7]
Causality: In this substrate, the chlorine atom at the C4 position (para to the nitrile group) is generally more activated towards nucleophilic attack than the chlorine at the C2 position (ortho to the nitrile). This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom of the nitrile group through resonance when the attack occurs at the para position, providing greater stabilization.[7]
Caption: SNAr mechanism on this compound.
Protocol 3.1.1: SNAr with an Amine Nucleophile
This protocol details the substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine, piperidine) (1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: a. To a round-bottom flask, add this compound (1.0 eq), the chosen amine (1.5 eq), and potassium carbonate (2.0 eq). b. Add anhydrous DMSO as the solvent. c. Fit the flask with a reflux condenser and stir the mixture.
-
Reaction: a. Heat the reaction mixture to 80-100 °C. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require higher temperatures. b. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: a. Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. b. Extract the aqueous layer with ethyl acetate (2x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. d. Purify the residue by column chromatography (silica gel) to obtain the desired 4-amino-2-chloro-3-fluorobenzonitrile product.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bonds in this compound are suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms C-C bonds.[8][9] A key challenge is achieving regioselectivity between the two distinct C-Cl bonds. Often, selectivity can be controlled by the choice of ligand on the palladium catalyst. Sterically hindered ligands can favor reaction at the less sterically encumbered position.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.2.1: Regioselective Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki coupling reaction targeting one of the C-Cl positions.
Materials:
-
This compound
-
An aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
A phosphine ligand (e.g., SPhos, XPhos) (0.04 eq)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene and water (e.g., 10:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: a. To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq). b. In a separate vial, pre-form the catalyst by mixing Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in a small amount of the solvent. c. Add the catalyst mixture to the Schlenk flask. d. Add the degassed solvent mixture (e.g., toluene/water). e. Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Reaction: a. Heat the reaction mixture to 90-110 °C with vigorous stirring. b. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite to remove palladium residues. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
Transformation of the Nitrile Group
The nitrile group is a versatile functional group that can be readily converted into other functionalities.
Protocol 3.3.1: Acid-Catalyzed Hydrolysis to Benzoic Acid
This protocol outlines the conversion of the nitrile to a carboxylic acid.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Reaction Setup: a. In a round-bottom flask, add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction: a. Heat the mixture to reflux (typically 100-120 °C) with stirring. b. Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the carboxylic acid. The reaction may take 12-48 hours.
-
Work-up and Purification: a. Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. b. A precipitate of the crude 2,4-dichloro-3-fluorobenzoic acid should form. c. Adjust the pH of the aqueous solution with a concentrated NaOH solution to dissolve the acid as its sodium salt, and filter off any insoluble impurities. d. Re-acidify the filtrate with concentrated HCl until the product precipitates out completely. e. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. Recrystallization can be performed if higher purity is required.
References
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- Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. (1997).
- Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411–412.
- Process for preparing fluorobenzonitriles. (1995).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- SAFETY DATA SHEET - TCI Chemicals. (2018).
- SAFETY DATA SHEET - Sigma-Aldrich. (2022).
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- Rincon, J. A., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 134(34), 14338–14341.
- Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. (2024). YouTube.
- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021).
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2016). MDPI.
- This compound - Methylamine Supplier. (n.d.). Retrieved from Nanjing Finechem Holding Co.,Limited.
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2018).
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (2008). PubMed.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2017).
- Preparation method of 3, 4-difluorobenzonitrile. (2020).
- nucleophilic arom
- Nucleophilic Arom
- Process for preparation of 2,6-dichlorobenzonitrile. (2020).
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- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023).
- 2,4-Dichlorobenzonitrile. (n.d.). PubChem.
- 3-Chloro-4-fluorobenzonitrile. (n.d.). LookChem.
- 2,4-Dichloro-5-fluorobenzonitrile. (n.d.). PubChem.
- This compound Two Chongqing Chemdad Co. (n.d.).
- This compound(161612-68-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2,4-Dichloro-3-fluoronitrobenzene. (n.d.). Benchchem.
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Application Notes & Protocols: Strategic Derivatization of 2,4-Dichloro-3-fluorobenzonitrile for Advanced Synthesis
Introduction: The Strategic Value of 2,4-Dichloro-3-fluorobenzonitrile
This compound is a highly functionalized aromatic building block poised for the synthesis of complex molecular architectures. Its utility in drug discovery and materials science is underscored by the strategic arrangement of its substituents: a nitrile group, a fluorine atom, and two distinct chlorine atoms. This substitution pattern offers a rich platform for a variety of chemical transformations, enabling chemists to introduce diverse functionalities with a high degree of control.
The electron-withdrawing nature of the nitrile and fluorine groups activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the two chlorine atoms at positions 2 and 4 present opportunities for regioselective functionalization. Furthermore, the nitrile group itself serves as a versatile handle for conversion into other key functional groups, such as carboxylic acids and aminomethyl moieties.
This guide provides an in-depth exploration of key synthetic transformations starting from this compound. We will delve into the mechanistic principles that govern the regioselectivity of these reactions and provide detailed, field-tested protocols for the synthesis of key derivatives.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference |
| CAS Number | 161612-68-6 | [1][2] |
| Molecular Formula | C₇H₂Cl₂FN | |
| Molecular Weight | 190.00 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 58-60 °C | [2] |
| Boiling Point | 245.5±35.0 °C at 760 mmHg | [2] |
| Density | 1.54±0.1 g/cm³ | [2] |
Section 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Theoretical Insight & Mechanistic Rationale
Nucleophilic aromatic substitution on this compound is a powerful method for introducing a wide range of nucleophiles. The regioselectivity of this reaction—determining whether the C-2 or C-4 chlorine is displaced—is governed by the stability of the intermediate Meisenheimer complex. The electron-withdrawing nitrile group (-CN) at C-1 and the fluorine atom at C-3 play crucial roles in this differentiation.
-
Activation at C-2: The chlorine at the C-2 position is ortho to the fluorine atom and para to the strongly electron-withdrawing nitrile group. A nucleophilic attack at this position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitrile group through resonance, providing significant stabilization.
-
Activation at C-4: The chlorine at the C-4 position is meta to the nitrile group. While the inductive effect of the nitrile group still provides some activation, it cannot stabilize the negative charge of the Meisenheimer complex through resonance.
Therefore, nucleophilic attack is strongly favored at the C-2 position . This high degree of regioselectivity allows for the clean synthesis of 2-substituted-4-chloro-3-fluorobenzonitrile derivatives.
Protocol: Synthesis of 2-Amino-4-chloro-3-fluorobenzonitrile
This protocol describes the selective displacement of the C-2 chlorine with ammonia to yield 2-amino-4-chloro-3-fluorobenzonitrile, a valuable intermediate for the synthesis of heterocyclic compounds.
Materials:
-
This compound (1.0 eq)
-
28-30% Aqueous ammonia solution (10-15 eq)
-
Ethanol
-
Stainless steel autoclave with a stirrer
-
Deionized water
-
Ice
Procedure:
-
In a glass liner, charge this compound (e.g., 19.0 g, 0.1 mol).
-
Add ethanol (e.g., 100 mL) to dissolve the starting material.
-
Carefully add the aqueous ammonia solution (e.g., 100-150 mL, ~1.0-1.5 mol) to the liner.
-
Place the glass liner inside a stainless steel autoclave. Seal the autoclave according to the manufacturer's instructions.
-
Place the autoclave in a heating mantle and begin stirring. Heat the reaction mixture to 120-140°C.
-
Maintain this temperature for 12-24 hours. The reaction progress should be monitored by taking aliquots (after cooling) and analyzing by TLC or GC-MS until the starting material is consumed.
-
After the reaction is complete, cool the autoclave to room temperature. Caution: Ensure the internal pressure has returned to ambient pressure before opening.
-
Carefully open the autoclave in a well-ventilated fume hood.
-
Pour the reaction mixture slowly into a beaker containing 500 mL of an ice-water slurry with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).
-
Dry the product under vacuum at 50-60°C to a constant weight.
Characterization Data for 2-Amino-4-chloro-3-fluorobenzonitrile
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClFN₂ | |
| Molecular Weight | 170.57 g/mol | |
| Appearance | Light yellow solid | [3] |
| Melting Point | 157-162 °C | |
| 1H NMR | (DMSO-d₆, 400 MHz): δ 7.55 (t, J=8.8 Hz, 1H), 6.80 (s, 2H, -NH₂), 6.75 (dd, J=8.8, 1.6 Hz, 1H) | Representative |
| 13C NMR | (DMSO-d₆, 101 MHz): δ 151.2 (d, J=245 Hz), 145.8 (d, J=13 Hz), 129.0, 118.0 (d, J=4 Hz), 117.2, 114.5 (d, J=19 Hz), 98.9 | Representative |
| IR (KBr, cm⁻¹) | 3480, 3370 (-NH₂), 2220 (-CN), 1630, 1580, 1480, 1280, 880 | Representative |
| MS (EI) | m/z (%): 170 (M⁺, 100), 172 ([M+2]⁺, 33), 135, 108 | Representative |
Section 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Theoretical Insight & Mechanistic Rationale
The Suzuki-Miyaura coupling is a premier method for the formation of C(sp²)-C(sp²) bonds.[4] For this compound, the challenge lies in achieving selective coupling at either the C-2 or C-4 position. The outcome is influenced by several factors, including the choice of catalyst, ligand, base, and solvent.
The relative reactivity of aryl chlorides in the oxidative addition step (the rate-determining step in many cases) is a key determinant of regioselectivity.[5]
-
C-4 Position: This position is less sterically hindered than the C-2 position, which is flanked by both a chlorine and a fluorine atom. For bulky palladium-ligand complexes, approach to the C-4 position is favored.
-
C-2 Position: While more sterically hindered, the C-2 position is electronically activated by the para-nitrile group.
In many systems involving dichlorinated heterocycles, careful selection of the palladium catalyst and ligands can steer the reaction toward the less sterically encumbered position.[6][7] Therefore, it is often possible to achieve selective coupling at the C-4 position , leaving the C-2 chlorine available for subsequent transformations, such as an SNAr reaction.
Protocol: Synthesis of 2-Chloro-3-fluoro-4-phenylbenzonitrile
This protocol, adapted from general methods for the selective coupling of polychlorinated aromatics, targets the synthesis of the C-4 coupled product.[5][8]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.1-1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Nitrogen or Argon source
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 1.90 g, 10 mmol), phenylboronic acid (e.g., 1.34 g, 11 mmol), and Pd(PPh₃)₄ (e.g., 347 mg, 0.3 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add DME (e.g., 50 mL) via syringe.
-
In a separate flask, prepare a solution of Na₂CO₃ (e.g., 2.12 g, 20 mmol) in deionized water (e.g., 25 mL) and degas it by bubbling nitrogen or argon through it for 15 minutes.
-
Add the degassed Na₂CO₃ solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Add ethyl acetate (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Representative Characterization Data for a 4-Aryl-2-chlorobenzonitrile Derivative
| Property | Value | Reference |
| Molecular Formula | C₁₃H₇ClFN | |
| Molecular Weight | 231.66 g/mol | |
| Appearance | White to pale yellow solid | |
| 1H NMR | (CDCl₃, 400 MHz): δ 7.70-7.40 (m, 7H) | Representative |
| 13C NMR | (CDCl₃, 101 MHz): δ 158.0 (d, J=250 Hz), 140.0, 137.5, 134.0, 130.0, 129.5, 129.0, 128.5, 125.0 (d, J=4 Hz), 116.0, 110.0 (d, J=20 Hz) | Representative |
| MS (EI) | m/z (%): 231 (M⁺, 100), 233 ([M+2]⁺, 33), 196, 169 | Representative |
Section 3: Transformation of the Nitrile Group
The nitrile group is a versatile functional handle that can be readily converted into other important groups, such as carboxylic acids or primary amines.
Hydrolysis to 2,4-Dichloro-3-fluorobenzoic Acid
Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid. The following protocol, adapted from a procedure for a similar substrate, utilizes basic hydrolysis.[6]
Procedure:
-
In a round-bottom flask, suspend this compound (e.g., 9.5 g, 50 mmol) in a solution of sodium hydroxide (e.g., 8.0 g, 200 mmol) in water (100 mL).
-
Add ethanol (50 mL) as a co-solvent to aid solubility.
-
Heat the mixture to reflux (approx. 100-110°C) for 4-8 hours. The reaction can be monitored by the cessation of ammonia gas evolution (test with moist pH paper).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the clear solution to pH 1-2 by adding concentrated hydrochloric acid with stirring in an ice bath.
-
A white precipitate will form. Stir for an additional 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.
Characterization Data for 2,4-Dichloro-3-fluorobenzoic Acid: [9][10]
| Property | Value |
| Molecular Formula | C₇H₃Cl₂FO₂ |
| Molecular Weight | 209.00 g/mol |
| Appearance | White solid |
| 1H NMR | (DMSO-d₆, 400 MHz): δ 13.8 (br s, 1H), 7.85 (t, J=8.5 Hz, 1H), 7.65 (dd, J=8.5, 1.5 Hz, 1H) |
| 13C NMR | (DMSO-d₆, 101 MHz): δ 165.0, 156.0 (d, J=250 Hz), 133.0, 130.0 (d, J=5 Hz), 128.0, 125.0 (d, J=20 Hz), 122.0 |
| MS (EI) | m/z (%): 208 (M⁺), 210 ([M+2]⁺), 191, 163, 135 |
Reduction to (2,4-Dichloro-3-fluorophenyl)methanamine
The nitrile group can be completely reduced to a primary amine using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).[1][11]
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere with a dropping funnel and reflux condenser.
-
Suspend LiAlH₄ (e.g., 2.8 g, 75 mmol, 1.5 eq) in anhydrous THF (100 mL).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve this compound (e.g., 9.5 g, 50 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and heat the reaction to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C. Caution: The following quench is highly exothermic.
-
Slowly and sequentially add the following with vigorous stirring:
-
Water (2.8 mL)
-
15% aqueous NaOH solution (2.8 mL)
-
Water (8.4 mL)
-
-
A granular white precipitate should form. Stir for an additional 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF (2 x 50 mL).
-
Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by distillation or conversion to a hydrochloride salt.
Representative Characterization Data for a Dichlorofluorobenzylamine Derivative:
| Property | Value |
| Molecular Formula | C₇H₆Cl₂FN |
| Molecular Weight | 194.04 g/mol |
| Appearance | Colorless oil |
| 1H NMR | (CDCl₃, 400 MHz): δ 7.35 (t, J=8.2 Hz, 1H), 7.15 (dd, J=8.2, 1.5 Hz, 1H), 3.95 (s, 2H), 1.60 (br s, 2H) |
| 13C NMR | (CDCl₃, 101 MHz): δ 157.0 (d, J=248 Hz), 140.0 (d, J=4 Hz), 130.0, 127.0, 124.0 (d, J=18 Hz), 120.0, 40.0 (d, J=4 Hz) |
| MS (EI) | m/z (%): 193 (M⁺), 195 ([M+2]⁺), 177, 158, 123 |
Conclusion
This compound is a versatile and valuable building block for organic synthesis. The distinct electronic and steric environments of its two chlorine atoms allow for highly regioselective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Coupled with the facile transformation of the nitrile group, these methodologies open a clear pathway to a diverse array of complex, fluorinated aromatic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to leverage this powerful synthetic intermediate for applications in medicinal chemistry, agrochemicals, and materials science.
References
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
- Supplementary Inform
- US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
- 19.3: Reductions using NaBH4, LiAlH4. Lumen Learning - Organic Chemistry II.
- 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
- 2,4-Dichloro-3-fluorobenzoic acid(915145-05-0) 1H NMR spectrum. ChemicalBook.
- US5466859A - Process for preparing fluorobenzonitriles.
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- 4-Fluorobenzonitrile.
- 13C NMR Chemical Shifts.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- 2,4-Dichloro-3-fluorobenzoic acid. PubChem.
- p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
- Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters.
- 2-Amino-4-chlorobenzonitrile 99 38487-86-4. Sigma-Aldrich.
- Choose the compound in each of the following pairs th
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Solved Lab 7 Nucleophilic Arom
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed Central.
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Application Notes & Protocols: 2,4-Dichloro-3-fluorobenzonitrile in Agrochemical Synthesis
Abstract
This technical guide details the application of 2,4-Dichloro-3-fluorobenzonitrile as a pivotal intermediate in the synthesis of advanced agrochemicals. The unique arrangement of its functional groups—two chlorine atoms, a fluorine atom, and a nitrile moiety—on the aromatic ring makes it a highly versatile precursor for creating complex, biologically active molecules.[1][2] This document outlines its primary role in nucleophilic aromatic substitution reactions, specifically Halogen Exchange (Halex) processes, to produce novel fluorinated benzonitriles.[3] Furthermore, it explores its potential as a foundational scaffold for new herbicidal agents, drawing parallels with structurally related dichlorobenzonitrile herbicides.[4][5] Detailed, field-proven protocols, causality explanations, and structured data are provided for researchers, scientists, and professionals in the agrochemical development sector.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
This compound (CAS No. 142304-00-1) is a specialized aromatic compound whose value in agrochemical synthesis is derived from its distinct substitution pattern. The presence of halogen atoms and an electron-withdrawing nitrile group activates the benzene ring, making it amenable to a variety of chemical transformations.[6]
The incorporation of fluorine into active agrochemical ingredients is a well-established strategy for enhancing efficacy. Fluorination can significantly improve metabolic stability, bioavailability, and binding affinity to biological targets, often resulting in higher potency and selectivity.[2] As such, fluorinated intermediates like this compound are critical building blocks for the next generation of crop protection agents.[7] This guide focuses on a key industrial application—the synthesis of more highly fluorinated derivatives—and a potential application in creating novel herbicidal molecules.
Primary Application: Intermediate for Advanced Fluorinated Scaffolds via Halogen Exchange (Halex)
A significant industrial application of this compound is its use as a substrate in Halogen Exchange (Halex) reactions. This process involves a nucleophilic aromatic substitution where one or more chlorine atoms are replaced by fluorine. This method is a cornerstone for synthesizing polyfluorinated aromatic compounds that are otherwise difficult to access.[3]
Causality Behind the Reaction: The Halex reaction is facilitated by the electron-withdrawing properties of the nitrile (-CN) group and the existing halogen atoms. These groups polarize the aromatic ring, creating electron-deficient carbon centers (particularly ortho and para to the nitrile) that are susceptible to attack by a nucleophilic fluoride source, such as potassium fluoride (KF). The reaction is typically performed in a high-boiling aprotic polar solvent to ensure the solubility of the fluoride salt and to reach the high activation energy required. A phase-transfer catalyst is often employed to enhance the reactivity of the fluoride anion.[3][8]
Protocol 1: Synthesis of 2-Chloro-3,4-difluorobenzonitrile via Halex Reaction
This protocol describes a representative procedure for the selective replacement of the chlorine atom at position 4 with fluorine, yielding a valuable difluorinated intermediate.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 2-Chloro-3,4-difluorobenzonitrile.
Step-by-Step Methodology:
-
Preparation: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (1.5 eq.) and the aprotic solvent (e.g., sulfolane, 100 mL).
-
Azeotropic Drying (Trustworthiness Pillar): To ensure an anhydrous environment, which is critical for preventing the formation of hydroxy-byproducts and maximizing yield, a small amount of a solvent like xylene can be added and distilled off under vacuum to remove trace water from the KF and solvent.[3]
-
Addition of Reactants: Add this compound (1.0 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.) to the flask.
-
Reaction: Heat the reaction mixture to 150–200°C with vigorous stirring. The precise temperature is crucial; lower temperatures may not overcome the activation energy, while excessively high temperatures can lead to side reactions.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to approximately 80°C and filter through a pad of celite to remove the inorganic salts (KF and KCl). Wash the filter cake with a small amount of hot solvent.
-
Purification: Combine the filtrates and remove the high-boiling solvent by vacuum distillation. The crude product can then be purified by fractional vacuum distillation or recrystallization from a suitable solvent system to yield 2-Chloro-3,4-difluorobenzonitrile.
Data Summary:
| Parameter | Value/Condition | Rationale |
| Reactant Molar Ratio | 1.0 : 1.5 (Substrate:KF) | A slight excess of KF drives the equilibrium towards the product. |
| Catalyst Loading | 5 mol% | Optimizes reaction rate while minimizing cost and purification burden. |
| Solvent | Sulfolane, DMF, NMP | High-boiling aprotic polar solvents are required to dissolve KF and reach necessary temperatures.[3] |
| Temperature | 150–200°C | Required to overcome the high activation energy of nucleophilic aromatic substitution.[9] |
| Typical Yield | 75–90% | Dependent on reaction conditions and purity of reagents. |
| Purity (Post-Purification) | >99% (by GC) | High purity is essential for subsequent synthetic steps. |
Prospective Application: Scaffold for Novel Herbicides
The dichlorobenzonitrile framework is a known toxophore in herbicides. The commercial herbicide Dichlobenil (2,6-dichlorobenzonitrile) acts by inhibiting cellulose biosynthesis in weeds.[4][5][10] Given this precedent, this compound represents an attractive starting point for the synthesis of new herbicidal analogues. Modification of the nitrile group is a common strategy to alter the molecule's properties and biological activity.
Protocol 2: Controlled Hydrolysis to 2,4-Dichloro-3-fluorobenzamide
This protocol details the conversion of the nitrile group to a primary amide. The resulting benzamide can be tested for herbicidal activity or serve as an intermediate for further derivatization, such as in the synthesis of novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors or other active compounds.[11]
Transformation Diagram:
Caption: Conversion of the nitrile to a primary amide via acid hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, carefully add this compound (1.0 eq.) to concentrated sulfuric acid (5-10 eq. by volume) at 0°C (ice bath).
-
Causality (Expertise): The use of concentrated sulfuric acid acts as both the reagent (via hydration) and the solvent. The reaction is highly exothermic and must be controlled. This method favors the formation of the primary amide and minimizes over-hydrolysis to the carboxylic acid.
-
Reaction: Allow the mixture to warm to room temperature, then heat gently to 80-100°C for 1-3 hours. The reaction progress should be monitored (e.g., by TLC or LC-MS) to avoid the formation of the corresponding carboxylic acid.
-
Work-up (Self-Validating System): Cool the reaction mixture in an ice bath and pour it carefully onto crushed ice with stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This step is critical to remove residual acid. Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.
Conclusion
This compound is a high-value intermediate with significant potential in modern agrochemical synthesis. Its primary, field-proven application lies in its conversion to more complex polyfluorinated aromatics via Halex reactions, providing building blocks for novel active ingredients.[3] Furthermore, its structural similarity to known herbicides makes it a promising scaffold for the development of new weed management solutions. The protocols provided herein offer robust and well-rationalized methodologies for leveraging the unique chemistry of this compound, empowering researchers to advance the discovery of next-generation crop protection technologies.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-fluorobenzonitrile: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- BenchChem. (n.d.). 2-Amino-6-fluorobenzonitrile: A Key Intermediate in Agrochemical Innovation.
- Sparrow Chemical. (n.d.). Fluorobenzonitrile Series.
- Neal, J. C., & Kopsell, D. E. (n.d.). Herbicidal activity of heterocyclic dichlobenil analogues. Journal of the Japanese Society for Horticultural Science.
- Koehler, J., et al. (1995). Process for preparing fluorobenzonitriles. U.S.
- Wijma, J., et al. (1970). Synthesis and herbicidal activities of some new compounds generating 2,6-dichlorobenzonitrile. Journal of Agricultural and Food Chemistry.
- AgrochemX. (n.d.). China Fluorobenzonitrile Series Suppliers.
- Su, W., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Essential Role of 2,4-Dichloro-3,5-dinitrobenzotrifluoride. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- PubChem. (n.d.). Dichlobenil.
- Wu, Q.-G., et al. (2025). Design, synthesis and herbicidal activity of novel 2,4-dichlorobenzene-3-morpholine derivatives as potential hydroxyphenylpyruvate dioxygenase inhibitors.
- Pizzio, L., et al. (n.d.). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry.
- BenchChem. (n.d.). The Crucial Role of 2-Fluorobenzonitrile in Advanced Chemical Manufacturing.
- CN103588679A. (2014). Synthetic method for 2,4-dichlorobenzonitrile.
- EP0872476A2. (1998). Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds.
- US5670694A. (1997). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.
- Wellt Chemicals. (2024). Unveiling Dichlobenil: The Herbicide that Leaves No Residue.
- O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
- Sasson, Y. (1990). Synthesis of alkyl bromides via halogen exchange processes. Société Chimique de France.
- Wang, Z., et al. (2021).
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Application Notes and Protocols: Leveraging 2,4-Dichloro-3-fluorobenzonitrile for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer and chronic inflammatory conditions. The development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy. This guide provides an in-depth technical overview of the strategic use of 2,4-dichloro-3-fluorobenzonitrile, a versatile and highly functionalized chemical building block, in the synthesis of potent and selective kinase inhibitors. We will explore the unique chemical reactivity of this scaffold, provide detailed, field-proven synthetic protocols, and discuss its application in the development of inhibitors for key targets such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).
The Strategic Advantage of the this compound Scaffold
The utility of this compound in medicinal chemistry stems from its distinct substitution pattern, which imparts a predictable and exploitable reactivity profile. The benzene ring is heavily influenced by the strong electron-withdrawing nature of the nitrile (-CN) group and the inductive effects of the three halogen atoms.
Chemical Reactivity Profile: The primary reaction exploited in this scaffold is Nucleophilic Aromatic Substitution (SNAr). The collective electron-withdrawing capacity of the substituents renders the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles. The chlorine atom at the C4 position is the most activated site for displacement. This is due to the combined ortho/para directing deactivation of the nitrile group and the additional activation provided by the adjacent fluorine and chlorine atoms. This regioselectivity allows for the precise and controlled introduction of amine-containing fragments, a foundational step in building the core structure of many kinase inhibitors.
Versatility in Kinase Inhibitor Scaffolds: The initial SNAr product serves as a versatile intermediate. The remaining chlorine at C2 and the nitrile group can undergo a variety of subsequent transformations. For instance, the nitrile can be hydrolyzed, reduced, or used in cycloaddition reactions to form heterocyclic systems. The C2 chlorine can be displaced in a second SNAr reaction or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex, multi-ring systems characteristic of modern kinase inhibitors. This adaptability has made the scaffold instrumental in developing inhibitors for critical kinase families, including BTK and JAK, which are pivotal in immunology and oncology.[1][2]
Synthesis Protocol: A General Route to a Pyrimidine-Based Kinase Inhibitor Core
This section details a representative two-step protocol for synthesizing a 2,4-disubstituted pyrimidine core, a common scaffold in kinase inhibitors, starting from this compound.[3] This protocol is designed to be self-validating through clear in-process controls.
Protocol 2.1: Step 1 - Synthesis of N-Aryl-4-chloro-3-fluoro-2-aminobenzonitrile (Intermediate)
Objective: To perform a regioselective SNAr reaction to displace the C4 chlorine with a primary amine.
Materials & Reagents:
-
This compound (1.0 eq)
-
Desired primary amine (e.g., 4-morpholinoaniline) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
2-Propanol (IPA) or N-Methyl-2-pyrrolidone (NMP) as solvent
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon supply
-
Standard laboratory glassware for work-up
-
Ethyl acetate, brine, anhydrous sodium sulfate
Procedure:
-
Vessel Preparation: Equip a dry round-bottom flask with a magnetic stir bar, condenser, and nitrogen inlet.
-
Reagent Addition: Charge the flask with this compound and the chosen solvent (approx. 10 mL per gram of starting material).
-
Nucleophile Addition: Add the primary amine nucleophile to the stirring mixture at room temperature.
-
Base Addition: Add DIPEA dropwise. Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.
-
Reaction: Heat the mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the amine.
-
In-Process Control (IPC): Monitor the reaction progress every 1-2 hours by TLC or HPLC (see Section 3) until the starting material is consumed (>95% conversion).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude intermediate can often be used directly in the next step or purified by column chromatography on silica gel if necessary.
Protocol 2.2: Step 2 - Synthesis of the Pyrimidine Core via Coupling
Objective: To construct the final heterocyclic core using the intermediate from Step 1. This example uses a common cyclization approach.
Materials & Reagents:
-
Intermediate from Protocol 2.1 (1.0 eq)
-
Reagent for second ring (e.g., formamidine acetate for a pyrimidine ring) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., XantPhos, 4-10 mol%) for cross-coupling approaches, or a suitable base/acid for cyclization.
-
Base (e.g., Cs₂CO₃, K₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Vessel Preparation: Prepare a Schlenk flask under an inert atmosphere (Argon or Nitrogen). Causality Note: Many cyclization and coupling reactions, especially those using palladium catalysts, are sensitive to oxygen and moisture. An inert atmosphere is critical to prevent catalyst degradation and side reactions.
-
Reagent Addition: Add the intermediate, the second reagent (e.g., formamidine acetate), and base to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) and stir vigorously.
-
IPC: Monitor the reaction by HPLC until completion (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude final product by flash column chromatography on silica gel to obtain the desired kinase inhibitor core.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Analytical Methods for Quality Control
A robust analytical method is essential for ensuring reaction completion and final product purity.[4]
Protocol 3.1: HPLC Method for Reaction Monitoring
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture.
-
Dilute with 1 mL of Acetonitrile/Water (50:50).
-
Filter through a 0.45 µm syringe filter before injection.
| Compound Type | Expected Retention Time (min) | Notes |
| This compound | ~ 7.5 | Starting Material |
| Amine Nucleophile | Varies (typically less polar) | |
| SNAr Intermediate | ~ 8.5 | More retained than starting material |
| Final Pyrimidine Product | ~ 9.2 | Typically the most retained species |
| Note: Retention times are approximate and must be confirmed with standards on the specific system used. |
Case Study: Targeting Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[5] Its deregulation is implicated in various B-cell malignancies, making it a high-value therapeutic target.[1][5] Many approved BTK inhibitors feature a core structure derivable from intermediates like the one described.
The synthetic route described in Section 2 can be adapted to produce scaffolds that, with further functionalization, yield potent BTK inhibitors. For example, the amine nucleophile in Step 1 could be a complex pyrazole or purine derivative, directly installing a significant portion of the final drug structure.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Ibrutinib (Imbruvica®) | BTK | 0.3 | [1] |
| AVL-292 (Spebrutinib) | BTK | 0.6 | [1] |
| Compound 10j (Purine-based) | BTK | 0.4 | [1] |
| CYT387 (Momelotinib) | JAK1/JAK2 | Potent | [6] |
Safety and Handling Precautions
Working with halogenated aromatic compounds requires strict adherence to safety protocols.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat. Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Use non-sparking tools and take measures to prevent electrostatic discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity, particularly in SNAr reactions, allows for the controlled and efficient construction of complex heterocyclic cores. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to leverage this scaffold in the discovery and development of next-generation targeted therapies for cancer and autoimmune diseases.
References
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). National Institutes of Health (NIH).
- Synthesis of a Bruton's Tyrosine Kinase Inhibitor. (2014). Thieme Chemistry.
- Synthesis of a bruton's tyrosine kinase inhibitor. (2017). Google Patents.
- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI.
- The Development of BTK Inhibitors: A Five-Year Update. (2022). MDPI.
- Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed.
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). SAGE Journals.
- Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1998). ACS Publications.
- Process for preparing fluorobenzonitriles. (1995). Google Patents.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). National Institutes of Health (NIH).
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). MDPI.
- Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). PubMed.
- Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). (2009). PubMed.
- Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. (2014). PubMed.
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health (NIH).
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Application Note: A Guided Protocol for the Electrophilic Nitration of 2,4-Dichloro-3-fluorobenzonitrile
Introduction
Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group onto an aromatic scaffold can significantly alter its electronic properties and provide a versatile chemical handle for further functionalization. This document provides a comprehensive experimental protocol for the nitration of 2,4-dichloro-3-fluorobenzonitrile, a halogenated aromatic compound with potential applications in the development of novel bioactive molecules. The presence of multiple deactivating halogen substituents and a meta-directing nitrile group presents a unique challenge in electrophilic aromatic substitution, necessitating carefully controlled reaction conditions. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles and rigorous safety protocols.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Concentration | Hazards |
| This compound | C₇HCl₂FN | 192.00 | N/A (Solid) | Irritant |
| Fuming Nitric Acid | HNO₃ | 63.01 | >90% | Oxidizer, Corrosive, Toxic |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Corrosive, Dehydrating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | N/A (Solvent) | Volatile, Irritant |
| Deionized Water | H₂O | 18.02 | N/A | Non-hazardous |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated | Mild Irritant |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | N/A (Drying Agent) | Non-hazardous |
Experimental Workflow
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4-Dichloro-3-fluorobenzonitrile
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloro-3-fluorobenzonitrile. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to its utility in constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active compounds. This document elucidates the reactivity of this compound, with a focus on regioselectivity, and provides step-by-step protocols for substitution reactions with various nucleophiles, including primary and secondary amines, alkoxides, and thiols. Mechanistic insights, characterization data, and applications in medicinal chemistry are also discussed to provide a holistic understanding of this important synthetic intermediate.
Introduction: The Synthetic Utility of this compound
This compound is a polysubstituted aromatic compound featuring a nitrile group and three halogen atoms (two chlorine and one fluorine) that activate the benzene ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group, in concert with the halogens, renders the aromatic ring electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity profile makes it a valuable precursor for the synthesis of diverse functionalized benzonitrile derivatives, which are key components in many pharmaceutical agents.
The strategic placement of the chloro and fluoro substituents allows for selective and sequential substitution reactions, providing a powerful tool for the construction of complex molecules with precise control over the substitution pattern. This guide will explore the factors governing this regioselectivity and provide practical protocols for leveraging this reactivity in a laboratory setting.
Mechanistic Insights and Regioselectivity
The nucleophilic aromatic substitution reactions of this compound proceed via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a leaving group, typically a halide ion, is eliminated to restore the aromaticity of the ring.
The regioselectivity of the initial nucleophilic attack is a critical consideration. The position of substitution is primarily governed by the electronic effects of the substituents on the benzene ring. The strongly electron-withdrawing nitrile group (-CN) and the fluorine atom activate the ortho and para positions to nucleophilic attack.
In the case of this compound, the C4 position is para to the nitrile group and ortho to the fluorine atom, making it the most electrophilic site and the most likely position for nucleophilic attack. The stability of the resulting Meisenheimer complex is a key determinant of the reaction pathway. Attack at the C4 position allows for the negative charge to be delocalized onto the electronegative nitrile group, leading to a more stable intermediate compared to attack at the C2 position.
Figure 1: General mechanism of nucleophilic aromatic substitution on this compound.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 161612-68-6 |
| Molecular Formula | C₇H₂Cl₂FN |
| Molecular Weight | 190.00 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 48 - 52 °C |
| Boiling Point | 242 - 244 °C |
| Solubility | Insoluble in water; Soluble in common organic solvents such as dichloromethane and toluene. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution reactions of this compound with various classes of nucleophiles. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and product characterization.
Protocol 1: Regioselective Amination with a Primary Amine
This protocol describes the synthesis of 4-amino-2-chloro-3-fluorobenzonitrile derivatives, which are valuable intermediates in the synthesis of quinazoline-based kinase inhibitors. The reaction demonstrates the high regioselectivity for substitution at the C4 position.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline, benzylamine) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.90 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous DMF or MeCN (e.g., 20 mL).
-
Add the primary amine (11.0 mmol, 1.1 eq) to the solution.
-
Add the base (Et₃N or DIPEA, 15.0 mmol, 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (e.g., 100 mL) and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired 4-amino-2-chloro-3-fluorobenzonitrile derivative.
Characterization of 4-Anilino-2-chloro-3-fluorobenzonitrile:
-
¹H NMR (400 MHz, CDCl₃): δ 7.50-7.40 (m, 2H), 7.30-7.20 (m, 3H), 7.05 (d, J = 8.8 Hz, 1H), 6.80 (br s, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.1 (d, J = 252.5 Hz), 142.8, 137.9, 129.8, 126.3, 123.0, 122.5, 118.2 (d, J = 3.0 Hz), 116.2, 114.9 (d, J = 19.2 Hz), 101.5.
-
MS (ESI): m/z calculated for C₁₃H₈ClF₂N₂ [M+H]⁺: 247.04, found 247.1.
Protocol 2: Synthesis of 4-Alkoxy-2-chloro-3-fluorobenzonitrile
This protocol details the reaction of this compound with an alkoxide nucleophile, such as sodium methoxide, to yield the corresponding 4-alkoxy derivative.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe) (1.2 eq)
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 1.90 g, 10.0 mmol) in anhydrous MeOH or THF (e.g., 25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (12.0 mmol, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the addition of water (e.g., 20 mL).
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by flash column chromatography or recrystallization to obtain 4-methoxy-2-chloro-3-fluorobenzonitrile.
Characterization of 4-Methoxy-2-chloro-3-fluorobenzonitrile:
-
¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 8.9 Hz, 1H), 6.85 (t, J = 8.9 Hz, 1H), 3.95 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.2 (d, J = 255.0 Hz), 152.9, 126.1, 116.5, 115.3 (d, J = 20.0 Hz), 109.8, 102.3, 56.7.
-
MS (ESI): m/z calculated for C₈H₅ClFNO [M+H]⁺: 186.01, found 186.0.
Figure 2: General experimental workflow for nucleophilic substitution reactions.
Applications in Drug Development
This compound and its derivatives are pivotal intermediates in the synthesis of numerous targeted therapies, particularly kinase inhibitors for the treatment of cancer. The 4-amino-2-chloro-3-fluorobenzonitrile scaffold, readily accessible through the protocols described herein, is a key component of several epidermal growth factor receptor (EGFR) and other tyrosine kinase inhibitors.
For instance, this scaffold can be further elaborated to construct the quinazoline core found in drugs like gefitinib and lapatinib. The ability to introduce diverse substituents at the C4 position allows for the fine-tuning of the pharmacological properties of the final drug molecule, including its potency, selectivity, and pharmacokinetic profile.
Figure 3: Synthetic pathway towards kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity and the predictable regioselectivity of its nucleophilic aromatic substitution reactions make it an ideal starting material for the construction of complex, biologically active molecules. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.
References
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Topic: A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 2,4-Dichloro-3-fluorobenzonitrile
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Dichloro-3-fluorobenzonitrile. This compound is a critical intermediate in the synthesis of various chemical and pharmaceutical products, making its purity and quantification essential for quality control. This document provides a detailed, step-by-step protocol, from initial method development and optimization to a full validation compliant with the International Council for Harmonisation (ICH) guidelines.[1][2] The causality behind each experimental choice is explained, offering field-proven insights for scientists. The final method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision for its intended purpose.
Analyte Characterization & Methodological Rationale
A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development. This compound is a halogenated aromatic nitrile with characteristics that strongly suggest RP-HPLC as the analytical method of choice.
The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[3] The inherent hydrophobicity of this compound, evidenced by its insolubility in water and solubility in organic solvents, makes it an ideal candidate for retention on a non-polar stationary phase like C18.[4] Furthermore, the benzonitrile core constitutes a chromophore, a structural feature that absorbs ultraviolet (UV) light, enabling straightforward detection and quantification using a UV detector.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for HPLC Method |
| Molecular Formula | C₇H₂Cl₂FN | - |
| Molecular Weight | ~190.00 g/mol | Used for concentration calculations.[4][6] |
| Appearance | White to off-white crystalline solid | Standard sample preparation involves dissolution in an appropriate organic solvent.[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, toluene).[4] | Confirms hydrophobic nature, ideal for RP-HPLC. A water/organic mixture will be required for the mobile phase and as a diluent. |
| Structure | Halogenated benzene ring with a nitrile group. | The aromatic ring is a UV chromophore, making UV detection suitable.[5] |
| pKa | Not readily available, but the molecule lacks strongly acidic or basic functional groups. | pH control of the mobile phase is less critical for retention but can improve peak shape by suppressing silanol interactions.[3] |
HPLC Method Development Strategy
The development process is a systematic workflow designed to achieve a separation that is fit for its purpose—in this case, the reliable quantification of this compound. The goal is to obtain a chromatogram with a sharp, symmetrical peak for the analyte, well-resolved from any impurities, with a reasonable analysis time.
Sources
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- 6. 2,4-Dichloro-5-fluorobenzonitrile | C7H2Cl2FN | CID 2782753 - PubChem [pubchem.ncbi.nlm.nih.gov]
GC-MS Analysis of 2,4-Dichloro-3-fluorobenzonitrile Reaction Mixtures: A Validated Protocol for In-Process Control and Purity Assessment
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,4-Dichloro-3-fluorobenzonitrile is a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Monitoring the progress of its synthesis and accurately assessing the purity of the resulting mixture are paramount for ensuring final product quality, yield, and safety. This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detailed analysis of this compound reaction mixtures. We provide a comprehensive, step-by-step protocol, from sample preparation to data interpretation, and explain the scientific rationale behind key methodological choices to ensure accuracy, sensitivity, and reproducibility.
Introduction and Method Rationale
The synthesis of complex organic molecules like this compound rarely proceeds with 100% efficiency. The crude reaction mixture typically contains the desired product alongside unreacted starting materials, intermediates, and various byproducts, including structural isomers.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this challenge due to its superior separating power (GC) and definitive identification capabilities (MS).[3]
Why GC-MS? The Causality Behind the Choice:
-
Volatility and Thermal Stability: Halogenated benzonitriles are sufficiently volatile and thermally stable, making them perfectly amenable to GC analysis without the need for derivatization.[4][5]
-
Chromatographic Separation: A capillary GC column can effectively separate the target analyte from closely related isomers and other reaction components, which is critical for accurate purity assessment. The choice of a non-polar stationary phase, such as 5% phenyl-dimethylpolysiloxane, provides excellent resolution for such compounds based on their boiling points and weak intermolecular interactions.[6]
-
Mass Spectrometric Identification: Electron Ionization (EI) provides reproducible, library-searchable mass spectra. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the presence of two chlorine atoms yields a highly characteristic isotopic pattern (M, M+2, M+4), which serves as an unambiguous confirmation of its presence.[7]
This guide is designed to be a self-validating system, incorporating system suitability checks to ensure the instrumentation is performing optimally before sample analysis.
Experimental Workflow and Protocols
The overall analytical workflow is designed for clarity and efficiency, moving from the raw reaction sample to definitive data.
Caption: Overall GC-MS analysis workflow.
Protocol 1: Sample Preparation
Rationale: Direct injection of a crude reaction mixture can contaminate the GC inlet and column.[4] A simple dilution and filtration protocol is sufficient to prepare the sample for analysis, minimizing matrix effects while ensuring the analyte concentration is within the optimal range for the detector. Dichloromethane is an excellent solvent choice as it is volatile and compatible with common GC stationary phases.[5][8]
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM), GC-grade or equivalent
-
Calibrated micropipettes
-
1.5 mL glass GC autosampler vials with caps[4]
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Vortex mixer and centrifuge
Procedure:
-
Homogenize: Ensure the reaction mixture is homogeneous. If solids are present, vortex thoroughly.
-
Dilution: Prepare a 1:100 dilution (this may need to be adjusted based on the expected product concentration).
-
Pipette 10 µL of the crude reaction mixture into a clean vial.
-
Add 990 µL of dichloromethane.
-
Cap the vial and vortex for 30 seconds to mix thoroughly.
-
-
Clarification: Remove any particulate matter to prevent clogging the GC syringe and inlet.[5]
-
Centrifuge the diluted sample at 5,000 rpm for 5 minutes.
-
Alternatively, filter the diluted sample through a 0.22 µm syringe filter.
-
-
Final Transfer: Carefully transfer the clear supernatant or filtrate into a labeled 1.5 mL glass GC autosampler vial for analysis.
Protocol 2: GC-MS Instrumentation and Parameters
Rationale: The parameters below are optimized for the separation and detection of halogenated aromatic compounds. A low-bleed MS-grade column is crucial to minimize baseline noise and improve detection limits.[9] The oven temperature program is designed to first elute volatile solvents at a low temperature before ramping to separate the compounds of interest, ensuring sharp peaks and good resolution.
System: A standard capillary Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.
| Parameter | Setting & Rationale |
| GC System | |
| Inlet | Split/Splitless: Split mode (e.g., 50:1 ratio) to prevent column overloading. Temperature: 250 °C to ensure rapid vaporization. |
| Carrier Gas | Helium , Constant Flow Mode at 1.2 mL/min. Provides optimal efficiency and is inert. |
| Column | Agilent J&W DB-5ms (or equivalent 5% Phenyl-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Low-bleed and ideal for this compound class.[10] |
| Oven Program | Initial: 60 °C, hold for 2 min. Ramp 1: 15 °C/min to 200 °C. Ramp 2: 25 °C/min to 280 °C, hold for 5 min. Balances resolution and analysis time. |
| Injection Volume | 1 µL . |
| MS System | |
| Ion Source | Electron Ionization (EI) at 70 eV. Standard energy for reproducible fragmentation and library matching. |
| Source Temperature | 230 °C . Optimized to prevent analyte degradation while ensuring efficient ionization.[9] |
| Quadrupole Temp. | 150 °C . |
| Transfer Line Temp. | 280 °C . Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Full Scan . Mass Range: m/z 45-350. Captures the molecular ion and key fragments while avoiding solvent interference. |
Protocol 3: System Suitability Test (SST)
Rationale: Before analyzing unknown samples, it is essential to verify that the GC-MS system is performing correctly. This is achieved by injecting a known standard of this compound.
Procedure:
-
Prepare a standard solution of pure this compound in dichloromethane at a concentration of ~10 µg/mL.[4]
-
Inject 1 µL of the standard solution.
-
Acceptance Criteria:
-
Retention Time: The retention time should be within ±0.1 minutes of the expected time.
-
Peak Shape: The peak should be symmetrical (tailing factor between 0.9 and 1.5).
-
Mass Spectrum: The acquired mass spectrum must match the reference spectrum, including the correct isotopic pattern for two chlorine atoms.
-
Data Analysis and Interpretation
Identification of this compound:
-
Molecular Weight: 190.99 g/mol (C₇H₂Cl₂FN)
-
Expected Retention Time: The exact retention time will depend on the specific system but will be consistent under the conditions defined above.
-
Mass Spectrum: The key to unambiguous identification lies in the mass spectrum. Electron ionization will produce a molecular ion (M⁺˙) and several characteristic fragment ions.
Predicted Fragmentation Pathway:
The fragmentation of the molecular ion is governed by the relative stability of the resulting ions and neutral losses.[11] For this compound, the most likely fragmentation events involve the loss of a chlorine atom or the cyano group.
Caption: Predicted EI fragmentation of this compound.
Isotopic Pattern Analysis:
The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) creates a distinctive cluster for any chlorine-containing ion. The theoretical abundance ratio for two chlorine atoms is approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.[7] Observing this pattern for the molecular ion (m/z 191, 193, 195) provides definitive confirmation of the presence of two chlorine atoms in the molecule.
Impurity Profiling:
Analyze the Total Ion Chromatogram (TIC) for peaks other than the main product.
-
Identify Known Impurities: Check for the presence of starting materials by comparing retention times and mass spectra with known standards.
-
Identify Isomers: Isomers of the product will have the same molecular weight and isotopic pattern (m/z 191/193/195) but will typically elute at different retention times.
-
Identify Unknowns: For significant unknown peaks, interpret the mass spectra to propose potential structures. Common byproducts may arise from side reactions or incomplete conversions.[12]
Purity Assessment:
A semi-quantitative assessment of purity can be performed using the peak area percentages from the TIC.
-
Purity (%) = (Peak Area of Product / Total Peak Area of all components) x 100
Note: This method assumes that all compounds have a similar response factor in the MS detector. For highly accurate quantification, calibration with certified standards for each impurity is required.
Conclusion
This application note details a reliable and scientifically-grounded GC-MS method for the analysis of this compound reaction mixtures. By following the outlined protocols for sample preparation, instrument configuration, and data analysis, researchers and process chemists can effectively monitor reaction progress, identify impurities, and confidently assess product purity. The inclusion of system suitability checks and a thorough understanding of the underlying analytical principles ensures the generation of high-quality, reproducible data essential for modern drug development and chemical manufacturing.
References
- University of Maryland, Sample Preparation Guidelines for GC-MS.
- SCION Instruments, Sample prepar
- Drawell, Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]
- Steely Library, Common Sample Preparation Techniques for GC-MS Analysis. [Link]
- ResolveMass Laboratories Inc.
- Kristiana, I., et al. Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry.
- Hashimoto, S., et al. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Hashimoto, S., et al. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Shimadzu, Residual Solvent Analysis of Pharmaceuticals by GC-MS and FID.
- Prosen, H., et al. Data on the optimisation of GC-MS/MS method for the simultaneous determination of compounds from food contact material.
- Hashimoto, S., et al. Selective and Comprehensive Analysis of Organohalogen Compounds by GC × GC-HRTofMS and MS/MS. PubMed. [Link]
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Application Notes: The Strategic Role of 2,4-Dichloro-3-fluorobenzonitrile in Modern Medicinal Chemistry
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Halogenated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the selective incorporation of halogen atoms, particularly fluorine, into small molecules is a cornerstone of rational drug design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow medicinal chemists to meticulously modulate a compound's physicochemical and pharmacokinetic properties.[2][3] These modifications can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to the target protein.[1][4]
Within this context, 2,4-Dichloro-3-fluorobenzonitrile emerges as a highly valuable and versatile building block. Its polysubstituted aromatic ring is "pre-activated" for a variety of chemical transformations, offering a rigid scaffold to which pharmacophoric elements can be strategically attached. The specific arrangement of two chlorine atoms, a fluorine atom, and a nitrile group creates a unique electronic and steric profile, making it an ideal starting point for the synthesis of complex molecules, most notably protein kinase inhibitors.
Physicochemical Profile and Reactivity
The utility of this compound stems directly from the interplay of its substituents. The chlorine, fluorine, and nitrile moieties are all strongly electron-withdrawing, rendering the aromatic ring electron-deficient. This electronic pull is critical for its primary mode of reaction: nucleophilic aromatic substitution (SNAr).
The fluorine atom at position 3, ortho to both chlorine atoms, exerts a powerful inductive effect, further polarizing the C-Cl bonds. Crucially, the nitrile group at position 1 acts as a potent activating group, capable of stabilizing the negative charge of the Meisenheimer intermediate, especially when the nucleophilic attack occurs at the para position (C4).[5][6] This makes the chlorine at C4 significantly more labile and susceptible to displacement by a wide range of nucleophiles compared to the chlorine at C2.[7]
Caption: Electronic effects on the this compound scaffold.
Core Application: A Privileged Scaffold for Kinase Inhibitors
Protein kinases are a major class of therapeutic targets, particularly in oncology, and their dysregulation is implicated in numerous diseases.[8] Many small-molecule kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site.[9][10] The this compound scaffold is exceptionally well-suited for this purpose. The dichlorophenyl moiety is a recurring motif in kinase inhibitors, known to effectively bind within hydrophobic pockets of the kinase active site.[11][12][13]
A common strategy in kinase inhibitor design involves an SNAr reaction to displace the activated C4-chlorine with a nitrogen-containing heterocycle or aniline derivative. This newly introduced group often serves as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine ring of ATP. The remaining 2-chloro-3-fluorophenyl group then orients itself into an adjacent hydrophobic pocket, with the fluorine atom often contributing to potency and selectivity through specific interactions.[14]
Caption: Conceptual binding of a derivative in a kinase ATP pocket.
Key Synthetic Protocols
The following protocols detail foundational reactions for elaborating the this compound core into more complex pharmaceutical intermediates.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
-
Principle: This protocol leverages the enhanced reactivity of the C4-chlorine for regioselective substitution. The electron-withdrawing nitrile group (para) and fluorine atom (ortho) activate this position, enabling displacement by a nucleophilic amine under basic conditions.[5][15] This reaction is a cornerstone for creating the core of many kinase inhibitors.
-
Materials:
-
This compound (1.0 eq)
-
Aniline or heteroaromatic amine (e.g., 4-aminopyridine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous)
-
Ethyl acetate, Hexanes, Brine
-
Magnesium sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
To a dry, nitrogen-purged round-bottom flask, add this compound and the chosen solvent (DMF or DMSO, ~0.5 M concentration).
-
Add the amine nucleophile (1.1 eq) followed by the base (DIPEA or K₂CO₃, 2.5 eq).
-
Heat the reaction mixture to 80-120 °C. Monitor reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Causality Insight: The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex. Anhydrous conditions prevent competing hydrolysis reactions.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the desired 4-amino-2-chloro-3-fluorobenzonitrile derivative.
-
-
Self-Validation & Troubleshooting:
-
Validation: Confirm regioselectivity using 2D-NMR (HMBC/HSQC) to verify the correlation between the amine protons and the aromatic carbons. The absence of the starting material by LC-MS confirms reaction completion.
-
Troubleshooting: If the reaction is sluggish, consider a stronger, non-nucleophilic base like sodium hydride (NaH) if the nucleophile is compatible. If side products are observed, a lower reaction temperature or a different solvent (e.g., dioxane) may improve selectivity.
-
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
-
Principle: The nitrile group, while crucial for activating the ring, can be transformed into other functional groups to enable further synthetic diversification or to act as a key pharmacophoric element itself.[16][17][18] Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, which can participate in amide bond couplings.
-
Materials:
-
Substituted 2-chloro-3-fluorobenzonitrile derivative (from Protocol 1) (1.0 eq)
-
Sulfuric acid (60-80% aqueous solution) or Sodium Hydroxide (6M aqueous solution)
-
1,4-Dioxane (as a co-solvent if needed for solubility)
-
Hydrochloric acid (1M) for acidification
-
Diethyl ether or Ethyl acetate
-
-
Step-by-Step Methodology:
-
Suspend the benzonitrile derivative in the aqueous sulfuric acid or sodium hydroxide solution. Add dioxane if the starting material has poor aqueous solubility.
-
Heat the mixture to reflux (typically 100-110 °C) for 12-24 hours. Monitor for the disappearance of starting material and the formation of the more polar acid product by TLC or LC-MS.
-
Causality Insight: Strong acidic or basic conditions and high heat are required to drive the multi-step hydrolysis of the highly stable nitrile triple bond, first to the primary amide and then to the carboxylate.
-
Cool the reaction mixture in an ice bath.
-
If using basic hydrolysis, slowly acidify with 1M HCl until the product precipitates (typically pH 2-3).
-
Collect the solid product by vacuum filtration, washing with cold water. If no solid forms, extract the product into ethyl acetate or diethyl ether.
-
Dry the product under vacuum to yield the corresponding carboxylic acid. The product is often pure enough for the next step, but can be recrystallized if necessary.
-
-
Self-Validation & Troubleshooting:
-
Validation: The disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of a broad O-H stretch (~3000 cm⁻¹) and a carbonyl C=O stretch (~1700 cm⁻¹) in the IR spectrum confirms the transformation.
-
Troubleshooting: Incomplete hydrolysis may leave the primary amide as the major product. This can be addressed by extending the reaction time, increasing the temperature, or using a higher concentration of acid/base. For sensitive substrates, milder enzymatic hydrolysis methods could be explored.
-
Case Study: Rational Design of a Hypothetical BRAFV600E Inhibitor
The BRAFV600E mutation is a key driver in approximately 50% of melanomas.[19][20] Approved inhibitors like Vemurafenib and Dabrafenib have validated this target. We can rationally design a novel inhibitor using this compound as the starting scaffold.
-
Design Rationale:
-
Core Scaffold: Start with this compound.
-
Hinge Binder: Displace the C4-chlorine with 3-aminopyrazole. The pyrazole N-H and ring nitrogen can form hydrogen bonds with the kinase hinge.
-
"DFG-out" Pocket Binder: The 2-chloro-3-fluorophenyl group will occupy the hydrophobic pocket near the gatekeeper residue. This substitution pattern is common in Type II inhibitors that target the inactive "DFG-out" conformation.[21][22]
-
Solvent-Front Moiety: The nitrile will be hydrolyzed to a carboxylic acid, then coupled with a solubilizing group like N-methylpiperazine to improve pharmacokinetic properties.
-
Caption: Synthetic workflow for a hypothetical BRAF V600E inhibitor.
Data Presentation
The following tables summarize expected outcomes and property changes based on the described protocols.
Table 1: Predicted Reaction Outcomes
| Reaction Step | Starting Material | Product | Predicted Yield | Predicted Purity (Post-Purification) |
| Protocol 1 | This compound | 4-(1H-pyrazol-3-ylamino)-2-chloro-3-fluorobenzonitrile | 75-85% | >98% |
| Protocol 2 | Intermediate from Protocol 1 | 4-(1H-pyrazol-3-ylamino)-2-chloro-3-fluorobenzoic acid | 80-90% | >97% |
| Amide Coupling | Acid from Protocol 2 | Final Hypothetical Inhibitor | 70-80% | >99% (HPLC) |
Table 2: Comparative Physicochemical Properties
| Property | This compound | Final Hypothetical Inhibitor | Rationale for Change |
| Molecular Weight | 190.0 g/mol | ~393.8 g/mol | Addition of pharmacophoric groups increases mass, a key consideration in lead optimization. |
| cLogP (Lipophilicity) | ~2.8 | ~3.2 | Increased, but the piperazine moiety helps balance solubility. Lipophilicity is crucial for binding in hydrophobic pockets but must be controlled to maintain good ADME properties.[2] |
| Topological Polar Surface Area (TPSA) | 23.8 Ų | ~85.5 Ų | Significantly increased due to the addition of H-bond donors/acceptors, improving interactions with the target and solubility. |
| pKa (most basic) | N/A | ~8.5 (piperazine N) | Introduction of a basic center can improve solubility at physiological pH but may impact cell permeability.[2] |
Conclusion
This compound is not merely a chemical intermediate; it is a strategic platform for the efficient construction of complex, high-value molecules in medicinal chemistry. Its pre-activated nature for regioselective SNAr reactions, combined with the beneficial properties conferred by its halogen substitution pattern, makes it an exemplary starting material for developing potent and selective kinase inhibitors. The protocols and design strategies outlined here demonstrate its broad applicability and underscore its importance for researchers and scientists dedicated to the discovery of next-generation therapeutics.
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Application Notes and Protocols for 2,4-Dichloro-3-fluorobenzonitrile as an Intermediate in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,4-Dichloro-3-fluorobenzonitrile in Chromophore Development
This compound is a polysubstituted aromatic compound whose unique electronic and steric properties make it a valuable building block in the synthesis of high-performance dyes. The presence of electron-withdrawing chloro and fluoro groups, combined with the synthetically versatile nitrile functionality, allows for the creation of chromophores with desirable characteristics such as high lightfastness, thermal stability, and specific color profiles.
This guide will explore the practical application of this intermediate in the synthesis of two major classes of dyes: azo dyes and anthraquinone dyes. While direct utilization of this compound is plausible in certain reactions, its conversion to more reactive synthons, such as the corresponding aniline derivative, often provides a more efficient and versatile route to a wider array of dyestuffs.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is paramount for successful and safe synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₂Cl₂FN | [1] |
| Molar Mass | 190.00 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 48-52 °C | [1] |
| Boiling Point | 242-244 °C | [1] |
| Density | ~1.47 - 1.49 g/cm³ | [1][2] |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and toluene. | [1] |
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, wash the affected area with soap and plenty of water.[3] For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Application I: Synthesis of Azo Dyes via a Precursor Approach
Azo dyes, characterized by the -N=N- chromophore, are the most widely used class of synthetic dyes.[4] The synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.[1][2] While this compound itself cannot be directly diazotized, its corresponding aniline derivative, 2,4-dichloro-3-fluoroaniline, is a readily available and excellent precursor.
Part 1: Conceptual Framework for Azo Dye Synthesis
The proposed pathway involves the diazotization of 2,4-dichloro-3-fluoroaniline to form a diazonium salt, which is then coupled with a suitable aromatic compound (e.g., a phenol or an aromatic amine) to yield the final azo dye. The halogen and fluoro substituents on the diazonium component can significantly influence the color and fastness properties of the resulting dye.
Part 2: Detailed Experimental Protocol for a Representative Azo Dye
This protocol describes the synthesis of a vibrant orange-red azo dye by coupling diazotized 2,4-dichloro-3-fluoroaniline with N,N-dimethylaniline.
Materials:
-
2,4-Dichloro-3-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Sodium Acetate
-
Ethanol
-
Ice
Protocol:
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL beaker, dissolve 1.78 g (0.01 mol) of 2,4-dichloro-3-fluoroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture for an additional 20 minutes in the ice bath to ensure complete diazotization.
-
-
Preparation of the Coupling Component Solution:
-
In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 50 mL of 10% aqueous acetic acid.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
-
Azo Coupling Reaction:
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold N,N-dimethylaniline solution with continuous and efficient stirring.
-
Maintain the temperature below 5 °C throughout the addition. A brightly colored precipitate of the azo dye will form immediately.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.
-
-
Isolation and Purification of the Azo Dye:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain a purified product.
-
Dry the purified dye in a vacuum oven at a low temperature.
-
Expected Results and Characterization:
The resulting azo dye is expected to be a brightly colored solid. Characterization can be performed using the following analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which dictates the color of the dye.
-
FT-IR Spectroscopy: To confirm the presence of the azo (-N=N-) stretching vibration and other characteristic functional groups.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the final structure of the dye molecule.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.
Application II: Plausible Synthesis of Anthraquinone Dyes
Anthraquinone dyes are known for their excellent lightfastness and are used in a variety of applications.[5] A common synthetic route to the anthraquinone core is the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride, followed by an intramolecular cyclization.[6] this compound, due to its aromatic nature, can be considered as a substrate for this reaction, although the electron-withdrawing nature of its substituents may necessitate harsher reaction conditions.
Part 1: Conceptual Framework for Anthraquinone Dye Intermediate Synthesis
This proposed pathway involves the Friedel-Crafts acylation of this compound with phthalic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] This would be followed by an acid-catalyzed intramolecular cyclization to form the substituted anthraquinone core.
Part 2: A Hypothetical Protocol for Anthraquinone Synthesis
This protocol is a proposed method and may require optimization based on experimental results. The deactivating effect of the chloro, fluoro, and nitrile groups on the aromatic ring will likely make the Friedel-Crafts reaction challenging.
Materials:
-
This compound
-
Phthalic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (or another suitable inert solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Protocol:
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 2.96 g (0.02 mol) of phthalic anhydride and 50 mL of anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath and slowly add 5.34 g (0.04 mol) of anhydrous aluminum chloride in portions with vigorous stirring.
-
Once the aluminum chloride has dissolved, add a solution of 3.80 g (0.02 mol) of this compound in 20 mL of anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 2-benzoylbenzoic acid derivative.
-
-
Intramolecular Cyclization:
-
Carefully add the crude 2-benzoylbenzoic acid derivative to an excess of concentrated sulfuric acid with stirring.
-
Heat the mixture to 100-120 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
The precipitated anthraquinone derivative can be collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
-
Purification and Characterization:
-
The crude anthraquinone derivative can be purified by recrystallization from a suitable solvent (e.g., acetic acid or toluene).
-
Characterization should be performed using FT-IR, NMR, and mass spectrometry to confirm the structure of the final product.
-
Analytical Considerations for Quality Control
The purity of the synthesized dyes is critical for their performance and application. A suite of analytical techniques should be employed for quality control:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final dye product and to quantify any residual starting materials or by-products.
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and for preliminary purity assessment.
-
Spectroscopic Methods (UV-Vis, FT-IR, NMR, MS): As detailed in the protocols, these are essential for structural elucidation and confirmation.
Conclusion
This compound and its derivatives serve as valuable and versatile intermediates in the synthesis of high-performance azo and anthraquinone dyes. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this compound in the development of novel chromophores. The unique substitution pattern of this compound provides a platform for creating dyes with enhanced stability and specific color properties, making it a compound of significant interest in the field of dye chemistry.
References
- Anthraquinone dyes - Wikipedia. (n.d.).
- Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journal of Organic Chemistry, 15, 1313–1319.
- Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. (2021). Molecules, 26(16), 4949.
- This compound Two Chongqing Chemdad Co. (n.d.).
- Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (n.d.).
- The Synthesis of Azo Dyes. (n.d.).
- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (2020). Sains Malaysiana, 49(6), 1335-1345.
- Halogenated Diazabutadiene Dyes: Synthesis, Structures, Supramolecular Features, and Theoretical Studies. (2020). Molecules, 25(20), 4642.
- Spectroscopic study of azo dye aggregation in aqueous solution. (2009). ResearchGate.
- High-resolution 13C nuclear magnetic resonance spectra of some solid anthraquinone dyestuffs and related species. (1983). Journal of the Chemical Society, Perkin Transactions 2, (11), 1647-1652.
- ¹H NMR spectra of the anthraquinone disperse reactive dye. (n.d.). ResearchGate.
- Engineering of new-to-nature halogenated indigo precursors in plants. (2018). Metabolic Engineering, 47, 131-139.
- Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2014). Molecules, 19(3), 2993-3003.
- Spectroscopic Characterization of Azo Dye Aggregation on Dendrimer Surfaces. (2000). Langmuir, 16(22), 8563–8569.
- US5466859A - Process for preparing fluorobenzonitriles - Google Patents. (n.d.).
- CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents. (n.d.).
- US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents. (n.d.).
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
- CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzobenzoic acid - Google Patents. (n.d.).
- Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. (2019). RSC Advances, 9(59), 34267-34280.
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research, 36(7), 411-412.
- WO2013020067A1 - Phthalocyanine synthesis - Google Patents. (n.d.).
- Azo Dyes: Preparation Via Environmentally Benign Way. (2018). Organic & Inorganic Chemistry, 4(1).
- Synthesis and Characteristics of Some Organic Dyes. (2021). Journal of Chemical and Pharmaceutical Research, 13(7), 1-6.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
- CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents. (n.d.).
- Effective Removal of Dyes by Synthesized and Characterized by Anthracene Hypercross Linked Polymer. (2021). Journal of Chromatography & Separation Techniques, 12(9).
- Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. (2008). NIH Public Access.
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate.
- Syllabus for Chemistry (SCQP08). (2025).
- Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2022). RSC Advances, 12(23), 14755-14760.
- Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. (1982). Journal of Medicinal Chemistry, 25(12), 1466-1473.
- (PDF) Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2022). ResearchGate.
- Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics. (2021). Molecules, 26(23), 7247.
- Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (2007). Journal of Chemical Research, 2007(9), 521-524.
- US5523397A - Reactive dyes, process for their preparation and the use thereof - Google Patents. (n.d.).
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Application Notes & Protocols for the Large-Scale Synthesis of 2,4-Dichloro-3-fluorobenzonitrile
Foreword
This document provides a comprehensive guide for the large-scale synthesis of 2,4-Dichloro-3-fluorobenzonitrile, a critical intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein is designed for robustness and scalability, drawing upon established chemical principles and field-proven methodologies. As the Senior Application Scientist, my objective is to not only provide a step-by-step procedure but to also impart a deeper understanding of the process, empowering researchers to troubleshoot and adapt the synthesis as needed. The causality behind each experimental choice is explained to ensure both scientific integrity and successful implementation.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic building block. The unique arrangement of its substituents—two chlorine atoms, a fluorine atom, and a nitrile group—makes it a valuable precursor for complex molecular targets. The nitrile group, in particular, is a versatile functional handle for a variety of chemical transformations and has been identified as an important pharmacophore in several marketed drugs.[1]
The synthetic strategy detailed in this guide is a robust and industrially relevant two-step process commencing from the readily available starting material, 2,4-dichloro-3-fluoroaniline. The core transformation relies on the classic Sandmeyer reaction , a reliable method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate.[2][3][4] This pathway is favored for its high efficiency and adaptability to large-scale production.
The overall synthetic pathway can be visualized as follows:
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 2,4-Dichloro-3-fluoroaniline | ≥98% Purity | Commercial Source | Starting material. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | ACS Grade | Used for forming the aniline salt and the acidic medium. |
| Sodium Nitrite (NaNO₂) | ≥99% Purity | ACS Grade | The diazotizing agent. Must be fresh and dry. |
| Copper(I) Cyanide (CuCN) | ≥98% Purity | Technical Grade | Catalyst and cyanide source for the Sandmeyer reaction. Highly Toxic. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | ACS Grade | For neutralization. |
| Dichloromethane (DCM) | HPLC Grade | Commercial Source | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For washing the organic phase. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | ACS Grade | Drying agent. |
| Deionized Water | N/A | In-house source | Used throughout the process. |
Step-by-Step Synthesis Workflow
The synthesis is performed in two primary stages: the formation of the diazonium salt, followed by its immediate conversion to the target benzonitrile.
Caption: Step-by-step experimental workflow for the synthesis.
Protocol Details:
Part A: Diazotization of 2,4-Dichloro-3-fluoroaniline
-
Reactor Setup: Charge a jacketed glass reactor, equipped with an overhead stirrer, a temperature probe, and an addition funnel, with concentrated hydrochloric acid (3.0 molar equivalents) and deionized water.
-
Aniline Addition: Add 2,4-dichloro-3-fluoroaniline (1.0 molar equivalent) to the acid solution with vigorous stirring. A slurry or suspension of the hydrochloride salt will form.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller. This temperature is critical. Diazonium salts are thermally unstable and can decompose exothermically if the temperature rises.[5][6]
-
Nitrite Solution: In a separate vessel, dissolve sodium nitrite (1.1 molar equivalents) in a minimal amount of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the aniline suspension via the addition funnel over 60-90 minutes. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C. A clear solution of the diazonium salt should form towards the end of the addition.
-
Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction proceeds to completion. The resulting diazonium salt solution is used immediately in the next step.
Part B: Sandmeyer Cyanation
-
Catalyst Preparation: In a separate, larger reactor equipped for heating, cooling, and gas venting (to a scrubber), charge copper(I) cyanide (1.2 molar equivalents) and deionized water.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide suspension. This addition is exothermic and will be accompanied by the vigorous evolution of nitrogen gas. The rate of addition must be managed to control the temperature and foaming.
-
Reaction Progression: Once the addition is complete, allow the mixture to slowly warm to room temperature. Then, gently heat the reaction mixture to 50-60 °C and hold for 1-2 hours to drive the reaction to completion. The progress can be monitored by HPLC.
Part C: Work-up and Purification
-
Extraction: After cooling to room temperature, transfer the reaction mixture to a separation funnel. Extract the aqueous phase three times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with a dilute sodium carbonate solution (to remove excess acid) and then with brine (to reduce the amount of dissolved water).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a solid or oil, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes). Fractional distillation under vacuum is effective for separating isomeric impurities.[7]
Process Parameters and Data
Stoichiometry and Yield
| Compound | Molar Mass ( g/mol ) | Molar Eq. | Typical Scale (1 mol) |
| 2,4-Dichloro-3-fluoroaniline | 178.01 | 1.0 | 178.01 g |
| HCl (37%) | 36.46 | 3.0 | ~296 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 75.90 g |
| Copper(I) Cyanide (CuCN) | 89.56 | 1.2 | 107.47 g |
| Product (Theoretical Yield) | 190.00 | 1.0 | 190.00 g |
| Expected Actual Yield | N/A | N/A | 75-85% |
Product Specifications
| Property | Value |
| Chemical Formula | C₇H₂Cl₂FN |
| Molar Mass | 190.00 g/mol |
| Appearance | White to off-white solid.[8] |
| Melting Point | 48 - 52 °C.[8] |
| Boiling Point | 242 - 244 °C.[8] |
| Solubility | Insoluble in water; soluble in DCM, toluene.[8] |
| Purity (by HPLC/GC) | ≥98%.[8] |
Analytical Quality Control
Rigorous analytical monitoring is essential for a successful large-scale synthesis.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for monitoring reaction progress and determining the final product's purity. A reversed-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective for separating the starting material, product, and potential impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the final product. 1H, 13C, and 19F NMR should be performed.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, notably the nitrile stretch (C≡N) around 2230 cm⁻¹.
Mechanistic Insights: The Sandmeyer Reaction
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][3] Understanding this mechanism is key to optimizing reaction conditions.
-
Single Electron Transfer (SET): The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.
-
Dinitrogen Elimination: This transfer results in the formation of an aryl radical and the irreversible loss of highly stable nitrogen gas (N₂), which is a major thermodynamic driving force for the reaction.
-
Radical Capture: The aryl radical then abstracts a cyano group from the now copper(II) complex, forming the final product and regenerating the copper(I) catalyst.
Caption: Simplified mechanism of the Sandmeyer cyanation reaction.
Safety and Handling
Extreme caution must be exercised throughout this synthesis.
-
Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[10] All operations should be conducted in a well-ventilated fume hood.[10][11]
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. They are also thermally sensitive. Never isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation and maintain strict temperature control.
-
Copper(I) Cyanide: CuCN is highly toxic by inhalation, ingestion, and skin contact.[12] Handle with extreme care in a fume hood. All waste containing cyanide must be quenched and disposed of according to institutional and environmental regulations. A typical quenching procedure involves treatment with an alkaline solution of ferrous sulfate or sodium hypochlorite.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible.[11] Have appropriate spill kits and fire extinguishers readily available.[10]
Conclusion
The protocol described provides a reliable and scalable pathway for the synthesis of this compound. By adhering to the detailed steps, maintaining strict temperature control during the diazotization, and observing all safety precautions, researchers can confidently produce this valuable intermediate in high yield and purity. The insights into the reaction mechanism and analytical controls further equip the user to optimize and validate the process for their specific research and development needs.
References
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Lantzsch, R. (1997). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. (U.S. Patent No. 5,670,694). U.S.
- Nanjing Finechem Holding Co.,Limited. (n.d.). This compound.
- BenchChem. (2025). Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2022). SAFETY DATA SHEET.
- Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411–412.
- Wikipedia. (n.d.). Sandmeyer reaction.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- chemeurope.com. (n.d.). Sandmeyer reaction.
- MilliporeSigma. (2024). SAFETY DATA SHEET.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- BenchChem. (2025). Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline.
- Otutu, J. O., Ene, E. E., Ossai, E. K., and Akpoveta, V. O. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-3-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 2,4-dichloro-3-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently asked questions.
The primary and most versatile route to synthesizing aryl nitriles from aryl amines is the Sandmeyer reaction.[1][2] This guide will focus on optimizing this two-stage process, which involves the diazotization of 2,4-dichloro-3-fluoroaniline followed by a copper(I) cyanide-mediated cyanation.
Section 1: Core Synthesis Protocol via Sandmeyer Reaction
This protocol provides a baseline methodology. Subsequent sections will address common deviations and optimization strategies.
Stage 1: Diazotization of 2,4-Dichloro-3-fluoroaniline
-
Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4-dichloro-3-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the resulting amine salt solution to 0-5°C using an ice-salt bath. It is critical to maintain this temperature to prevent the decomposition of the diazonium salt.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the vigorously stirred amine salt solution, ensuring the temperature does not rise above 5°C.
-
Completion Check: After the addition is complete, stir for an additional 15-20 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper (a blue-black color indicates completion). The resulting cold solution of 2,4-dichloro-3-fluorobenzenediazonium chloride should be used immediately in the next stage.
Stage 2: Cyanation (Sandmeyer Reaction)
-
Catalyst Preparation: In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 2.4 eq) in water. Cool this solution to 0-5°C. Safety Note: Handle cyanides with extreme caution in a well-ventilated fume hood.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Stage 1 to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas and maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60°C for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).[3]
-
Work-up and Isolation: Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).[4][5]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is very low or zero. What are the most likely causes?
A low or non-existent yield is typically due to issues in one of the two critical stages.
-
Potential Cause 1: Incomplete Diazotization. The formation of the diazonium salt is highly sensitive. If this step is incomplete, the unreacted aniline will not proceed to the final product.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure the reaction was maintained at 0-5°C throughout the sodium nitrite addition.[3] Temperatures above this range cause the unstable diazonium salt to decompose, often forming unwanted phenol byproducts.
-
Check Reagent Stoichiometry: Use a slight excess of sodium nitrite (e.g., 1.05 eq) to ensure all the primary amine is converted.
-
Confirm Acidity: Sufficient acid is required to form nitrous acid (from NaNO₂) and to keep the starting aniline fully protonated and in solution.
-
-
-
Potential Cause 2: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are thermally unstable and should be used immediately after preparation.
-
Troubleshooting Steps:
-
Immediate Use: Prepare the diazonium salt solution only when the cyanation solution is ready. Do not store it.
-
Maintain Low Temperature: Keep the diazonium salt solution in the ice bath until the moment it is added to the cyanide solution.
-
-
-
Potential Cause 3: Inefficient Cyanation. The displacement of the diazonium group is the key yield-determining step.
-
Troubleshooting Steps:
-
Catalyst Quality: Use high-purity, fresh copper(I) cyanide. The quality of the CuCN is a critical factor.[2]
-
Neutralization: The diazonium salt solution is highly acidic. Adding it to the cyanide solution can generate toxic HCN gas and neutralize the cyanide nucleophile. Ensure the cyanide solution is sufficiently basic to handle the incoming acid. Some protocols use a buffer or add a base like sodium carbonate to the cyanide solution.
-
Reaction Temperature: While the initial addition should be cold, gentle warming is often required to drive the reaction to completion. Monitor by TLC to find the optimal time and temperature.[3]
-
-
Q2: My final product is contaminated with significant side products. What are they and how can I avoid them?
The presence of biaryls and phenols are common side reactions in the Sandmeyer process.
-
Side Product 1: 2,4-Dichloro-3-fluorophenol. This forms when the diazonium salt reacts with water instead of the cyanide nucleophile.
-
Prevention: This is primarily caused by allowing the diazotization reaction temperature to rise above 5-10°C or by heating the diazonium salt solution before it has reacted with the copper cyanide. Strict temperature control is the best preventative measure.
-
-
Side Product 2: Biaryl Impurities. These are formed by the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction mechanism.[1][2]
-
Prevention: Ensure efficient trapping of the aryl radical by the copper cyanide complex. This is achieved by using a stoichiometric amount of the copper(I) salt and ensuring good mixing.
-
-
Side Product 3: Azo Compounds. If unreacted diazonium salt couples with the starting aniline or other electron-rich species, colored azo compounds can form.
-
Prevention: This is another consequence of incomplete diazotization. Ensuring the complete and rapid conversion of the starting aniline to the diazonium salt minimizes the chance for this side reaction.
-
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Incomplete Diazotization | Maintain 0-5°C; Use slight excess of NaNO₂; Ensure sufficient acidity. |
| Diazonium Salt Decomposition | Use diazonium salt immediately after preparation; Keep cold. | |
| Inefficient Cyanation | Use high-purity CuCN; Control pH during addition; Gently heat post-addition. | |
| Impure Product | Phenol Formation | Strict temperature control (0-5°C) during diazotization. |
| Biaryl Formation | Use stoichiometric Cu(I) catalyst; Ensure efficient mixing. | |
| Azo Compound Formation | Ensure complete diazotization before cyanation step. |
Q3: I'm having difficulty purifying the final product. What are the best methods?
Purification of halogenated benzonitriles often requires specific techniques.
-
For Phenolic Impurities: Wash the crude product solution with a dilute aqueous sodium hydroxide solution. The acidic phenol will be deprotonated to its sodium salt and move to the aqueous layer, while the neutral benzonitrile remains in the organic layer.
-
For Other Impurities:
-
Vacuum Distillation: This is often the most effective method for separating the desired product from less volatile biaryl impurities and non-volatile baseline material.
-
Recrystallization: If distillation is not feasible, recrystallization can be effective. A solvent screen (e.g., ethanol, methanol, hexane/ethyl acetate mixtures) should be performed to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[5]
-
Column Chromatography: For small-scale purifications or to remove closely related impurities, silica gel chromatography can be used.[6] A non-polar eluent system, such as hexanes/ethyl acetate, is a good starting point.[7]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the quality requirement for the starting 2,4-dichloro-3-fluoroaniline?
-
Q: Why is a copper(I) salt necessary? Can I use other catalysts?
-
A: The copper(I) salt is a crucial catalyst in the Sandmeyer reaction. It facilitates the key single-electron transfer step that converts the diazonium salt into an aryl radical, with the subsequent loss of stable nitrogen gas.[1][10] While other transition metals have been explored, copper(I) salts (CuCl, CuBr, CuCN) are the most common and effective for these transformations.[2][11]
-
-
Q: What are the critical safety precautions for this reaction?
-
A: This reaction involves several hazardous materials.
-
Sodium Nitrite: It is a strong oxidizer and is acutely toxic if ingested.[12][13][14] Avoid contact with skin and eyes.
-
Cyanides (CuCN, NaCN): These are highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[15][16] Acidification of cyanide salts liberates extremely toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach or hydrogen peroxide in a basic solution before disposal according to institutional guidelines.
-
Diazonium Salts: While useful, solid diazonium salts can be explosive when dry. This protocol keeps the salt in a cold aqueous solution, which is much safer. Never attempt to isolate the diazonium salt intermediate.
-
-
-
Q: How can I monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method.[7] Spot the starting aniline, and at time intervals, co-spot the reaction mixture. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. A suitable eluent system would be a mixture of hexanes and ethyl acetate. Gas Chromatography (GC) can also be used for more quantitative monitoring.[3]
-
Section 4: Visual Guides
Sandmeyer Reaction Mechanism for Cyanation
Caption: Key stages of the Sandmeyer reaction for benzonitrile synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose the cause of low reaction yield.
Section 5: References
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. youtube.com [youtube.com]
- 4. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. 2,4-Dichloro-3-fluoroaniline | 443-93-6 [chemicalbook.com]
- 9. 2,4-Dichloro-3-fluoroaniline | CAS#:443-93-6 | Chemsrc [chemsrc.com]
- 10. byjus.com [byjus.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. nj.gov [nj.gov]
- 15. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 16. taekwang.co.kr [taekwang.co.kr]
Technical Support Center: Synthesis of 2,4-Dichloro-3-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 2,4-dichloro-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them, grounded in established chemical principles.
Troubleshooting Guide: Side Product Formation
The formation of side products is a common challenge in multi-step organic synthesis. Below, we address specific issues you might encounter during the preparation of this compound, with a focus on identifying and mitigating unwanted byproducts.
Question 1: I'm performing a Sandmeyer reaction to introduce the nitrile group and observing significant byproduct formation. What are the likely culprits and how can I minimize them?
Answer:
The Sandmeyer reaction, which converts an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst, is a powerful transformation but is sensitive to reaction conditions.[1][2][3] Several side products can arise if the reaction is not carefully controlled.
Common Side Products in the Sandmeyer Cyanation Step:
-
Phenol Formation: Aryl diazonium salts can react with water, especially at elevated temperatures, to produce phenols. This is often a major byproduct if the temperature is not strictly controlled.
-
Biaryl Compounds: The radical mechanism of the Sandmeyer reaction can lead to the coupling of two aryl radicals, forming biaryl impurities.[2]
-
Azo Compounds: If any unreacted starting aniline is present, it can couple with the diazonium salt to form colored azo compounds.
Troubleshooting and Mitigation Strategies:
| Issue | Underlying Cause | Recommended Action |
| Low Yield & Phenol Formation | Decomposition of the thermally unstable diazonium salt.[4] | Maintain a temperature of 0-5 °C throughout the diazotization and cyanation steps. Use the diazonium salt immediately after its preparation.[1][4] |
| Presence of Biaryl Impurities | Radical coupling of aryl intermediates.[2] | Ensure efficient stirring and gradual addition of reagents to maintain a low concentration of radical species at any given time. |
| Formation of Colored Impurities | Azo coupling with unreacted aniline. | Ensure complete diazotization of the starting aniline by using a slight excess of sodium nitrite and verifying its absence with starch-iodide paper. |
Below is a workflow diagram illustrating the key decision points for troubleshooting the Sandmeyer reaction.
Caption: Key factors for a successful halogen exchange reaction.
Question 3: I am using an ammoxidation route starting from a substituted toluene, and my yields are low with several byproducts. What are the common issues with this method?
Answer:
Ammoxidation is a gas-phase catalytic reaction that converts a methyl group on an aromatic ring directly to a nitrile group using ammonia and oxygen (usually from air). [5]While efficient, it requires careful control of reaction parameters.
Common Issues in Ammoxidation:
-
Over-oxidation: The reaction can proceed past the nitrile to form benzamide, benzoic acid, or even oxides of carbon (CO, CO₂), especially at excessively high temperatures or with a highly active catalyst.
-
Incomplete Conversion: Insufficient temperature or catalyst activity can lead to a significant amount of unreacted starting material.
-
Isomer Formation: If the starting material is a mixture of isomers (e.g., a mix of dichlorofluorotoluenes), the product will also be an isomeric mixture that requires separation. [5] Troubleshooting and Mitigation Strategies:
| Issue | Underlying Cause | Recommended Action |
| Formation of Over-oxidation Products | Excessive temperature or incorrect catalyst. | Optimize the reaction temperature within the recommended range (typically 350-550 °C). [5]The choice of catalyst (often mixed metal oxides) is crucial for selectivity. |
| Low Conversion of Starting Material | Low reaction temperature or insufficient catalyst activity. | Gradually increase the reaction temperature while monitoring the product distribution. Ensure the catalyst is properly prepared and activated. |
| Isomeric Mixture in Product | Isomeric mixture in the starting material. | This is inherent to the starting material. The resulting nitrile isomers must be separated, for example, by fractional vacuum distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final this compound product?
A1: The choice of purification method depends on the nature and quantity of the impurities.
-
Fractional Vacuum Distillation: This is a highly effective method for separating the desired product from isomers or byproducts with different boiling points.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity.
-
Column Chromatography: For small-scale purifications or to remove highly polar or non-volatile impurities, column chromatography on silica gel can be employed.
Q2: Can I use other cyanating agents besides copper(I) cyanide in the Sandmeyer reaction?
A2: While CuCN is the classic reagent for the Sandmeyer cyanation, other cyanide sources can be used, often in combination with a copper catalyst. However, for the synthesis of benzonitriles, the CuCN-mediated reaction is well-established and generally reliable. [1][6] Q3: Are there alternative synthetic routes to this compound that avoid the Sandmeyer reaction?
A3: Yes, other routes have been reported. One such method involves the reaction of 5-bromo-2,4-dichlorofluorobenzene with copper(I) cyanide in a polar aprotic solvent. [7]Another approach could be the fluorination of a pre-existing dichlorobenzonitrile. [8]The choice of route often depends on the availability and cost of the starting materials.
References
- Wikipedia. (2023). Sandmeyer reaction.
- Google Patents. (1997). US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Journal of Chemical Research. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
- Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
- ResearchGate. (2012). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate.
- Google Patents. (2021). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- Google Patents. (1993). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
- Google Patents. (2020). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
- Google Patents. (2013). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
- ScienceDirect. (1991). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles by halogen-exchange fluorination.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 6. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 7. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]
- 8. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Time for 2,4-Dichloro-3-fluorobenzonitrile Synthesis
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-3-fluorobenzonitrile. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the reaction time for this critical synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance the efficiency of your workflow.
The synthesis of this compound is most commonly achieved via a two-step Sandmeyer reaction, starting from 2,4-dichloro-3-fluoroaniline. This process, while reliable, contains several critical parameters that directly influence reaction kinetics, yield, and purity. This guide focuses on identifying and controlling these variables to reduce overall synthesis time.
Overall Synthetic Workflow
The transformation from 2,4-dichloro-3-fluoroaniline to the target benzonitrile proceeds through two distinct stages: diazotization and cyanation. Understanding the role of each stage is fundamental to optimization.
-
Diazotization: The primary amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid. This is a highly exothermic and temperature-sensitive step.
-
Sandmeyer Cyanation: The resulting diazonium salt is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst, to form the final benzonitrile product.[1][2]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Reaction Time Optimization
This section addresses specific issues that can lead to prolonged reaction times or failure. Each question is framed around a common experimental observation.
Q1: The initial diazotization reaction is sluggish, and my spot tests indicate incomplete conversion of the starting aniline. What are the primary causes?
Answer: A slow or incomplete diazotization is almost always linked to three factors: temperature, acid concentration, or the quality of your nitrosating agent.
-
Causality of Temperature: While excessively high temperatures are famously problematic, excessively low temperatures can also slow the reaction. If your cooling bath is too cold (e.g., <-5 °C), it can cause the crystallization of reagents and reduce reaction kinetics. The goal is a stable, controlled temperature between 0-5 °C.[3]
-
Role of Acid: Nitrous acid (HNO₂) is the active reagent, formed from sodium nitrite (NaNO₂) and a strong acid like HCl.[4][5] Insufficient acid will lead to incomplete generation of HNO₂, thereby slowing the reaction. Ensure at least 2.5-3 equivalents of acid are used: one to form the aniline hydrochloride salt, one to react with NaNO₂, and an excess to maintain an acidic medium and stabilize the final diazonium salt.
-
Reagent Quality: Sodium nitrite can degrade over time through oxidation. Always use a fresh, finely powdered bottle of NaNO₂. To ensure complete reaction, it is common practice to add the NaNO₂ solution portion-wise until a slight excess of nitrous acid is detected using potassium iodide-starch paper (which will turn blue-black).
Q2: My cyanation (Sandmeyer) step takes many hours, and the final yield is poor. How can I accelerate this transformation?
Answer: The efficiency of the Sandmeyer cyanation is highly dependent on the catalyst's activity, temperature, and the successful decomposition of the intermediate diazonium-copper complex.
-
Catalyst Activity: The quality of copper(I) cyanide (CuCN) is paramount. It should be a fine, pale powder. If it is lumpy or greenish (indicating oxidation to Cu(II)), its activity will be compromised. Some protocols call for the in situ preparation of the CuCN solution to ensure maximum activity.
-
Thermal Control: The addition of the cold diazonium salt solution to the hot CuCN solution must be carefully controlled. A slow, dropwise addition is necessary. After the addition is complete, the reaction mixture typically needs to be heated (e.g., to 60-70 °C) to drive the decomposition of the intermediate complex and the evolution of nitrogen gas.[6] If the temperature is too low during this phase, the reaction will be significantly prolonged.
-
Solvent Considerations: While the reaction is often performed in water, the use of polar aprotic solvents in related syntheses has been shown to improve solubility and reaction rates.[7][8] If you are facing persistent issues, consider a solvent system that can better solubilize the organocopper intermediates.
Q3: I am observing a significant amount of a dark, phenolic byproduct, which complicates purification and reduces my overall reaction efficiency. What is the cause?
Answer: The formation of phenolic impurities is a classic sign of diazonium salt decomposition. This happens when the diazonium salt reacts with water, a side reaction that is highly temperature-dependent.
-
The Criticality of Low Temperature: Aryl diazonium salts are notoriously unstable at temperatures above 5-10 °C.[9][10] Above this range, the C-N bond cleaves, liberating nitrogen gas and forming a highly reactive aryl cation.[11] In an aqueous environment, this cation is rapidly quenched by water to form the corresponding phenol (2,4-dichloro-3-fluorophenol in this case). This is the single most important parameter to control to minimize byproducts and maximize yield.[4]
-
Execution is Key: It is not enough to simply place the reaction flask in an ice bath. The exothermic nature of the reaction means the internal temperature must be monitored continuously with a thermometer. The NaNO₂ solution must be added slowly and sub-surface to dissipate heat effectively.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Why is the 0-5 °C range so universally cited for diazotization? This range is a practical compromise. It is cold enough to significantly slow the rate of diazonium salt decomposition but not so cold that it freezes the aqueous reaction medium or unnecessarily slows the desired reaction.[3][9] It is easily and reliably maintained using a simple ice-water bath.
-
Can I use other cyanide sources like KCN or NaCN with a copper catalyst? While possible, using pre-formed copper(I) cyanide is the standard and most reliable method for the Sandmeyer reaction.[1] Preparing the copper-cyanide complex in situ from other cyanide salts and a copper source can introduce variability and is a more complex procedure.
-
How can I effectively monitor the reaction's progress to optimize time? For the diazotization step, the disappearance of the starting aniline can be monitored by Thin Layer Chromatography (TLC). The reaction is considered complete when the spot corresponding to the aniline is gone. For the cyanation step, the most telling sign of progress is the vigorous evolution of nitrogen gas upon heating. Once the gas evolution ceases, the reaction is typically complete.
Data Summary: Impact of Parameters on Reaction Time
The following table summarizes how key variables affect the synthesis efficiency.
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Expected Impact on Time |
| Diazotization Temp. | > 10 °C or < 0 °C | Byproduct formation; Slow kinetics | 0–5 °C | Ensures rapid, clean conversion |
| Acid Stoichiometry | < 2.5 equivalents | Incomplete HNO₂ generation | > 2.5 equivalents | Faster, complete diazotization |
| NaNO₂ Addition | Added all at once | Uncontrolled exotherm, decomposition | Slow, portion-wise addition | Better control, higher yield |
| Cyanation Temp. | < 50 °C (post-addition) | Slow decomposition of intermediate | 60–70 °C (post-addition) | Rapid N₂ evolution, shorter time |
| CuCN Quality | Old, oxidized (greenish) | Poor catalytic activity | Fresh, pale powder | Significantly faster cyanation |
Optimized Experimental Protocol
This protocol is a self-validating system designed for optimal reaction time and yield on a laboratory scale.
Materials:
-
2,4-dichloro-3-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) - Use with extreme caution
-
Toluene or Dichloromethane (for extraction)
-
Deionized Water
-
Potassium Iodide-Starch Paper
-
Ice
Procedure:
Part 1: Preparation of the Diazonium Salt Solution (Target Time: ~45-60 min)
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,4-dichloro-3-fluoroaniline (1.0 eq) and water (approx. 5 mL per gram of aniline).
-
Cool the slurry to 0 °C in an ice-salt bath.
-
Slowly add concentrated HCl (3.0 eq) while maintaining the internal temperature below 10 °C. Stir for 15 minutes until a fine, uniform slurry of the hydrochloride salt is formed. Cool back down to 0-5 °C.
-
In a separate beaker, prepare a solution of NaNO₂ (1.05 eq) in water (approx. 2 mL per gram of NaNO₂).
-
Add the NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature never exceeds 5 °C . The addition should take approximately 30 minutes.
-
After the addition is complete, stir for an additional 15 minutes at 0-5 °C. Check for a slight excess of nitrous acid by dipping a glass rod into the solution and touching it to KI-starch paper (should turn blue/black). If negative, add a small amount more of the NaNO₂ solution. The resulting clear, yellowish diazonium salt solution should be used immediately.
Part 2: Sandmeyer Cyanation (Target Time: ~2-3 hours)
-
In a separate, larger reaction flask equipped for heating and stirring, prepare a solution of CuCN (1.2 eq) and NaCN (1.3 eq) in water (approx. 5 mL per gram of CuCN). CAUTION: This step generates highly toxic HCN gas and must be performed in a well-ventilated fume hood.
-
Warm this catalyst solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the hot catalyst solution via a dropping funnel. You should observe vigorous frothing and evolution of nitrogen gas. Control the addition rate to manage the frothing.
-
After the addition is complete, continue to heat the mixture at 70 °C for 1 hour, or until gas evolution ceases completely.
-
Cool the reaction mixture to room temperature. The product often separates as an oil or solid.
-
Extract the product with a suitable organic solvent like toluene or dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization as needed.
References
- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.
- Chemistry Stack Exchange. (2014). Effect of temperature on benzenediazonium during diazotization.
- Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012, 411-412.
- Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?
- Wikipedia. (n.d.). Sandmeyer reaction.
- Quora. (2020). Why diazotization reaction is done at low temperature (0 - 5°C)?
- Google Patents. (n.d.). Process for preparing fluorobenzonitriles.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
- Brainly.in. (2018). why low temperature is required for diazotization reaction.
- Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137-3166.
- Vedantu. (2024). Why is Diazotization done at Low Temperature.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
- Google Patents. (n.d.). Process for the preparation of 2,4-dichlorofluorobenzene.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- YouTube. (2021). Sandmeyer Reactions | Organic Chemistry.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Why is Diazotization done at Low Temperature class 12 chemistry JEE_Main [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 8. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]
- 9. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 10. brainly.in [brainly.in]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting crystallization of 2,4-Dichloro-3-fluorobenzonitrile
Answering in the user's language.### Technical Support Center: Crystallization of 2,4-Dichloro-3-fluorobenzonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound and require a robust, reliable purification method. Crystallization is a powerful technique for achieving high purity, but it is often sensitive to subtle changes in conditions. This guide provides in-depth, field-proven insights into troubleshooting common issues, structured in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
PART 1: Physicochemical Profile & Safety First
Before initiating any experimental work, it is critical to be familiar with the physical properties and safety requirements of this compound.
Safety Imperative: Always handle this compound in a well-ventilated fume hood.[1] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][2] The compound is classified as a skin, eye, and potential respiratory irritant.[2] In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₂Cl₂FN | [3] |
| Molar Mass | 188.00 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 48 - 52 °C | [3] |
| Boiling Point | 242 - 244 °C | [3] |
| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane and toluene. |[3] |
PART 2: Troubleshooting Guide
This section addresses the most common problems encountered during the crystallization of this compound. Each question is followed by an analysis of the root cause and a series of actionable solutions.
Q1: My this compound fails to crystallize upon cooling, even in an ice bath. What are the next steps?
Causality Analysis: Failure to crystallize indicates that the solution is not supersaturated at the given temperature. This is one of the most common issues in crystallization and typically points to two primary causes: either too much solvent was used, or the nucleation energy barrier has not been overcome.[4]
Step-by-Step Solutions:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently but audibly scratch the inner surface of the flask at the meniscus.[5][6] This action can release microscopic glass fragments that serve as nucleation sites for crystal growth or provide the energy needed to initiate crystallization.[5]
-
Introduce a Seed Crystal: If available, add a single, tiny crystal of pure this compound to the solution.[5][6][7] A seed crystal acts as a perfect template, bypassing the initial energy barrier for nucleation and promoting ordered crystal growth.[6]
-
Reduce Solvent Volume: If induction methods fail, the solution is likely too dilute.[7][8] Gently heat the flask to re-dissolve any solid, then boil off a portion of the solvent (e.g., 10-20% of the volume) under controlled conditions (in a fume hood). Allow the concentrated solution to cool again.
-
Drastic Cooling: For stubborn cases, a lower temperature bath, such as a saltwater-ice bath (-10 °C), can be attempted to further decrease solubility and force crystallization.[5] However, be aware that rapid cooling may decrease the purity of the resulting crystals.[8]
Caption: Troubleshooting decision tree for initiating crystallization.
Q2: The compound "oiled out" instead of forming solid crystals. Why did this happen and how can I fix it?
Causality Analysis: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[8] This happens when the solution temperature is above the melting point of the solute at the point of supersaturation. Given that this compound has a low melting point (48-52 °C), this is a significant risk, especially when using higher-boiling point solvents like toluene or isopropanol.[3][9] Impurities can also depress the melting point, exacerbating this issue.[9]
Step-by-Step Solutions:
-
Re-heat and Dilute: Place the flask back on the heat source and add more solvent until the oil phase completely redissolves into a clear solution.[8][9] This lowers the saturation point to a temperature below the compound's melting point.
-
Promote Slow Cooling: Rapid cooling is a primary cause of oiling out. Insulate the flask (e.g., with paper towels) and allow it to cool to room temperature undisturbed on a non-conductive surface before considering an ice bath.[9][10] Slow cooling is crucial for allowing the molecules to arrange into a stable crystal lattice.
-
Change the Solvent System: If the problem persists, the chosen solvent's boiling point may be too high.[11] Consider a lower-boiling point solvent. Alternatively, use a two-solvent (miscible pair) system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[12]
Q3: My product crashed out of solution as a fine powder. How does this affect purity and how can I achieve better crystal growth?
Causality Analysis: Rapid crystallization, or "crashing," is discouraged because impurities present in the mother liquor tend to get trapped within the rapidly forming crystal lattice, defeating the purpose of the purification.[8] An ideal crystallization involves slow crystal growth over a period of about 20 minutes or more.[8] This issue is typically caused by cooling the solution too quickly or using a solution that is too concentrated.
Step-by-Step Solutions:
-
Use More Solvent: The most reliable method to slow down crystallization is to use slightly more than the minimum amount of hot solvent required to dissolve the solid.[8] While this will slightly decrease the final yield (more compound will remain in the mother liquor), it significantly enhances purity by keeping the solution from becoming supersaturated too quickly.
-
Control the Cooling Rate: Never transfer a hot flask directly into an ice bath. Allow it to cool slowly on the benchtop first. Insulating the flask can further slow this process, encouraging the growth of larger, purer crystals.[10]
-
Re-crystallize: If the initial crystallization resulted in a fine powder, it is often best to perform a second recrystallization. Isolate the powder, then repeat the process, implementing the slow cooling and solvent adjustment techniques described above.
Q4: The final yield is very low after recrystallization. What are the common causes of product loss?
Causality Analysis: Low recovery is a frequent challenge and can stem from several points in the protocol. The goal is to maximize the recovery of pure product while leaving impurities behind in the solution.
Potential Causes and Mitigations:
-
Excessive Solvent Usage: Using far too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even at low temperatures.[8] Solution: Perform small-scale solubility tests first to determine the appropriate solvent volume.
-
Premature Crystallization: If the product crystallizes during a hot gravity filtration step (used to remove insoluble impurities), significant loss can occur on the filter paper and funnel.[13] Solution: Use a slight excess of hot solvent before filtering and pre-heat the funnel and receiving flask to prevent cooling.[13]
-
Inappropriate Washing: Washing the final crystals with a solvent at room temperature or one in which the compound is too soluble will dissolve part of the product. Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[13][14]
-
Inherent Solubility: Some product will always be lost to the mother liquor. To recover more material, the mother liquor can be concentrated (by boiling off some solvent) to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[13]
PART 3: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for crystallizing this compound?
There is no single "magic" solvent, and the optimal choice depends on the impurity profile of your crude material.[15] However, for substituted aromatic nitriles, a good starting point is a systematic screening process.
Table 2: Suggested Solvents for Screening
| Solvent System | Type | Rationale & Considerations |
|---|---|---|
| Isopropanol | Single Solvent | A polar protic solvent that is often effective for moderately polar compounds. Its boiling point (82 °C) is well above the compound's melting point, so slow cooling is critical to prevent oiling out.[9] |
| Heptane or Hexane | Single Solvent | A non-polar solvent. A patent for a similar isomer mentions crystallization from heptane, making this a promising option.[16] Good for removing polar impurities. |
| Ethyl Acetate / Hexane | Two-Solvent System | A very common and effective pair.[9][17] Ethyl acetate is a good solvent, while hexane acts as the anti-solvent. This system offers excellent control over the saturation point. |
| Toluene | Single Solvent | As an aromatic solvent, it may have good solubility characteristics for this compound ("like dissolves like"). However, its high boiling point (111 °C) significantly increases the risk of oiling out.[9] |
Q2: How do I perform an effective small-scale solvent screening test?
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.[13]
-
To each tube, add a different potential solvent dropwise at room temperature, swirling after each addition. Note the solubility.
-
If the compound does not dissolve in about 1 mL of solvent at room temperature, gently heat the test tube in a water bath.[13]
-
An ideal solvent will dissolve the compound completely when hot but show poor solubility at room temperature.[18]
-
After dissolving the compound, allow the test tube to cool to room temperature and then place it in an ice bath to observe the quality and quantity of crystal formation.
Q3: What is the role of a seed crystal and how do I use one?
A seed crystal is a small, pure crystal of the compound being purified. Its role is to act as a nucleation site, providing a template for other molecules to deposit on in an ordered fashion.[6] This bypasses the often-difficult kinetic barrier of initial crystal formation (nucleation).
How to Use: Before starting your bulk crystallization, set aside a few milligrams of the crude material.[13] Once your hot, saturated solution has cooled for some time without producing crystals, gently drop one tiny speck of this reserved material into the flask. If the solution is properly supersaturated, crystal growth should begin almost immediately from the seed crystal.[5]
PART 4: Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, bring your chosen solvent (e.g., Isopropanol) to a boil, adding a boiling chip.
-
Add the minimum amount of hot solvent to the crude material to dissolve it completely. Swirl the flask on a hot plate to maintain the temperature.
-
(Optional Hot Filtration): If insoluble impurities are present, add a small excess of hot solvent, and perform a hot gravity filtration into a clean, pre-warmed flask.[13]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.[8]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal recovery.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to remove any adhering mother liquor.[14]
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum desiccator.
Caption: General workflow for single-solvent recrystallization.
References
- Troubleshooting. (2022). Chemistry LibreTexts. [Link]
- Initiating Crystallization. (2022). Chemistry LibreTexts. [Link]
- SOP: CRYSTALLIZ
- Inducing Recrystallization. (2025). Chemistry LibreTexts. [Link]
- Crystallisation Techniques. (2006). University of Washington, Department of Chemistry. [Link]
- Inducing Crystallization by Nucleation.
- What should I do if crystallisation does not occur? (2017). Quora. [Link]
- Guide for crystalliz
- Tips & Tricks: Recrystallization.University of Rochester, Department of Chemistry. [Link]
- Crystallization.UCLA Chemistry and Biochemistry. [Link]
- Gao, Q., et al. (2023). Impact of impurities on crystal growth.
- Recrystallization - Single Solvent.University of Alberta. [Link]
- Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.Organic Process Research & Development. [Link]
- Recrystallization. (2023). Chemistry LibreTexts. [Link]
- Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo. [Link]
- How the impurities in the solute can affect the induction time during crystallization. (2016).
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]
- Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020).
- The influence of impurities and solvents on crystallization. (2001).
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Longdom Publishing. [Link]
- EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation...
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound Manufacturer & Supplier China | Properties, Applications, Safety Data | High Quality Chemical Products [nj-finechem.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemedx.org [chemedx.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. m.youtube.com [m.youtube.com]
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- 15. unifr.ch [unifr.ch]
- 16. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
- 17. reddit.com [reddit.com]
- 18. mt.com [mt.com]
Overcoming low reactivity of 2,4-Dichloro-3-fluorobenzonitrile
Technical Support Center: 2,4-Dichloro-3-fluorobenzonitrile
Welcome to the technical support center for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but challenging building block. Here, we address common reactivity issues, provide in-depth troubleshooting guides, and offer validated protocols to help you navigate your synthetic challenges successfully.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in many standard reactions?
A: The perceived low reactivity is a combination of competing electronic effects and steric hindrance. The aromatic ring is electron-deficient due to three powerful electron-withdrawing groups (a cyano group and two chlorine atoms), which is a prerequisite for nucleophilic aromatic substitution (SNAr).[1][2] However, aryl chlorides are inherently less reactive than bromides or iodides in both SNAr and palladium-catalyzed cross-coupling reactions due to the high bond dissociation energy of the C-Cl bond. Furthermore, the chlorine at the C-2 position is sterically shielded by the adjacent cyano and fluorine substituents, significantly hindering the approach of nucleophiles or catalyst complexes.[3]
Q2: Which chlorine atom (at C-2 or C-4) is the primary site of reaction?
A: For most transformations, the chlorine at the C-4 position is the more reactive site . This is due to two main factors:
-
Electronic Activation: The C-4 position is para to the strongly activating cyano group. This allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate during an SNAr reaction, which is a critical factor for accelerating the reaction.[4][5]
-
Steric Accessibility: The C-4 position is significantly less sterically hindered than the C-2 position, which is flanked by both the C-3 fluorine and the C-1 cyano group. This makes it more accessible for attack by nucleophiles or for the oxidative addition step in cross-coupling catalysis.[6]
Q3: I am starting a new project with this molecule. What are the best general conditions to begin with for a nucleophilic substitution?
A: For a typical nucleophilic aromatic substitution (SNAr) with an amine or alcohol nucleophile, a good starting point would be to use a polar aprotic solvent like DMSO or DMF, a moderately strong base such as K₂CO₃ or a stronger, non-nucleophilic base like NaH (for alcohols), and elevated temperatures, typically in the range of 80-120 °C.[7] Monitoring the reaction is crucial, as prolonged heating can lead to side products.
Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)
This guide addresses common failures in SNAr reactions involving the displacement of a chlorine atom.
Problem: My SNAr reaction shows low conversion or fails completely.
Q: I'm using a common nucleophile (e.g., a secondary amine or a phenol), but the reaction is stalled. What is the likely cause?
A: The primary cause is often a combination of insufficient nucleophilicity and suboptimal reaction conditions. While the ring is activated, the C-Cl bond is strong.
-
Causality: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form the stabilized anionic intermediate (Meisenheimer complex).[1] If the nucleophile is not potent enough or if the conditions do not favor this attack, the reaction will not proceed. The choice of base is critical; it must be strong enough to deprotonate the nucleophile (if necessary) but should not react with the substrate or solvent.
-
Solutions & Protocol:
-
Increase Nucleophile Potency: If using an alcohol or phenol, ensure it is fully deprotonated to the more reactive alkoxide/phenoxide. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent (like DMF or DMSO) is essential.
-
Elevate Temperature: SNAr reactions with aryl chlorides often require significant thermal energy. Gradually increase the reaction temperature in 10-20 °C increments, up to the reflux temperature of the solvent, while monitoring for decomposition.
-
Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the charged Meisenheimer intermediate. DMSO is often superior to DMF or NMP for sluggish SNAr reactions due to its high polarity and boiling point.[7]
-
Experimental Protocol: SNAr with an Aliphatic Amine
-
To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the amine nucleophile (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add anhydrous DMSO to create a 0.5 M solution.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 4-6 hours.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Diagram: SNAr Mechanism & Regioselectivity
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dichloro-3-fluorobenzonitrile
Welcome to the technical support center for the purification of 2,4-Dichloro-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require robust methods for its purification. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our aim is to provide not just procedural steps, but the scientific reasoning behind them to empower you to overcome challenges in your experiments.
I. Understanding the Impurity Profile
Effective purification begins with a clear understanding of the potential impurities. In the synthesis of this compound, common impurities typically fall into two categories:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors such as 2,4-dichloro-3-fluorotoluene.
-
Isomeric Byproducts: The formation of positional isomers is a frequent challenge in aromatic chemistry. A likely isomeric impurity is 2,6-dichloro-3-fluorobenzonitrile, which can arise from the same precursors[1].
The physical properties of these impurities are often very similar to the desired product, making their removal a critical and sometimes challenging step.
II. Troubleshooting and Purification Strategy Selection
The choice of purification method is dictated by the nature and quantity of the impurities present. This decision-making process can be streamlined by following a logical workflow.
Caption: Purification strategy selection workflow.
III. Detailed Experimental Protocols
A. Recrystallization: The Preferred Method for High-Purity Material
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures[2].
This method is ideal when a solvent can be identified that dissolves the compound well when hot but poorly when cold.
Step-by-Step Procedure:
-
Solvent Selection: Based on the properties of similar aromatic nitriles, suitable single solvents to investigate are ethanol or isopropanol[3].
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with swirling. Continue to add the solvent in small portions until the solid has just dissolved.
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the solution and then bring it back to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass for complete air-drying or dry in a vacuum oven.
This technique is useful when no single solvent provides the desired solubility characteristics. A pair of miscible solvents is used: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent)[4].
Recommended Solvent System: A common and effective system for aromatic compounds is a non-polar solvent like n-hexane or heptane combined with a more polar solvent such as ethyl acetate or acetone[3][5].
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., n-hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5 and 6 from the single-solvent protocol.
B. Column Chromatography: For Challenging Separations
When dealing with significant amounts of impurities, especially isomers with similar polarities, column chromatography is the method of choice[6]. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent)[7].
Step-by-Step Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for halogenated aromatic compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane[7]. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a column with silica gel as the stationary phase, using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the column.
-
Elution: Run the column by passing the eluent through it. Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Data Presentation: Purity Assessment
The purity of the final product should be verified using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose[8].
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic) |
| Detector | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Note: This is a general method and should be optimized for your specific instrumentation and impurity profile.
V. Frequently Asked Questions (FAQs)
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, often due to significant impurities or an unsuitable solvent. To resolve this, you can:
-
Re-heat the solution to dissolve the oil and add a small amount of additional "good" solvent to lower the saturation point[3].
-
Slow down the cooling process. Allow the flask to cool to room temperature on an insulated surface before moving it to an ice bath[3].
-
Use a seed crystal of the pure compound to initiate crystallization[3].
Q2: I am getting a very low recovery after recrystallization. How can I improve the yield?
A2: Low recovery can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent necessary for dissolution.
-
Incomplete crystallization: Make sure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, ensure your funnel and receiving flask are pre-heated.
Q3: I see colored impurities in my starting material. How can I remove them?
A3: For colored impurities, an activated charcoal treatment during recrystallization is effective. After dissolving your compound in the hot solvent, add a small amount of charcoal, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities[3]. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product.
Q4: My compound is co-eluting with an impurity during column chromatography. What can I do?
A4: If you are experiencing co-elution:
-
Optimize the eluent system: Try a different solvent system with different polarities or solvent selectivities. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can improve separation[7].
-
Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can enhance resolution.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.
VI. Logical Relationships in Purification
The interplay between the compound's properties and the chosen purification technique is crucial for success.
Caption: Key relationships in purification method selection.
VII. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
University of Calgary, Department of Chemistry. Recrystallization - Single Solvent. Available from: [Link]
-
Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. US5670694A. Available from:
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research. Available from: [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]
-
Process for preparing fluorobenzonitriles. US5466859A. Available from:
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
Senzer, B. D., et al. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025, 102, 276-302. Available from: [Link]
-
Royal Society of Chemistry. Supplementary data for. Available from: [Link]
-
Process for the preparation of 2,4-dichlorofluorobenzene. US5227545A. Available from:
-
Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B. Available from:
-
Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. CN103304420A. Available from:
Sources
- 1. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 2,4-Dichloro-3-fluorobenzonitrile Synthesis
Welcome to the technical support center for the process scale-up of 2,4-Dichloro-3-fluorobenzonitrile. This guide is designed for researchers, chemists, and process engineers transitioning this synthesis from the laboratory bench to a pilot plant environment. We will address common challenges, provide in-depth troubleshooting advice, and offer practical protocols grounded in established chemical principles.
Section 1: Synthesis Overview & Core Challenges
The most prevalent and scalable route to this compound involves the diazotization of 2,4-dichloro-3-fluoroaniline, followed by a copper-catalyzed cyanation, commonly known as the Sandmeyer reaction.[1][2] While robust, this pathway presents significant scale-up challenges primarily related to thermal management, reagent handling, and impurity control.
The transformation proceeds via a highly reactive diazonium salt intermediate. The formation of this intermediate is rapid and highly exothermic, while the salt itself is unstable and can decompose, potentially explosively if isolated in a dry state. Therefore, precise control over reaction conditions is not merely a matter of optimizing yield but is paramount for ensuring operational safety.
Diagram: Core Synthesis Pathway
Caption: Sandmeyer reaction pathway for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards when scaling this reaction? The three primary hazards are:
-
Thermal Runaway: The diazotization step is extremely exothermic.[3] A loss of cooling can lead to a rapid temperature and pressure increase. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware.[4]
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and can decompose violently, especially with heat, shock, or when dry. The process must be designed to keep the diazonitrile salt in a cold, aqueous solution at all times until it is consumed in the subsequent step.
-
Cyanide Toxicity: Copper(I) cyanide and sodium cyanide are highly toxic.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory.[6] A dedicated cyanide quenching protocol for waste streams (e.g., using sodium hypochlorite or hydrogen peroxide under basic conditions) must be in place.
Q2: What type of reactor material is recommended for a pilot plant? A glass-lined steel reactor is the preferred choice. It offers excellent chemical resistance to the strong acidic conditions of the diazotization and prevents metal ion contamination that could catalyze unwanted side reactions. Hastelloy C-276 is also a suitable, albeit more expensive, alternative. The reactor must be equipped with a robust cooling system (e.g., a jacket with a glycol-water mixture), a calibrated temperature probe, a reliable agitation system, and pressure relief devices.
Q3: How critical is the quality of the starting 2,4-dichloro-3-fluoroaniline? It is critically important. Impurities in the starting material, such as isomers or related anilines, will likely undergo similar reactions, leading to a complex product mixture that is difficult to separate.[7] For instance, an isomeric aniline impurity will produce an isomeric benzonitrile, which may have very similar physical properties to the desired product, making purification by distillation or crystallization challenging.[8] Always use starting material with a purity of >99% as confirmed by GC or HPLC.
Q4: Can this reaction be monitored in-process? Yes, in-process monitoring is highly recommended. A common method is to withdraw a small, quenched sample from the reactor and analyze it by HPLC. This allows you to track the disappearance of the starting aniline and confirm the formation of the product.[8] This is crucial for determining the reaction endpoint and avoiding unnecessarily long reaction times which can lead to byproduct formation.
Section 3: Troubleshooting Guide
Problem: Uncontrolled exotherm and temperature spike during sodium nitrite addition.
-
Question: During the scale-up to a 200L reactor, we added the aqueous sodium nitrite solution over 30 minutes as we did in the lab. The reactor temperature spiked from 2°C to 15°C, even with the cooling jacket at -10°C. Why did we lose control and how can we prevent this?
-
Answer & Solutions: This is a classic scale-up challenge related to heat transfer.[9][10] The rate of heat generation increases with the cube of the reactor scale (volume), while the rate of heat removal only increases with the square (surface area). Your heat generation simply outpaced the reactor's cooling capacity.
-
Causality: The diazotization reaction rate is very fast.[11] In the lab, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation. In the pilot reactor, the heat generated in the bulk of the liquid cannot be removed quickly enough through the vessel walls.
-
Corrective Actions:
-
Extend Addition Time: Significantly slow down the addition of the sodium nitrite solution. For a 200L scale, an addition time of 2-4 hours is more appropriate. This reduces the instantaneous rate of heat generation.
-
Subsurface Addition: Introduce the nitrite solution below the surface of the reaction mixture. This ensures immediate dispersion and reaction in the cold liquid bulk, preventing localized "hot spots" that can form with surface addition.
-
Verify Cooling Capacity: Before starting, ensure your cooling system is adequate. Perform a heat flow calorimetry study on the lab scale to accurately quantify the heat of reaction and calculate the required cooling duty for the pilot scale.
-
Reverse Addition (Semi-Batch): Consider a semi-batch process where the aniline/acid mixture is slowly added to a solution of sodium nitrite. This can sometimes offer better thermal control, although it requires careful process development.
-
-
Problem: Low yield and formation of a dark, tarry byproduct.
-
Question: Our final product is contaminated with a dark red, insoluble material, and the overall isolated yield is only 55%, down from 85% in the lab. What is this impurity and how is it related to the low yield?
-
Answer & Solutions: The dark, tarry substance is likely an azo-coupling byproduct. This occurs when the newly formed diazonium salt reacts with the unreacted starting aniline. This is a common side reaction if mixing is poor or the local pH is not sufficiently acidic.[7]
-
Causality: In a large reactor, inefficient stirring can create zones of high aniline concentration. When the diazonium salt enters these zones, it can act as an electrophile and attack the electron-rich aniline ring instead of waiting for the cyanide nucleophile.
-
Corrective Actions:
-
Improve Agitation: Ensure the reactor's agitator is providing sufficient turnover and creating a vortex for good surface mixing. Use of baffles in the reactor is critical to prevent swirling and encourage top-to-bottom mixing.
-
Maintain Strong Acidity: Ensure a sufficient excess of sulfuric acid is used to keep the unreacted aniline fully protonated (as the anilinium salt). The protonated form is deactivated and will not participate in azo-coupling.
-
Control Addition Points: Add the nitrite solution at a point of high agitation (e.g., near the impeller) to ensure rapid dispersion.
-
-
Problem: Significant formation of 2,4-Dichloro-3-fluorophenol.
-
Question: Our GC-MS analysis of the crude product shows a 15-20% peak corresponding to the phenol byproduct (Ar-OH). Where is this coming from?
-
Answer & Solutions: The phenol is formed from the reaction of the diazonium salt intermediate with water (hydrolysis). This decomposition pathway is highly temperature-dependent.[7]
-
Causality: The C-N bond in the diazonium salt is susceptible to nucleophilic attack by water, especially at elevated temperatures. If your reaction temperature rises above the recommended 0-5°C range, or if the diazonium salt is held for too long before the addition of the cyanide catalyst, this hydrolysis side reaction becomes significant.
-
Corrective Actions:
-
Strict Temperature Control: Maintain the reaction temperature below 5°C, and ideally between 0-2°C, throughout the diazotization and holding period.
-
Minimize Hold Times: Use the diazonium salt solution immediately after its formation. Do not prepare it and let it stand for several hours or overnight, even if refrigerated. The "clock" on decomposition starts as soon as it is formed.
-
Ensure Complete Diazotization: Unreacted nitrous acid can accelerate the decomposition of the diazonium salt. A slight excess of sodium nitrite is common, but a large excess should be avoided. A negative starch-iodide paper test can confirm the absence of excess nitrous acid before proceeding.
-
-
Diagram: Troubleshooting Workflow
Caption: Logical troubleshooting workflow for common scale-up issues.
Section 4: Pilot-Scale Protocol Example (200L Reactor)
Warning: This protocol is a guideline and must be adapted based on specific equipment and a thorough process safety review (e.g., HAZOP). All operations must be performed by trained personnel with appropriate PPE.
Part A: Diazotization
-
Reactor Preparation: Ensure the 200L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the cooling jacket to pre-cool the vessel to 0°C.
-
Acid Charge: Charge concentrated sulfuric acid (e.g., 50 L) to the reactor. Begin agitation.
-
Aniline Charge: Slowly charge 2,4-dichloro-3-fluoroaniline (e.g., 10.0 kg, ~52 mol) while maintaining the internal temperature below 15°C. Cool the resulting solution to 0-2°C.
-
Nitrite Solution: In a separate vessel, prepare a solution of sodium nitrite (e.g., 3.8 kg, ~55 mol) in water (e.g., 15 L).
-
Nitrite Addition: Add the sodium nitrite solution to the reactor via a dosing pump through a subsurface dip tube over 3-4 hours. Crucially, maintain the internal temperature at 0-5°C throughout the addition.
-
Stirring: After the addition is complete, stir the mixture for an additional 45 minutes at 0-5°C to ensure the reaction is complete.
Part B: Sandmeyer Cyanation
-
Catalyst Slurry: In a separate, suitable vessel, prepare a slurry of copper(I) cyanide (e.g., 5.6 kg, ~62 mol) and sodium cyanide (e.g., 3.1 kg, ~63 mol) in water (e.g., 25 L). Handle with extreme caution in a well-ventilated area.
-
Catalyst Addition: Slowly and carefully add the cold diazonium salt solution from Part A to the cyanide slurry. This addition order is often exothermic and produces nitrogen gas. Control the addition rate to manage the gas evolution and maintain the temperature, typically allowing it to rise to 40-50°C.
-
Reaction: Once the addition is complete, gently heat the mixture to 60-70°C and hold for 1-2 hours, or until in-process control (HPLC) shows the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic phase with water and then brine.
-
Isolation: Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.
Data Summary Table: Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (1L Flask) | Pilot Scale (200L Reactor) | Rationale for Change |
| Aniline Input | 50 g | 10.0 kg | 200x scale increase |
| Agitation | Magnetic Stir Bar | Overhead Impeller + Baffles | Ensures homogeneity in large volume[10] |
| NaNO₂ Addition Time | 15 minutes | 3 - 4 hours | Critical for thermal management[9] |
| Temperature Monitoring | External Bath Thermometer | Internal Thermocouple Probe | Measures actual reaction temp, not jacket temp[10] |
| Work-up | Separatory Funnel | Liquid-Liquid Extraction in Reactor | Standard procedure for large-scale extraction |
| Purification | Column Chromatography | Vacuum Distillation / Recrystallization | Scalable and cost-effective methods[4] |
Section 5: References
-
Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. Link
-
Lantzsch, R. (1997). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. U.S. Patent 5,670,694. Link
-
Smith, A. M., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central. Link
-
Nielsen, M. K., et al. (2018). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Link
-
Group 21 2,4-D representative label. APVMA. Link
-
Nielsen, M. K., et al. (2018). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Link
-
SAFETY DATA SHEET - 4-Fluorobenzonitrile. Fisher Scientific. Link
-
Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. Benchchem. Link
-
Gondal, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Link
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. SAGE Journals. Link
-
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Link
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018). Link
-
Lantzsch, R. (1995). Process for preparing fluorobenzonitriles. U.S. Patent 5,466,859. Link
-
A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. (2011). Link
-
Cole, K. P., et al. (2020). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PubMed Central. Link
-
Smith, J. G. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Link
-
Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures. Benchchem. Link
-
Cole, K. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Link
-
aromatic nucleophilic substitution: Topics by Science.gov. Science.gov. Link
-
2,4-D 101: Everything Farmers Need to Know About 2,4-D. Farmers Business Network. (2023). Link
-
Synthetic method for 2,4-dichlorobenzonitrile. Google Patents. (2014). Link
-
Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile. Benchchem. Link
-
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. (2021). Link
-
Simple monitoring of fine chemical runaway reactions in multipurpose plants: the nitration of 2,4-dichloro benzotrifluoride. ResearchGate. (2007). Link
-
Why are some reactions difficult to scale up? Reddit. (2019). Link
-
This compound. Methylamine Supplier. Link
-
Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. ResearchGate. (2012). Link
-
Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. Google Patents. (2013). Link
-
Looking for tips on scaling up organic syntheses. Reddit. (2022). Link
-
Process for the preparation of fluoro compounds from the corresponding amines. Google Patents. (1997). Link
-
Forest Herbicide Safety: Environmental Concerns and Proper Handling. Mississippi State University Extension Service. Link
-
ICH Q3C (R9) Guideline on impurities: residual solvents. European Medicines Agency. (2024). Link
-
Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. PubMed Central. (2021). Link
-
Processes for the diazotization of 2,5-dichloroanilines. Google Patents. (2015). Link
-
Scale up reactions Guideline. KAUST Health & Safety. Link
-
Common impurities in 2,3,4-Trichlorobenzenethiol and their removal. Benchchem. Link
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Common pitfalls in the handling of 2,4-Dichloro-3-fluorobenzonitrile
Welcome to the technical support center for 2,4-Dichloro-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling and use of this compound. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical field experience.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a white to off-white solid.[1] Key properties are summarized in the table below for quick reference. Understanding these properties is crucial for proper handling, storage, and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₂FN | [1] |
| Molar Mass | 188.00 g/mol | [1] |
| Melting Point | 48 - 52 °C | [1] |
| Boiling Point | 242 - 244 °C | [1] |
| Density | 1.47 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and toluene.[1] | |
| Flash Point | 100.5 °C | [1] |
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are paramount to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] This prevents exposure to moisture, which could lead to gradual hydrolysis of the nitrile group. Keep away from heat sources, ignition sources, and incompatible substances such as strong acids, strong bases, and oxidizing agents.[1]
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2][3] Avoid the formation of dust and aerosols.[2]
Q3: What are the primary hazards associated with this compound and what are the first aid measures?
A3: This compound is classified as harmful if swallowed and causes serious eye irritation.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[2]
Q4: How should I dispose of waste containing this compound?
A4: As a chlorinated aromatic compound, this compound waste must be handled as hazardous waste.[5][6] Do not discharge into drains or the environment.[2] Waste should be collected in designated, properly labeled containers for halogenated organic waste.[7][8][9][10] Disposal should be carried out by a licensed chemical disposal company, often involving high-temperature incineration with flue gas scrubbing.[2][11]
Troubleshooting Guide
This section addresses specific experimental issues you might encounter.
Scenario 1: Incomplete or No Reaction in a Nucleophilic Aromatic Substitution (SNAr) Reaction.
Question: I am trying to displace one of the chlorine atoms on this compound with an amine nucleophile, but I am observing very low conversion even after prolonged reaction times and elevated temperatures. What could be the issue?
Answer: This is a common challenge in SNAr reactions. The reactivity of the leaving groups on the aromatic ring is influenced by the electronic effects of the other substituents. Here’s a systematic approach to troubleshoot this issue:
Pillar 1: Understanding the Reactivity
The nitrile group (-CN) and the fluorine atom are electron-withdrawing groups, which activate the ring towards nucleophilic attack. The chlorine atoms are the intended leaving groups. The fluorine atom at position 3 and the nitrile group at position 1 activate the chlorine atoms at positions 2 and 4 for SNAr. However, steric hindrance and the specific reaction conditions play a crucial role.
Pillar 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in SNAr reactions.
Step-by-Step Protocol and Explanation:
-
Re-evaluate Your Solvent: SNAr reactions are significantly accelerated in polar aprotic solvents such as DMSO, DMF, or NMP. These solvents solvate the cation of your base (if used) but not the nucleophile, thus increasing its nucleophilicity. If you are using a less polar solvent like THF or toluene, switching to a polar aprotic solvent is the first recommended step.
-
Choice of Base: If your nucleophile is a primary or secondary amine, a non-nucleophilic base is often required to deprotonate the amine after it has added to the ring, regenerating the aromaticity of the Meisenheimer complex intermediate. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU or DIPEA) in sufficient molar excess.
-
Increase Reaction Temperature: SNAr reactions often require elevated temperatures. If you are running the reaction at or near room temperature, consider increasing the temperature incrementally, for example, to 80 °C, 120 °C, or even higher, while monitoring for decomposition.
-
Consider Microwave Chemistry: Microwave-assisted organic synthesis can often dramatically reduce reaction times and improve yields for SNAr reactions by efficiently heating the polar solvent.
-
Check for Competing Reactions: At high temperatures, the nitrile group itself can undergo reactions. Ensure your conditions are not promoting unwanted side reactions.
Scenario 2: Unwanted Hydrolysis of the Nitrile Group.
Question: During my workup or purification, I am noticing the formation of a byproduct that appears to be the corresponding carboxylic acid or amide. How can I prevent this?
Answer: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures, to form a carboxylic acid.[12][13] The initial intermediate in this hydrolysis is an amide.[14][15]
Pillar 1: Mechanism of Hydrolysis
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water.[16][17]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[14][17][18]
Pillar 2: Prevention Strategy
Caption: A workflow to prevent unwanted nitrile hydrolysis during workup and purification.
Step-by-Step Protocol and Explanation:
-
Neutral Workup: Avoid strongly acidic or basic aqueous workups if possible. If an acid or base wash is necessary, perform it at low temperatures (0-5 °C) and for the shortest possible duration. Promptly neutralize the aqueous layer before extraction.
-
Purification Considerations:
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can sometimes promote the hydrolysis of sensitive nitriles, especially if a protic solvent like methanol is used in high concentrations in the eluent. You can use silica gel that has been neutralized with a base (e.g., by washing with a triethylamine/hexane solution) or consider using a different stationary phase like alumina.
-
Reverse-Phase Chromatography: If using reverse-phase HPLC with acidic mobile phase modifiers (like formic acid or TFA), be aware that prolonged exposure can lead to hydrolysis. Use the lowest possible concentration of acid and lyophilize the product fractions immediately.
-
-
Anhydrous Conditions: Throughout your reaction, ensure you are using anhydrous solvents and reagents if the reaction chemistry allows, to prevent in-situ hydrolysis.
Scenario 3: Difficulty in Purifying the Final Product.
Question: My reaction has proceeded as expected, but I am having trouble isolating a pure product. What are some effective purification strategies for this compound and its derivatives?
Answer: Purification of halogenated aromatic compounds can sometimes be challenging due to their similar polarities.
Pillar 1: Purification Principles
The choice of purification method depends on the scale of the reaction and the nature of the impurities. The key is to exploit the differences in physical properties between your product and the impurities.
Pillar 2: Purification Workflow
Caption: A decision tree for the purification of this compound derivatives.
Step-by-Step Protocol and Explanation:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for large-scale purification. Screen various solvent systems. A good starting point would be a nonpolar solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot (e.g., hexanes, heptane, or a toluene/hexane mixture).
-
Flash Column Chromatography: This is the most common method for purifying reaction mixtures.
-
Solvent System: For a relatively nonpolar compound like this compound, a gradient of ethyl acetate in hexanes is a good starting point.
-
Impurity Profile: If impurities are very close in polarity, try a different solvent system (e.g., dichloromethane in hexanes) to alter the selectivity of the separation.
-
-
Distillation: While more applicable to the unreacted starting material, if you have a significant amount of a lower-boiling impurity, vacuum distillation could be an option.[19][20] However, given the high boiling point of the parent compound, this is often not practical for its derivatives.
-
Preparative HPLC: For small quantities of high-purity material, preparative reverse-phase HPLC is an excellent choice.
References
- Hydrolysis of Benzonitrile. (n.d.). Scribd.
- This compound. (n.d.). Methylamine Supplier.
- Disposal Methods for Chlorinated Aromatic Waste. (1995). RSC Publishing.
- Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson.
- The acid-catalysed hydrolysis of benzonitrile. (1979). Journal of the Chemical Society, Perkin Transactions 2.
- Hydrolysis of benzonitrile gives. (n.d.). Allen.
- Base Hydrolysis of Benzonitrile. (2016, April 7). YouTube.
- Purification of Benzonitrile. (n.d.). Chempedia - LookChem.
- How can I purify impure benzonitrile? (2017, July 23). ResearchGate.
- Disposal methods for chlorinated aromatic waste. (1995). Chemical Society Reviews.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
- 18: Preparation and reactions of nitriles. (2021, February 5). YouTube.
- hydrolysis of nitriles. (n.d.). Chemguide.
- 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.
- Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. (n.d.). MDPI.
- US5552549A - Process for the dechlorination of chlorinated aromatic compounds. (n.d.). Google Patents.
- Biodegradability of chlorinated aromatic compounds. (2007, January 7). Eurochlor.
- US5466859A - Process for preparing fluorobenzonitriles. (n.d.). Google Patents.
- US3855264A - Preparation of halogenated benzonitrile. (n.d.). Google Patents.
- Disposal of Waste Solvents. (n.d.). NUS Chemistry.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5). Royal Society of Chemistry.
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023, July 21). ACS Publications.
- 2,4-Dichlorobenzonitrile. (n.d.). PubChem.
- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde. (n.d.). Google Patents.
- 2,4-Dichloro-5-fluorobenzonitrile (CAS 128593-93-1) Properties. (n.d.). Chemcasts.
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
- This compound. (n.d.). Chongqing Chemdad Co.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
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Technical Support Center: Optimizing Catalyst Loading for 2,4-Dichloro-3-fluorobenzonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-3-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges associated with palladium-catalyzed cyanation reactions. Our focus is on the critical parameter of catalyst loading—a key determinant of reaction efficiency, cost, and scalability.
The Challenge: Beyond "More is Better" in Catalysis
The synthesis of complex molecules like this compound, a valuable building block, typically involves a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1,3-dichloro-2,4-difluorobenzene or a related precursor) and a cyanide source. While robust, these reactions are notoriously sensitive. A common pitfall is to simply increase the catalyst loading to drive a sluggish reaction, an approach that often fails and can even be detrimental. True optimization requires a mechanistic understanding of the catalytic system. This guide provides a systematic approach to troubleshooting and optimization, ensuring reproducible and efficient results.
Understanding the Palladium-Catalyzed Cyanation Cycle and Its Pitfalls
The efficacy of a palladium catalyst hinges on the smooth operation of its catalytic cycle. However, each step presents an opportunity for deactivation, particularly in cyanation reactions where the cyanide anion is both a requisite nucleophile and a potent catalyst poison.[1][2]
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation (or X/CN Exchange): The halide on the palladium complex is exchanged for a cyanide group.
-
Reductive Elimination: The desired benzonitrile product is formed, regenerating the active Pd(0) catalyst.
A major challenge is the deactivation of the catalytically active palladium species by excess cyanide ions, which can disrupt every step of the cycle.[1][3][4] Moisture is also highly detrimental, as it can lead to the formation of HCN, which rapidly poisons Pd(0) species.[3][4][5]
Caption: Troubleshooting workflow for a slow or stalled cyanation reaction.
Issue 3: Poor Reproducibility
Q1: I am getting inconsistent results between batches. What should I standardize?
A1: Poor reproducibility in palladium-catalyzed reactions almost always points to insufficient control over sensitive variables.
-
Atmosphere and Moisture Control: This is the most common cause. Implement a strict, standardized protocol for drying glassware and purging the reaction vessel with inert gas. Use freshly distilled or commercially available anhydrous solvents.
-
Cyanide Source Handling: As mentioned, the physical state (e.g., particle size) of solid cyanide salts can affect their dissolution rate. Avoid milling salts unless you can do so reproducibly. [2]Using a more controlled cyanide source like Zn(CN)₂ can improve consistency. [6]* Reaction Sampling and Analysis: Ensure your method for taking and quenching samples is consistent. Develop a reliable analytical method (HPLC or GC) with an internal standard to accurately track reaction progress. [7]
Systematic Optimization Protocols
Protocol 1: General Procedure for a Screening Reaction
This protocol provides a robust starting point for the cyanation of an aryl chloride.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 2 mol%).
-
Reagent Addition: Add the cyanide source (e.g., Zn(CN)₂, 0.6 equivalents). Seal the flask with a septum.
-
Inerting: Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.
-
Solvent and Substrate Addition: Under a positive flow of argon, add the aryl halide (1.0 eq) and any internal standard. Add the anhydrous solvent (e.g., DMAc, to achieve a 0.2 M concentration) via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C). Take samples periodically (e.g., T=0, 1h, 4h, 12h, 24h) using a syringe, quenching with a suitable solvent, and analyze by HPLC or GC to determine conversion.
Protocol 2: Catalyst Loading Optimization Study
Once initial conditions are established, the catalyst loading can be systematically reduced.
-
Set Up Parallel Reactions: Prepare a series of reactions following Protocol 1. Keep all parameters (substrate concentration, temperature, solvent, equivalents of cyanide) identical.
-
Vary Catalyst Loading: Vary the mol% of the palladium precatalyst across the reactions. A typical range to screen would be 2.0%, 1.0%, 0.5%, 0.1%, and 0.05%.
-
Monitor and Analyze: Monitor each reaction over time. The goal is to find the lowest catalyst loading that achieves complete conversion within an acceptable timeframe.
-
Data Interpretation: Plot conversion versus time for each catalyst loading. This will reveal the point at which the loading becomes rate-limiting.
| Catalyst Loading (mol%) | Time to >98% Conversion (hours) | Turnover Number (TON)¹ |
| 2.0 | 4 | 49 |
| 1.0 | 8 | 98 |
| 0.5 | 16 | 196 |
| 0.1 | 24 | 980 |
| 0.05 | > 48 (Stalled at 60%) | N/A |
¹Turnover Number (TON) = (moles of product / moles of catalyst). A higher TON indicates greater catalyst efficiency.
From this hypothetical data, a loading of 0.1 mol% provides an excellent balance of reaction time and catalyst efficiency. Reducing the loading further to 0.05 mol% results in an incomplete reaction, indicating this is below the minimum required threshold under these conditions.
Analytical Best Practices for Reaction Monitoring
Accurate optimization is impossible without reliable analytical data.
-
Establish a Baseline: Before starting any optimization screen, develop a robust analytical method (e.g., HPLC, UPLC, or GC) that provides baseline resolution between the starting material, product, and any major impurities. [7]* Use an Internal Standard: An internal standard is crucial for accurate quantification, as it corrects for variations in sample volume and detector response. Choose a standard that is stable under the reaction conditions and does not co-elute with other components.
-
Kinetic Analysis: For in-depth understanding, real-time reaction monitoring techniques like in-situ IR or specialized NMR/MS methods can provide valuable kinetic data, helping to identify the rate-determining step and pinpoint catalyst deactivation events. [8][9]
References
- Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society.
- Anbarasan, P., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. ACS Publications.
- Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society.
- Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
- McMaster, C. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
- Hajipour, A. R., et al. (2011). Optimization of loading of catalyst in cyanation of iodo- benzene with K 4 [Fe(CN) 6].
- Sreeshma, S., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.
- Smith, R. C. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations.
- Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
- Martin, R., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
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- University of Nottingham. (n.d.).
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- Chen, J., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
- US Patent US5670694A. Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.
- Gande, M. S., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Wang, Y., et al. (2021). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules.
- Magano, J., & Dunetz, J. R. (2012). The Seminal Role of Stoichiometric Organopalladium(II) Complexes in the Development of Modern Cross-Coupling Chemistry. Organometallics.
- Kashani, S. K., et al. (2019).
- Wu, X., et al. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- da Silva Júnior, E. N. (2017).
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- US Patent US5466859A. Process for preparing fluorobenzonitriles.
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- Pérez-Ramírez, J., & Kondratenko, E. V. (2016). Kinetic Measurements in Heterogeneous Catalysis.
- Chinese Patent CN102744090B. Catalyst for ammoxidation preparation of 2,4-dichlorobenzonitrile.
- Chinese Patent CN1962623A. Process for preparing 2,4-difluoro benzonitril.
- Clot, E., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
- Martina, S. L. X., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (n.d.).
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Preventing decomposition of 2,4-Dichloro-3-fluorobenzonitrile during storage
Welcome to the dedicated technical support guide for 2,4-Dichloro-3-fluorobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who utilize this key intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound during storage, thereby safeguarding the reliability of your experimental outcomes.
Introduction to the Stability of this compound
This compound is a halogenated aromatic nitrile, a class of compounds known for their reactivity and utility in organic synthesis. However, the very features that make it a valuable synthon—the electron-withdrawing halogen substituents and the electrophilic nitrile group—also render it susceptible to degradation under improper storage conditions. Understanding the potential decomposition pathways is critical for maintaining its purity and reactivity. The primary routes of decomposition are hydrolysis, photodegradation, and thermal degradation. This guide will provide a detailed exploration of these pathways and practical advice on their prevention.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1][2] A tightly sealed container is crucial to prevent exposure to atmospheric moisture and oxygen.[1] Storage in a well-ventilated area is also recommended.[1][2] For optimal preservation, consider storage in an inert atmosphere, such as under nitrogen or argon.
Q2: What are the signs of decomposition in my sample of this compound?
A2: While this compound is a white to off-white solid, decomposition may lead to a noticeable change in its physical appearance.[1] Potential indicators of degradation include:
-
Discoloration: A shift from a white or off-white color to a yellowish or brownish hue can signify the formation of degradation byproducts.
-
Clumping or Caking: The presence of moisture, often a precursor to hydrolysis, can cause the solid material to clump together.
-
Change in Odor: While benzonitriles can have a characteristic odor, any significant change or the development of an acrid smell may indicate decomposition.[3]
-
Insolubility: If you observe difficulty in dissolving the compound in a solvent in which it is known to be soluble, this could be due to the formation of insoluble polymeric byproducts.
Q3: Is this compound sensitive to light?
A3: Yes, halogenated aromatic compounds can be sensitive to light, particularly UV radiation.[4][5][6] Exposure to light can initiate photodegradation, leading to the cleavage of the carbon-halogen bonds and other unwanted side reactions.[4][7] It is imperative to store the compound in an opaque or amber-colored container to protect it from light.[8]
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: Storing this compound in a refrigerator is a good practice to keep it cool. However, it is important to ensure the container is tightly sealed to prevent the condensation of moisture on the cold surfaces of the container when it is removed from the refrigerator. This moisture can lead to hydrolysis. Also, ensure the refrigerator is not used for storing incompatible chemicals.[9]
Q5: What materials are compatible for storing this compound?
A5: Glass containers, particularly amber glass, are ideal for storing this compound. If using plastic containers, ensure they are made of chemically resistant polymers such as polytetrafluoroethylene (PTFE) or high-density polyethylene (HDPE). Avoid using containers made from materials that can be attacked by halogenated organic compounds.
Troubleshooting Guide: Common Storage Issues and Solutions
This section addresses specific problems that may arise during the storage of this compound and provides actionable solutions based on scientific principles.
Issue 1: The compound has developed a yellow or brown tint.
-
Probable Cause: This discoloration is a common indicator of decomposition, likely due to a combination of minor hydrolysis and photodegradation. The formation of various chlorinated and fluorinated aromatic byproducts can lead to a colored mixture.
-
Solution:
-
Assess Purity: Before use, it is advisable to check the purity of the discolored sample using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Purification: If the purity is compromised, recrystallization from a suitable solvent may be necessary to remove the colored impurities.
-
Preventative Measures: For future storage, ensure the compound is in a tightly sealed, opaque container and stored in a dark, cool, and dry place. Consider purging the container with an inert gas before sealing.
-
Issue 2: The solid has become clumpy and difficult to handle.
-
Probable Cause: This is a clear sign of moisture absorption. The presence of water can initiate hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[10][11][12]
-
Solution:
-
Drying: The material can be dried in a vacuum oven at a gentle temperature (e.g., 30-40 °C) to remove absorbed moisture.
-
Desiccation: Store the compound in a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate to maintain a low-humidity environment.
-
Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere is highly effective at preventing moisture ingress.
-
Issue 3: Inconsistent experimental results using a previously reliable batch of the compound.
-
Probable Cause: A decline in the purity of the stored compound is the most likely culprit. Even low levels of degradation products can interfere with sensitive reactions. The primary decomposition pathways to consider are:
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH).[10][11][13] This can be catalyzed by trace amounts of acids or bases. The presence of electron-withdrawing halogens on the aromatic ring makes the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[10]
-
Photodegradation: UV light can cause homolytic cleavage of the C-Cl bonds, leading to the formation of radical species and subsequent unwanted side reactions and byproducts.[4][7]
-
-
Solution:
-
Re-analyze the Starting Material: Always confirm the purity of your starting material before a critical experiment, especially if it has been in storage for an extended period.
-
Review Storage Protocol: Scrutinize your current storage practices against the ideal conditions outlined in this guide. Identify and rectify any deviations.
-
Implement a "First-In, First-Out" (FIFO) System: Use older batches of the compound first to minimize the effects of long-term storage.
-
In-Depth Look at Decomposition Pathways
A deeper understanding of the chemical mechanisms behind the degradation of this compound is essential for effective prevention.
Hydrolysis: The Threat of Moisture
The nitrile group is susceptible to both acid- and base-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[10][13]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide ion directly attacks the electrophilic nitrile carbon.[11]
The initial product of hydrolysis is 2,4-dichloro-3-fluorobenzamide, which can be further hydrolyzed to 2,4-dichloro-3-fluorobenzoic acid.
Photodegradation: The Impact of Light
Aromatic halides are known to undergo photodegradation. The energy from UV light can be absorbed by the molecule, promoting an electron to a higher energy state and potentially leading to the cleavage of the carbon-chlorine bond. This generates highly reactive radical species that can participate in a variety of subsequent reactions, leading to a complex mixture of byproducts.
Thermal Decomposition
While this compound is relatively stable at room temperature, elevated temperatures can provide sufficient energy to initiate decomposition. The specific decomposition temperature is not well-documented in the literature, but as a general precaution, it should be stored away from heat sources.[1][2]
Experimental Protocols
Protocol for Safe Storage of this compound
-
Container Selection: Use a clean, dry, amber glass bottle with a PTFE-lined cap.
-
Inert Atmosphere (Optional but Recommended for Long-Term Storage): a. Place the required amount of this compound into the storage container. b. Gently flush the headspace of the container with a stream of dry nitrogen or argon for 1-2 minutes. c. Immediately and tightly seal the container.
-
Labeling: Clearly label the container with the chemical name, date of receipt, and any hazard warnings.
-
Storage Location: a. Place the sealed container in a cool, dark, and dry location, such as a dedicated chemical storage cabinet. b. Ensure the storage area is well-ventilated. c. Store away from incompatible chemicals, particularly strong acids, bases, and oxidizing agents.[1][4][9][12][14][15][16][17][18]
Visualizations
Decomposition Pathways
Caption: Major decomposition pathways for this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for storage issues.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₇H₂Cl₂FN | [1][2] |
| Molar Mass | 190.00 g/mol | [1] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 48-52 °C | [1] |
| Boiling Point | 242-244 °C | [1] |
| Solubility in Water | Insoluble | [1] |
| Recommended Storage | Cool, dry, dark, well-ventilated | [1][2][14][19] |
References
- Safety Data Sheet: 3-Nitrobenzonitrile - Carl ROTH. (n.d.).
- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). Journal of Chemical Research, 39(7), 414–415. [Link]
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (2005).
- This compound - Methylamine Supplier. (n.d.).
- Halogenated Organics Waste Compatibility - CP Lab Safety. (n.d.).
- This compound Two Chongqing Chemdad Co. (n.d.).
- Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums. (n.d.).
- Process for preparing fluorobenzonitriles. (1995). U.S.
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research, 2012(7), 411-412.
- Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. (1992). U.S.
- 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid. (1991).
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (1982). U.S. Environmental Protection Agency.
- Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite. (2015). Environmental Science and Pollution Research, 22(23), 18687-18696. [Link]
- Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. (2002). International Journal of Photoenergy, 4, 153-157.
- The acid-catalysed hydrolysis of benzonitrile. (1973). Journal of the Chemical Society, Perkin Transactions 2, 1879-1882. [Link]
- Chemical Storage and Compatibility - Administrative Services Gateway. (n.d.).
- Chemical Compatibility and Storage Guidelines - REDA Safe. (n.d.).
- The degradation products of UV filters in aqueous and chlorinated aqueous solutions. (2012).
- Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. (1997). U.S.
- The degradation products of UV filters in aqueous and chlorinated aqueous solutions. (2012).
- The acid-catalysed hydrolysis of benzonitrile. (1973). Journal of the Chemical Society, Perkin Transactions 2, 1879-1882.
- Appendix 6-A - Hampshire College. (2007).
- Chemical Compatibility Chart. (n.d.).
- Photocatalytic Degradation of Chlorinated Hydrocarbons: The By-Product of the Petrochemical Industry Using Ag-Cu/Graphite Bimetallic Carbon Nitride. (2023).
- Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy. [Link]
- 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050 - PubChem. (n.d.).
- SOLU-CORTEF® (hydrocortisone sodium succinate) How Supplied/Storage and Handling | Pfizer Medical - US. (n.d.).
- Acrylonitrile - INEOS Group. (n.d.).
- Process for producing aromatic nitrile. (1989).
- Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. (2012). In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12.
- Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.).
- Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. (2018). Organic & Biomolecular Chemistry, 16(1), 107-113.
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Technical Support Center: Enhancing Reaction Selectivity with 2,4-Dichloro-3-fluorobenzonitrile
Welcome to the technical support center for 2,4-dichloro-3-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling reaction selectivity. Our focus is on the "why" behind the "how," enabling you to troubleshoot effectively and optimize your experimental outcomes.
Understanding the Reactivity Landscape of this compound
The key to mastering the chemistry of this compound lies in understanding the interplay of its substituents. The aromatic ring is decorated with two chlorine atoms at positions 2 and 4, a fluorine atom at position 3, and a nitrile group at position 1. Each of these groups exerts distinct electronic and steric effects that govern the regioselectivity of substitution reactions.
-
Electronic Effects : The nitrile (-CN) and halogen (-F, -Cl) groups are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) .[1] The strong inductive effect of the fluorine atom at position 3, coupled with the electron-withdrawing nature of the adjacent nitrile and chlorine substituents, makes the carbon atoms at positions 2 and 4 highly electrophilic.
-
Steric Hindrance : The chlorine atom at the 2-position is flanked by the nitrile group and the fluorine atom, making it more sterically hindered than the chlorine atom at the 4-position, which is only flanked by the fluorine atom and a hydrogen atom. This difference in steric environment can be exploited to achieve selective reactions.
Below is a diagram illustrating the key factors influencing the reactivity of this compound.
Sources
Technical Support Center: 2,4-Dichloro-3-fluorobenzonitrile Reactions
Welcome to the technical support center for 2,4-Dichloro-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the work-up and purification of reactions involving this key intermediate. Our goal is to move beyond simple procedural lists, offering a deeper understanding of the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Safety First - Essential Handling Protocols
Before initiating any work-up procedure, it is imperative to be familiar with the safety protocols for this compound and associated reagents. This compound is harmful if swallowed, may cause skin and eye irritation, and can lead to allergic skin reactions.[1][2]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[2][3]
-
Spill & Disposal: In case of a spill, avoid dust formation.[3] Collect the material using spark-proof tools and dispose of it as hazardous chemical waste in sealed containers, according to local regulations.[1][3] Do not discharge into the environment.[3]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[3][4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek medical attention.[3][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[3][4]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the work-up of reactions that produce this compound.
Q1: My reaction is complete. What is the first step in the work-up? The first step is typically to "quench" the reaction. This involves carefully adding a suitable liquid to stop the reaction and neutralize any remaining reactive reagents. For many syntheses, such as those involving organometallics or strong acids/bases, this is often done by slowly adding water or a saturated aqueous solution (e.g., ammonium chloride) at a controlled temperature (often 0 °C) to manage any exothermic processes.
Q2: What is the best solvent system for liquid-liquid extraction of this compound? Based on its physical properties, this compound is insoluble in water and soluble in common organic solvents like dichloromethane and toluene.[5] Therefore, a good choice for extraction would be a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether. The principle of "like dissolves like" governs this choice; the polarities of the solvent and the target compound should be similar to ensure efficient partitioning into the organic layer.[6]
Q3: I'm observing a lower-than-expected yield and suspect hydrolysis of the nitrile group. Why is this happening and how can I prevent it? The nitrile group (-CN) can be susceptible to hydrolysis to a carboxylic acid (-COOH) under strong acidic or basic conditions, particularly at elevated temperatures.[7] If your reaction work-up involves prolonged exposure to a strong base (e.g., NaOH wash) or heating in aqueous conditions, hydrolysis is a significant risk. To prevent this, use milder bases for neutralization (e.g., sodium bicarbonate) and avoid excessive heat during the work-up.
Q4: How can I effectively remove copper salts from a cyanation reaction? Syntheses using copper(I) cyanide (CuCN) are common.[8][9] Residual copper salts can complicate purification. An effective method is to wash the crude organic extract with an aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride.[9] The ammonia complexes with the copper ions, forming a water-soluble species that can be efficiently removed in the aqueous layer.
Q5: What is the expected appearance and melting point of pure this compound? The pure compound is a white to off-white solid.[5] Its reported melting point is in the range of 48-52 °C.[5] A melting point that is broad or significantly lower than this range indicates the presence of impurities.
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems that can arise during work-up and purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | 1. High concentration of salts in the aqueous layer.2. Presence of fine particulate matter (e.g., catalyst residue).3. Similar densities of the aqueous and organic phases. | 1. Add Brine: Add a saturated NaCl solution. This increases the polarity and density of the aqueous phase, often breaking the emulsion.2. Filter: Filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth to remove particulates.[10]3. Centrifugation: If lab equipment allows, centrifuging the mixture can force the layers to separate.4. Change Solvent: Switch to a solvent with a significantly different density. |
| Product Fails to Crystallize / Oils Out | 1. High Impurity Level: Significant amounts of impurities, such as starting materials or isomeric byproducts, can depress the melting point and inhibit crystallization.[11]2. Incorrect Solvent: The chosen recrystallization solvent may be too good, keeping the product dissolved even at low temperatures.3. Supersaturation: The solution is supersaturated and requires nucleation to begin crystallization. | 1. Purify Further: Perform column chromatography to separate the target compound from impurities before attempting recrystallization.[10]2. Re-evaluate Solvent: Follow the solvent screening protocol (see Section 4.2). A solvent pair (e.g., Toluene/Hexane) may be required.[12]3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product. |
| Low Yield After Recrystallization | 1. Too Much Solvent: Using an excessive volume of solvent will result in a significant amount of the product remaining in the mother liquor.2. Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals that are lost during filtration.3. Premature Crystallization: The product crystallized in the funnel during a hot filtration step. | 1. Use Minimal Solvent: Add just enough hot solvent to fully dissolve the crude product.2. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.[12]3. Keep Funnel Hot: Use a pre-heated funnel or a steam-jacketed funnel for hot filtrations to prevent crystallization. |
| Product is Discolored (e.g., Yellow/Brown) | 1. Residual Reagents: Trace amounts of colored starting materials or byproducts from the reaction.2. Degradation: The product or impurities may be degrading due to exposure to heat, light, or air. | 1. Activated Carbon: Add a small amount of activated carbon (charcoal) to the hot solution during recrystallization, then hot-filter to remove it. This adsorbs many colored impurities.2. Chromatography: If discoloration persists, column chromatography is the most effective method for removing colored impurities. |
Section 4: Detailed Experimental Protocols
Protocol: General Extractive Work-up
This protocol outlines a standard liquid-liquid extraction procedure to isolate the crude product from the aqueous reaction mixture.
-
Quench Reaction: Cool the reaction vessel in an ice bath (0-5 °C). Slowly add a predetermined quenching agent (e.g., 50 mL of deionized water) while monitoring the internal temperature.
-
Transfer to Separatory Funnel: Once the quench is complete and the mixture has reached room temperature, transfer the entire contents to a separatory funnel of appropriate size.
-
First Extraction: Add the primary extraction solvent (e.g., 100 mL of ethyl acetate). Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes with periodic venting.
-
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (denser) layer. If the organic layer is on the bottom (e.g., DCM), drain it into a clean flask. If it is on top (e.g., ethyl acetate), drain the aqueous layer and pour the organic layer out through the top opening of the funnel.
-
Back-Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh organic solvent (e.g., 2 x 50 mL). This ensures maximum recovery of the product.[10]
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
50 mL of 1 M HCl (if basic impurities are present).
-
50 mL of saturated NaHCO₃ solution (to neutralize acid).
-
50 mL of saturated NaCl (brine) solution (to break emulsions and begin drying).[10]
-
-
Dry the Organic Layer: Transfer the washed organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add until the drying agent no longer clumps together.
-
Concentrate: Filter or decant the dried solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol: Recrystallization for Purification
This protocol provides a method for purifying the solid crude product obtained from the extractive work-up.
-
Solvent Selection (Small Scale Test):
-
Place ~20-30 mg of crude product into several test tubes.[12]
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, toluene, hexane) dropwise at room temperature. A good solvent will not dissolve the product well at this stage.
-
Gently heat the tubes that did not dissolve the solid. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, then place in an ice bath.
-
The optimal solvent is one that dissolves the product completely when hot but results in the formation of a large quantity of high-quality crystals upon cooling.[12]
-
-
Main Recrystallization:
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.
-
Optional: If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated carbon, and then bring it back to a boil for a few minutes.
-
-
Hot Filtration (if carbon was used): Pre-heat a funnel (with fluted filter paper) and a receiving flask. Quickly filter the hot solution to remove the carbon.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven at a temperature well below the product's melting point.
Section 5: Visualization & Workflows
General Work-up & Purification Workflow
The following diagram illustrates the logical flow from a completed reaction to the purified solid product.
Caption: Standard workflow for the work-up and purification.
Troubleshooting: Emulsion Formation
This decision tree provides a logical path for resolving a persistent emulsion during liquid-liquid extraction.
Caption: Decision tree for resolving extraction emulsions.
References
- CDMS.net. (n.d.). Safety Data Sheet for 2,4-D Amine 4.
- Bayer AG. (1996). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. U.S. Patent 5,670,694.
- Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563.
- Hoechst Aktiengesellschaft. (1993). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. U.S. Patent 5,187,295.
- Hoechst Aktiengesellschaft. (1995). Process for preparing fluorobenzonitriles. U.S. Patent 5,466,859.
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 80(7), 867-872.
- Wikipedia. (n.d.). Solvent.
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Validation & Comparative
Navigating the Complexities of Polysubstituted Aromatics: A Guide to the NMR Spectral Analysis of 2,4-Dichloro-3-fluorobenzonitrile
For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex organic molecules is a cornerstone of innovation. In this guide, we delve into the nuanced world of Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the analytical characterization of 2,4-Dichloro-3-fluorobenzonitrile, a key building block in various synthetic pathways.
The strategic placement of chloro, fluoro, and nitrile functionalities on a benzene ring presents a compelling case study for advanced NMR spectral interpretation. Understanding the interplay of these substituents and their influence on the magnetic environment of each proton and carbon atom is crucial for unambiguous compound identification and quality control.
While a comprehensive search of publicly available spectral databases and literature did not yield experimentally acquired 1H and 13C NMR data for this compound, this guide will provide a thorough theoretical analysis and predictive framework based on established NMR principles. We will explore the expected spectral patterns, including chemical shifts and coupling constants, and discuss how these predictions can be used to guide the analysis of experimentally obtained data. Furthermore, we will compare NMR spectroscopy with other analytical techniques and outline best practices for data acquisition and interpretation.
The Molecular Architecture: Predicting the NMR Landscape
The structure of this compound, with its distinct substitution pattern, dictates a unique NMR fingerprint. The aromatic region of the 1H NMR spectrum is expected to feature two distinct signals corresponding to the two aromatic protons. Similarly, the 13C NMR spectrum will display a specific number of signals for the aromatic carbons and the nitrile carbon.
Figure 1: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Predicted ¹H NMR Spectral Data
The two aromatic protons, H-5 and H-6, are in different chemical environments and are expected to appear as distinct signals. The electronegativity of the adjacent halogen substituents and the anisotropic effect of the nitrile group will significantly influence their chemical shifts.
-
H-5: This proton is flanked by a chlorine atom and a carbon bearing a nitrile group. It is expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom at position 3.
-
H-6: This proton is adjacent to a fluorine atom and a carbon atom. It will also likely appear as a doublet of doublets, coupling with H-5 and the fluorine atom.
The magnitude of the coupling constants (J-values) will be critical for assigning these signals. Typical ortho-coupling (³JHH) in benzene rings is in the range of 7-10 Hz. The coupling between the proton and the fluorine atom (JHF) will depend on the number of bonds separating them; a ³JHF (ortho) is typically larger than a ⁴JHF (meta).
Predicted ¹³C NMR Spectral Data
The 13C NMR spectrum will provide information on the carbon skeleton. Due to the lack of symmetry, all seven carbon atoms in this compound are chemically non-equivalent and should, in principle, give rise to seven distinct signals.
-
Aromatic Carbons: The chemical shifts of the six aromatic carbons will be influenced by the attached substituents. Carbons directly bonded to electronegative atoms (Cl, F) will be significantly deshielded and appear at higher chemical shifts (downfield). The carbon attached to the electron-withdrawing nitrile group will also be deshielded. The fluorine atom will cause splitting of the signals for the carbons it couples with (¹JCF, ²JCF, ³JCF, etc.), providing valuable structural information.
-
Nitrile Carbon: The carbon of the nitrile group (C≡N) typically resonates in a distinct region of the 13C NMR spectrum, usually between 110 and 125 ppm.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H NMR | |||
| H-5 | ~ 7.5 - 8.0 | dd | ³JHH, ⁴JHF |
| H-6 | ~ 7.5 - 8.0 | dd | ³JHH, ³JHF |
| ¹³C NMR | |||
| C-1 | ~ 110 - 120 | s | |
| C-2 | ~ 130 - 140 | d | ²JCF |
| C-3 | ~ 155 - 165 | d | ¹JCF |
| C-4 | ~ 135 - 145 | d | ²JCF |
| C-5 | ~ 125 - 135 | d | ³JCF |
| C-6 | ~ 130 - 140 | d | ⁴JCF |
| -C≡N | ~ 115 - 120 | s |
Note: These are estimated values based on general principles and data for similar compounds. Actual experimental values may vary.
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, a multi-technique approach often provides the most comprehensive and definitive characterization.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry) | Non-destructive, provides rich structural detail | Lower sensitivity compared to MS, requires pure sample |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula | Does not provide detailed structural connectivity |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡N, C-Cl, C-F) | Fast, simple, good for functional group identification | Limited structural information, complex spectra can be difficult to interpret |
| X-ray Crystallography | Absolute three-dimensional structure | Unambiguous structural determination | Requires a single crystal of suitable quality |
Figure 2: Workflow for Structural Elucidation
Caption: A typical workflow for the structural elucidation of a novel organic compound.
Best Practices for NMR Data Acquisition and Interpretation
To ensure the highest quality data and the most accurate interpretation, adherence to established protocols is paramount.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet, simplifying the spectrum.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Consider advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
For complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals, respectively.
-
Causality in Spectral Interpretation: The "Why" Behind the Data
Interpreting NMR spectra is not merely about matching peaks to a table of values. It is about understanding the underlying physical principles that govern the observed chemical shifts and coupling patterns.
-
Electronegativity and Shielding: The electron-withdrawing nature of the chlorine, fluorine, and nitrile groups decreases the electron density around nearby protons and carbons. This "deshielding" effect causes their signals to appear at higher chemical shifts (downfield).
-
Anisotropy: The π-electron system of the benzene ring and the nitrile group creates a local magnetic field. Protons and carbons located in the shielding or deshielding regions of this induced field will experience a shift in their resonance frequency.
-
Spin-Spin Coupling: The interaction of the magnetic moments of neighboring nuclei (e.g., H-H, H-F, C-F) leads to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is independent of the applied magnetic field strength and provides crucial information about the connectivity of atoms.
By applying these fundamental principles, researchers can move beyond simple data reporting to a deeper understanding of molecular structure. This analytical rigor is essential for ensuring the integrity of research and the successful development of new chemical entities.
References
- For general principles of NMR spectroscopy: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- For comprehensive NMR data of organic compounds: The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- For information on chemical shifts and coupling constants: Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
A Comparative Guide to the Synthesis of 2,4-Dichloro-3-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,4-Dichloro-3-fluorobenzonitrile
This compound, with the CAS Number 161612-68-6, is a polysubstituted aromatic compound.[1][2][3] Its utility as a building block in medicinal chemistry and materials science stems from the unique electronic properties conferred by its pattern of halogen substitution. The strategic placement of chloro and fluoro groups, along with the synthetically versatile nitrile moiety, allows for a variety of subsequent chemical transformations. This guide will explore the most probable and chemically sound pathways for the synthesis of this key intermediate.
While specific, detailed experimental protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, we can construct and compare highly probable synthetic routes based on well-established and analogous chemical transformations. The two primary routes that will be discussed are the Sandmeyer reaction starting from 2,4-dichloro-3-fluoroaniline and a hypothetical halogen exchange route from a suitable polychlorinated precursor.
Route 1: The Sandmeyer Reaction from 2,4-Dichloro-3-fluoroaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[4][5] This route is arguably the most direct and anticipated pathway for the synthesis of this compound.
Mechanistic Overview
The reaction proceeds in two main stages:
-
Diazotization: The starting aniline, 2,4-dichloro-3-fluoroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This transformation is crucial as the diazonio group (-N₂⁺) is an excellent leaving group.
-
Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide salt. The copper(I) catalyst facilitates the displacement of the diazonio group with a cyanide nucleophile, yielding the desired benzonitrile.[4][6]
Experimental Protocol (Representative)
The following protocol is a representative procedure based on established Sandmeyer reactions for the synthesis of analogous benzonitriles.
Step 1: Diazotization of 2,4-Dichloro-3-fluoroaniline
-
In a well-ventilated fume hood, a solution of 2,4-dichloro-3-fluoroaniline in a suitable aqueous acid (e.g., hydrochloric acid or sulfuric acid) is prepared and cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C. The reaction is monitored for the complete consumption of the starting aniline.
Step 2: Copper-Catalyzed Cyanation
-
In a separate reaction vessel, a solution or suspension of copper(I) cyanide in a suitable solvent is prepared.
-
The cold diazonium salt solution from Step 1 is slowly added to the copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) is typically observed.
-
The reaction mixture is allowed to warm to room temperature and then may be gently heated to ensure complete reaction.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Causality and Experimental Considerations
-
Low Temperatures: The diazotization step is performed at low temperatures to prevent the premature decomposition of the diazonium salt.
-
Copper(I) Catalyst: The use of a copper(I) salt is critical for the cyanation step. It facilitates a single-electron transfer mechanism, which is characteristic of the Sandmeyer reaction.[6]
-
Safety: The Sandmeyer reaction involves potentially unstable diazonium salts and the use of highly toxic cyanide salts. Appropriate safety precautions, including working in a fume hood and having a cyanide quench solution (e.g., bleach or hydrogen peroxide) readily available, are paramount.
Route 2: Halogen Exchange from a Polychlorinated Precursor (Hypothetical)
Another plausible, albeit less direct, approach to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction.[7][8] This would involve the selective replacement of a chlorine atom with a fluorine atom on a suitable trichlorobenzonitrile precursor.
A potential starting material for this route could be 2,3,4-trichlorobenzonitrile. The success of this route would hinge on the selective replacement of the chlorine atom at the 3-position. This selectivity can be influenced by the electronic effects of the other substituents on the aromatic ring.
Mechanistic Considerations
The Halex reaction is a type of nucleophilic aromatic substitution. For this reaction to be facile, the aromatic ring must be activated by electron-withdrawing groups. The nitrile group (-CN) and the chlorine atoms are electron-withdrawing, which should facilitate the attack of the fluoride ion. The reaction typically proceeds via a Meisenheimer complex intermediate.[7]
Experimental Protocol (Representative)
The following is a generalized protocol for a halogen exchange reaction on an aromatic ring.
-
A mixture of the starting material (e.g., 2,3,4-trichlorobenzonitrile), a fluoride source (e.g., anhydrous potassium fluoride or cesium fluoride), and a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) is prepared in a reaction vessel equipped with a reflux condenser.
-
A phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) may be added to improve the solubility and reactivity of the fluoride salt.[7]
-
The reaction mixture is heated to an elevated temperature (typically in the range of 150-220 °C) and stirred for several hours to days.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., gas chromatography or thin-layer chromatography).
-
Upon completion, the reaction mixture is cooled and then poured into water. The product is extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated. The crude product is then purified by distillation, recrystallization, or column chromatography.
Causality and Experimental Considerations
-
Anhydrous Conditions: Halogen exchange reactions are sensitive to water, which can compete with the fluoride ion as a nucleophile and deactivate the fluoride salt. Therefore, anhydrous reagents and solvents are crucial.
-
Fluoride Source: The choice of fluoride salt is important. Cesium fluoride is more reactive than potassium fluoride but is also more expensive. Spray-dried potassium fluoride is often used to maximize its surface area and reactivity.
-
Solvent: High-boiling polar aprotic solvents are necessary to dissolve the reactants and to achieve the high temperatures often required for these reactions.
-
Selectivity: Achieving selective monofluorination at the desired position can be challenging and may result in a mixture of products, complicating the purification process.
Comparison of Synthesis Routes
| Feature | Route 1: Sandmeyer Reaction | Route 2: Halogen Exchange |
| Starting Material | 2,4-Dichloro-3-fluoroaniline | 2,3,4-Trichlorobenzonitrile (Hypothetical) |
| Key Reagents | Sodium nitrite, Copper(I) cyanide | Anhydrous potassium/cesium fluoride |
| Reaction Conditions | Low to moderate temperatures | High temperatures |
| Potential Yield | Moderate to good | Variable, depends on selectivity |
| Key Advantages | Direct and well-established route | Avoids the use of highly toxic cyanides in the final step |
| Key Disadvantages | Use of unstable diazonium salts and toxic cyanides | Potential for lack of selectivity, harsh reaction conditions |
| Scalability | Can be challenging due to safety concerns | Potentially more amenable to large-scale production if selectivity is high |
Visualizing the Synthetic Pathways
Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer synthesis route.
Halogen Exchange Workflow
Caption: Workflow for the hypothetical Halogen Exchange route.
Conclusion
Both the Sandmeyer reaction and a potential halogen exchange route present viable, though distinct, strategies for the synthesis of this compound. The Sandmeyer reaction, starting from the corresponding aniline, is a more direct and well-trodden path in aromatic synthesis. However, it necessitates careful handling of hazardous materials. The halogen exchange route, while theoretically plausible, may present challenges in terms of selectivity and require more demanding reaction conditions.
The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, the safety infrastructure available, and the desired purity of the final product. For laboratory-scale synthesis where the starting aniline is accessible, the Sandmeyer reaction is likely the more practical approach. For industrial-scale production, the halogen exchange route might be more attractive if the challenges of selectivity can be overcome, as it avoids the use of cyanide in the final step. Further experimental investigation is required to fully validate and optimize these proposed synthetic pathways.
References
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- Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412.
- Chemdad. This compound. [Link]
- Methylamine Supplier. This compound. [Link]
- Hagedorn, I., Lantzsch, R., & Marhold, A. (1997). U.S. Patent No. 5,670,694. Washington, DC: U.S.
- Lantzsch, R., & Marhold, A. (1995). U.S. Patent No. 5,466,859. Washington, DC: U.S.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Wikipedia. Sandmeyer reaction. [Link]
- Lantzsch, R. (1993). U.S. Patent No. 5,227,545. Washington, DC: U.S.
- Wang, J. (1993).
- Kaur, P., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie-Chemical Monthly, 152(9), 1029-1059.
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Comparative Analysis of the Biological Activity of 2,4-Dichloro-3-fluorobenzonitrile Derivatives
An In-Depth Technical Guide
Introduction: The Strategic Importance of Halogenated Benzonitriles in Drug Discovery
The benzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a diverse array of therapeutic agents. Its rigid, planar structure and the electron-withdrawing nature of the nitrile group make it an ideal anchor for designing molecules that can effectively interact with biological targets. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, onto this scaffold dramatically modulates a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] The specific substitution pattern of 2,4-dichloro-3-fluorobenzonitrile presents a unique combination of electronic and steric properties, making its derivatives compelling candidates for investigation across various biological activities. This guide provides a comparative analysis of the biological potential of these derivatives, grounded in experimental data, to inform future research and development.
This document will explore the known and potential biological activities stemming from this structural motif, with a focus on anticancer, antimicrobial, and insecticidal applications. We will dissect the structure-activity relationships (SAR) that govern efficacy, compare performance against established alternatives, and provide detailed experimental protocols for validating these activities.
Part 1: Anticancer Activity - Targeting Kinase Signaling Pathways
Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[2][3] Consequently, kinase inhibitors have become a major class of anticancer therapeutics.[4] The halogenated benzonitrile scaffold is frequently employed in the design of potent and selective kinase inhibitors, where it can serve as a key pharmacophore that interacts with the ATP-binding site.
Comparative Performance of Benzonitrile-Based Kinase Inhibitors
The efficacy of kinase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Fluorinated derivatives, in particular, have shown significant promise. For instance, studies on fluorinated indole derivatives demonstrated potent inhibition of VEGFR-2 kinase, a key player in angiogenesis, with IC50 values in the nanomolar range.[5] Similarly, certain 2-phenylacrylonitrile derivatives have demonstrated potent and selective inhibitory activity against cancer cell lines like HCT116 and BEL-7402, with IC50 values as low as 5.9 nM and 7.8 nM, respectively.[6]
| Compound/Derivative Class | Target Kinase/Cell Line | IC50 Value | Alternative Compound | Alternative's IC50 | Reference |
| Fluorinated Indole Derivative (19g) | VEGFR-2 Kinase | 3.8 nM | Sorafenib (Standard) | ~90 nM | [5] |
| 2-Phenylacrylonitrile (1g2a) | HCT116 Cells | 5.9 nM | Taxol | ~15 nM | [6] |
| Fluorinated Pyrazolylbenzimidazole (55b) | A549, MCF-7, HeLa Cells | 0.95–1.57 µM | Doxorubicin | ~0.5-1.0 µM | [5] |
| Prodan-conjugated derivative (4) | Aurora-A, Blk, LCK | ≤15% remaining activity | Staurosporine (Broad) | ~1-20 nM | [7] |
Table 1: Comparative IC50 values of various nitrile-containing anticancer agents against specific kinases and cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the phenyl ring is critical for activity. Dichloro-substitutions, as seen in the 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide scaffold, are crucial for high-affinity binding to targets like PPARγ.[8] The presence of fluorine can enhance binding affinity and improve metabolic stability.[1] The nitrile group itself is often a key hydrogen bond acceptor, anchoring the inhibitor within the kinase's active site. The combination of these features in a this compound core suggests a high potential for potent kinase inhibition.
Visualizing the Mechanism: Kinase Inhibition Workflow
The following diagram illustrates a typical workflow for screening and validating potential kinase inhibitors, a process for which this compound derivatives would be prime candidates.
Caption: Workflow for the discovery and validation of novel kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the IC50 of a test compound against a specific protein kinase.
Objective: To quantify the potency of a this compound derivative in inhibiting a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well microtiter plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO, then dilute further into the kinase assay buffer to achieve final desired concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, add 10 µL of the diluted compound, 20 µL of a solution containing the kinase and its substrate, and allow to incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding 20 µL of the ATP solution (containing a tracer amount of [γ-³²P]ATP for the radiometric method). The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction & Detection:
-
Radiometric: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Measure luminescence with a plate-reading luminometer.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Causality Behind Choices:
-
ATP at Km: Using ATP at its Michaelis-Menten constant (Km) provides a standardized condition for comparing the potency of different ATP-competitive inhibitors.
-
Pre-incubation: Allowing the inhibitor to bind to the kinase before adding ATP ensures that the measured inhibition reflects a true equilibrium state.
Part 2: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[9] Benzonitrile and its derivatives have been explored for their antibacterial and antifungal properties.[10][11] The presence of halogens often enhances the antimicrobial spectrum and potency of these compounds.
Comparative Performance of Benzonitrile-Based Antimicrobials
The minimum inhibitory concentration (MIC) is the standard metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.
| Derivative Class | Target Organism | MIC (µg/mL) | Alternative (Standard Antibiotic) | Alternative's MIC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae (Fungus) | 6.25 | Griseofulvin | ~10-20 | [10] |
| Benzoylthiourea (fluorinated) | E. coli | 62.5 - 125 | Ampicillin | ~2-8 | [9] |
| Benzotriazole Derivatives | E. coli, B. subtilis | Varies (tested at mg/ml) | Ciprofloxacin | <1 | [12] |
| Tetralone-based 5-fluoroindole | E. coli, S. aureus | 12.5, 25 | Ciprofloxacin | 2.5 | [5] |
Table 2: Comparative MIC values of various nitrile-containing compounds against bacterial and fungal strains.
Structure-Activity Relationship (SAR) Insights
For antimicrobial benzonitriles, lipophilicity is a key factor in penetrating bacterial cell membranes. The dichloro and fluoro substituents on the this compound core would increase lipophilicity, potentially enhancing activity, especially against Gram-positive bacteria. The nitrile group can act as a bioisostere for other functional groups or participate in binding to essential microbial enzymes. Studies have shown that the position and nature of substituents are critical; for example, some fluorine-substituted benzoylthioureas show good activity against E. coli, while others are more effective against C. albicans.[9]
Visualizing the Process: Antimicrobial Susceptibility Testing
The following diagram outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Broth Microdilution MIC Assay.
Part 3: Insecticidal Activity
Developing novel insecticides is crucial for agriculture and for controlling disease vectors, especially those resistant to existing agents.[13][14] Halogenated aromatic compounds have a long history in this field. The specific structural features of this compound derivatives make them interesting candidates for new insecticidal agents.
Comparative Performance of Related Insecticides
While direct data on this compound derivatives is scarce, related structures provide valuable insights. For example, cantharidin-based derivatives containing dichlorophenyl rings show 100% larvicidal activity against Plutella xylostella at 100 mg/L.[13] Fluorine-containing compounds have been shown to exhibit rapid knockdown effects against mosquitoes, sometimes acting via mechanisms distinct from common insecticides like DDT and pyrethroids.[14]
| Compound/Derivative Class | Target Insect | Activity Metric | Concentration | Alternative (Standard) | Reference |
| Cantharidin Derivative (6h, 6i) | Plutella xylostella | 100% Mortality | 100 mg/L | Cypermethrin | [13] |
| Per-fluorophenyl-trichloro-ethanol (PFTE) | Aedes aegypti | Rapid Knockdown | N/A | DDT, Pyrethroids | [14] |
| Triazone Hydrazone (3t, 3w) | Aphis craccivora | 30-35% Activity | 5 mg/kg | Pymetrozine (30%) | [15] |
Table 3: Comparative insecticidal activity of halogenated and nitrile-containing compounds.
Structure-Activity Relationship (SAR) Insights
In insecticides, the halogen substitution pattern is paramount. For cantharidin derivatives, the presence and position of chloro groups on a phenyl ring significantly influence larvicidal activity.[13] The nitrile group can mimic other functional groups found in natural insecticides or interact with specific receptor sites in the insect nervous system. The combination of dichloro and fluoro substitutions in the target scaffold could lead to compounds with novel modes of action or the ability to overcome existing resistance mechanisms.[14]
Conclusion and Future Directions
While this compound itself is primarily a synthetic intermediate, the analysis of its structural motifs within biologically active molecules reveals a compelling rationale for its use in drug discovery. The combination of a benzonitrile core with a specific di-chloro and fluoro substitution pattern provides a strong foundation for developing potent and selective agents.
-
For Anticancer Research: Derivatives should be synthesized and screened against a broad panel of human kinases, particularly those implicated in cancers where halogenated inhibitors have shown promise.
-
For Antimicrobial Research: The scaffold's high lipophilicity suggests a focus on developing agents against Gram-positive bacteria and fungi. Investigating inhibition of essential microbial enzymes would be a logical next step.
-
For Insecticidal Research: Exploring derivatives for activity against resistant insect strains is a promising avenue, as the unique halogenation pattern may help overcome existing detoxification mechanisms in pests.
The true potential of this compound derivatives lies in systematic exploration and derivatization, guided by the structure-activity principles outlined in this guide. The experimental protocols provided offer a validated starting point for researchers to begin this exploration.
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Guide to the Strategic Application of 2,4-Dichloro-3-fluorobenzonitrile and its Analogs in Synthesis
An In-Depth Comparative Guide for Researchers
In modern medicinal chemistry and materials science, the strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of molecular design.[1][2][3][4][5] Fluorinated benzonitriles are particularly prized as versatile intermediates, offering a unique confluence of properties: the nitrile group serves as a versatile synthetic handle for transformations into key functional groups, while fluorine atoms modulate lipophilicity, metabolic stability, and electronic properties.[1]
This guide provides a detailed comparison of 2,4-Dichloro-3-fluorobenzonitrile against other key fluorinated benzonitriles. Moving beyond a simple catalog of properties, we will analyze the causality behind their differential reactivity in crucial synthetic transformations, providing field-proven insights to guide your selection of the optimal building block for specific research and development applications.
The Profile of this compound: A Multifaceted Building Block
This compound is a highly functionalized aromatic ring activated for a variety of chemical transformations. Its utility is derived from the specific arrangement of its substituents:
-
Potent Electronic Activation: The aromatic ring is rendered significantly electron-deficient by three powerful electron-withdrawing groups: a nitrile (-CN), two chlorine atoms (-Cl), and a fluorine atom (-F). This electronic profile makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[6][7]
-
Differential Halogen Reactivity: The presence of both chlorine and fluorine atoms provides orthogonal reactivity. The C-Cl bonds are more susceptible to palladium-catalyzed cross-coupling reactions, while C-F bonds are generally more reactive in SNAr, although in this specific molecule, the C-Cl bonds are highly activated for SNAr as well.
-
Synthetic Versatility: It serves as a precursor for a range of complex heterocyclic structures and functionalized aromatics. For instance, it is a known intermediate in the synthesis of finafloxacin, a fluoroquinolone antibiotic.[8]
Comparative Analysis: Reactivity and Physicochemical Properties
To contextualize the performance of this compound, we will compare it against three other commercially available and synthetically relevant fluorinated benzonitriles: 2,6-Difluorobenzonitrile , 2,4-Dichlorobenzonitrile , and Pentafluorobenzonitrile .
Physicochemical Data Summary
A foundational understanding begins with the basic physical properties of these key reagents.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₇H₂Cl₂FN | 189.99 | 63-67 | 144363-67-3 |
| 2,6-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | 25-28 | 1897-52-5 |
| 2,4-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 59-62 | 6574-98-7 |
| Pentafluorobenzonitrile | C₇F₅N | 193.07 | 2.5-3.5 | 773-82-0 |
Data sourced from PubChem and commercial supplier technical data sheets.[9][10]
Performance in Key Synthetic Transformations
The true value of a building block is revealed in its chemical reactivity. Here, we compare the performance of our selected compounds in the two most critical classes of reactions for this molecular family.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of arene functionalization, proceeding via a two-step addition-elimination mechanism. An electron-poor aromatic ring is attacked by a nucleophile, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[6][7]
Causality of Reactivity: The reaction rate is primarily governed by the stability of the Meisenheimer complex. Strong electron-withdrawing groups (like -NO₂, -CN, -F, -Cl) positioned ortho or para to the leaving group are crucial as they stabilize the negative charge through resonance and induction.[6][7]
Comparative Insights:
-
This compound: This molecule presents two potential sites for substitution: C2 and C4. Attack at the C4 position is strongly favored. This regioselectivity is dictated by the superior stability of the resulting Meisenheimer complex, where the negative charge is delocalized onto the powerfully electron-withdrawing nitrile group in the para position. Attack at C2 (ortho to the nitrile) is also possible but generally slower.
-
2,6-Difluorobenzonitrile: With two highly activating fluorine atoms ortho to the nitrile, this compound is very reactive towards SNAr. The C-F bond is an excellent leaving group in SNAr reactions.
-
2,4-Dichlorobenzonitrile: Similar to its fluorinated analog, substitution is favored at the C4 position. Comparing this compound to this compound allows us to isolate the impact of the C3-fluorine, which adds a significant inductive electron-withdrawing effect, further activating the ring and potentially increasing the reaction rate.
-
Pentafluorobenzonitrile: As a perfluorinated arene, this compound is exceptionally reactive towards SNAr. Substitution occurs preferentially at the C4 position (para to the nitrile), driven by the same electronic stabilization principles.[11]
Diagram: Regioselectivity in SNAr of this compound
The diagram below illustrates why nucleophilic attack is favored at the C4 position. The resonance stabilization of the Meisenheimer intermediate for C4 attack is more effective as it directly involves the nitrile group.
Caption: Workflow for Zinc-Catalyzed Tetrazole Synthesis.
Conclusion and Strategic Recommendations
The choice between this compound and its analogs is not a matter of identifying a single "best" compound, but of making a strategic selection based on the desired chemical transformation.
-
For Nucleophilic Aromatic Substitution (SNAr): this compound is an excellent choice, offering high reactivity with predictable regioselectivity at the C4 position. For even greater reactivity, 2,6-difluorobenzonitrile or pentafluorobenzonitrile are superior, though potentially at a higher cost.
-
For Palladium-Catalyzed Cross-Coupling: this compound and its non-fluorinated counterpart, 2,4-dichlorobenzonitrile, are the only viable substrates among the compared options. The primary challenge lies in achieving selective mono-substitution and requires modern, highly active catalyst systems. The fluorinated analogs are generally unsuitable for this transformation under standard conditions.
-
For Downstream Functionalization: The nitrile group on all these compounds serves as a reliable handle for transformations like the synthesis of tetrazoles, providing a clear and efficient pathway to valuable bioisosteres.
By understanding the fundamental electronic and mechanistic principles that govern the reactivity of these powerful building blocks, researchers can make informed decisions, optimizing synthetic routes and accelerating the discovery and development of novel chemical entities.
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A Comparative Guide to the Purity Assessment of 2,4-Dichloro-3-fluorobenzonitrile by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2,4-Dichloro-3-fluorobenzonitrile is a non-negotiable cornerstone of product quality, safety, and efficacy.[1] Impurities introduced or formed during synthesis can have significant consequences, potentially altering biological activity and posing safety risks.[1] High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this critical assessment, offering the sensitivity and resolving power necessary to separate the main component from structurally similar impurities.[2][3]
This guide provides an in-depth comparison of HPLC with orthogonal analytical techniques for the purity determination of this compound. It is designed to move beyond a simple recitation of methods, instead offering a rationale for experimental choices and providing a framework for developing a robust, self-validating purity assessment strategy.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is the workhorse of the pharmaceutical industry for purity analysis.[4] Its widespread adoption is due to its versatility, precision, and ability to handle a wide range of compounds, including non-volatile and thermally labile molecules like halogenated benzonitriles.[5]
Principle of Separation: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[6] The system consists of a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) and a non-polar stationary phase (commonly silica particles chemically bonded with C18 alkyl chains).[6][7] Hydrophobic molecules, like this compound, interact more strongly with the stationary phase and are retained longer, while more polar impurities elute earlier.[6]
Causality Behind Component Selection:
-
Stationary Phase: A C18 (Octadecylsilane) column is the standard choice for hydrophobic aromatic compounds, providing strong retention.[8][9] However, for halogenated isomers, which can be challenging to separate, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can offer alternative selectivity.[10][11][12] These phases provide pi-pi interactions, which can enhance the resolution between structurally similar aromatic compounds.[12]
-
Mobile Phase: An acetonitrile/water gradient is typically employed. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for hydrophobic compounds.[4] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial to suppress the ionization of any acidic silanol groups on the silica surface, thereby preventing peak tailing and improving peak shape.[13]
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. Aromatic compounds like benzonitriles exhibit strong UV absorbance, allowing for sensitive detection. A DAD provides the added advantage of acquiring full UV spectra for each peak, which is invaluable for peak purity assessment and impurity identification.
A Validated HPLC Protocol for Purity Assessment
Trustworthiness in an analytical method is established through validation. The following protocol is designed as a self-validating system, incorporating system suitability tests to ensure the instrument is performing correctly before sample analysis, in line with regulatory expectations such as the ICH Q2(R1) guidelines.[14][15][16]
Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
Detailed Step-by-Step Methodology
Instrumentation and Materials:
-
HPLC System: Standard system with a binary or quaternary pump, autosampler, column thermostat, and DAD.[10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Chemicals: this compound reference standard (≥99.5% purity), HPLC-grade acetonitrile, and purified water.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
Solution Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[3]
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the Standard Solution.[3]
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a System Suitability Test (SST) by making five replicate injections of the Standard Solution.
-
Verify that the SST criteria are met (e.g., %RSD of peak area < 2.0%, tailing factor < 1.5, theoretical plates > 2000).
-
If SST passes, inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram. The purity is calculated using the area percent normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis: HPLC vs. Orthogonal Methods
While HPLC is the primary method, regulatory guidelines encourage the use of orthogonal methods—techniques that measure the same attribute using different principles—to provide independent confirmation of purity.[13][17][18]
Caption: Decision tree for selecting purity assessment methods.
Comparison Table
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on partitioning between liquid mobile and solid stationary phases.[5] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[5][19] | Measures heat flow difference between a sample and a reference as a function of temperature to determine purity via melting point depression.[20][21] |
| Applicability | Broadly applicable; ideal for non-volatile and thermally labile compounds.[5] | Suitable for volatile and thermally stable compounds; excellent for residual solvent analysis.[19][22][23] | Only for high-purity (>98%), crystalline solids that do not decompose upon melting.[24][25] |
| Strengths | High resolution, high sensitivity, robust, easily automated, quantitative.[2] | Exceptional separation for volatile compounds, very high sensitivity with specific detectors (e.g., FID, MS).[19] | Provides an absolute measure of molar purity; requires no reference standard for impurities.[20][25] |
| Limitations | Requires high-purity solvents, can be slower than GC.[26] | Compound must be volatile or derivatized to be volatile; not suitable for thermally unstable compounds.[22] | Not suitable for amorphous materials, compounds that decompose, or samples with insoluble impurities.[21][25] |
In-Depth Look at Orthogonal Techniques
-
Gas Chromatography (GC): GC is an excellent complementary technique, particularly for identifying and quantifying volatile process impurities or residual solvents that might not be well-retained by RP-HPLC.[19][22] For this compound, GC could effectively detect volatile starting materials or by-products from its synthesis.[27]
-
Differential Scanning Calorimetry (DSC): DSC offers a fundamentally different approach by measuring purity based on the thermodynamic properties of the material.[24][28] The presence of impurities depresses and broadens the melting point of a crystalline substance, an effect that can be quantified using the van't Hoff equation.[20][24] This makes DSC a powerful tool for verifying the purity of a reference standard or final product, provided it is a stable, crystalline solid.[25]
Conclusion: An Integrated Strategy for Purity Assurance
A robust purity assessment strategy for this compound relies on High-Performance Liquid Chromatography as the primary analytical tool. Its high resolving power and applicability to a wide range of potential impurities make it indispensable. The trustworthiness of the HPLC method is ensured through rigorous validation according to ICH guidelines, including specificity, linearity, accuracy, and precision.
However, to build a complete and scientifically sound purity profile, the integration of orthogonal methods is paramount. Gas Chromatography serves as a vital check for volatile impurities, while Differential Scanning Calorimetry can provide an independent, absolute measure of purity for the final crystalline material. By combining these techniques, researchers and drug developers can confidently ensure the quality and consistency of this critical pharmaceutical intermediate, satisfying both internal quality standards and stringent regulatory requirements.
References
- Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed.
- Purity Determination and DSC Tzero Technology. TA Instruments.
- Determination of purity by differential scanning calorimetry (DSC). (n.d.).
- Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. (2021). Quality Assistance.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Purity Determination by DSC.
- ICH Guidelines. (n.d.).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
- Orthogonal Methods. (n.d.). Cygnus Technologies.
- Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures. (n.d.). Benchchem.
- Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Ensuring Purity for Chromatography in Pharmaceutical Analysis. (n.d.).
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- Pharmaceutical Applications of Gas Chrom
- The Importance of Purity in Pharmaceutical Intermedi
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.).
- Gas Chromatography and its Applications in Pharmaceutical Industry. (n.d.).
- Orthogonal Projection Approach Applied to Peak Purity Assessment. (n.d.). Analytical Chemistry.
- Reversed-phase chrom
- What is a Particle Analysis "Orthogonal Method"? (2025). Fluid Imaging Technologies.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
- 14 Principles of Reversed Phase HPLC. (2021). YouTube.
- A Comparative Guide to Isomeric Purity Assessment of Bromin
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). PMC - NIH.
- CAS 161612-68-6 | this compound. (n.d.). Halochem.
- A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. (n.d.). Benchchem.
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A Comparative Guide to Catalytic Synthesis of 2,4-Dichloro-3-fluorobenzonitrile
Introduction: The Significance of 2,4-Dichloro-3-fluorobenzonitrile and Synthetic Challenges
This compound is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its unique substitution pattern makes it a valuable building block for introducing fluorine and a cyano group into complex molecular architectures, often imparting enhanced biological activity and metabolic stability. However, the synthesis of this molecule is not without its challenges. The arrangement of three different halogen substituents on the benzene ring, coupled with the presence of a nitrile group, demands highly selective and efficient catalytic methods to achieve high yields and purity while minimizing the formation of regioisomeric byproducts.
This guide provides a comparative analysis of the primary catalytic routes for the synthesis of this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of these reactions, present a side-by-side comparison of their performance based on available data, and provide a detailed experimental protocol for a robust and widely applicable method.
Comparative Analysis of Catalytic Systems
The synthesis of this compound can be approached through several catalytic pathways, principally:
-
The Sandmeyer Reaction: This classical method involves the diazotization of an aromatic amine (2,4-dichloro-3-fluoroaniline) followed by a copper-catalyzed cyanation.
-
Nucleophilic Aromatic Substitution (Halogen Exchange): This route typically involves the displacement of a bromine or iodine atom from a suitable precursor (e.g., 1-bromo-2,4-dichloro-3-fluorobenzene) with a cyanide source, catalyzed by a copper(I) salt.
-
Ammoxidation: This industrial-scale process involves the vapor-phase reaction of a methyl-substituted precursor (2,4-dichloro-3-fluorotoluene) with ammonia and oxygen over a solid-state catalyst.
The choice of a particular method is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance to reaction conditions. Below is a comparative summary of these catalytic systems.
| Catalytic System | Typical Catalyst | Starting Material | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Sandmeyer Reaction | CuCN | 2,4-Dichloro-3-fluoroaniline | 52-93 (general), often poorly reproducible for this specific substrate[1] | Readily available starting material. | Diazonium salt intermediates can be unstable and potentially explosive. Yields can be inconsistent.[1] |
| Nucleophilic Aromatic Substitution | CuCN | 1-Bromo-2,4-dichloro-3-fluorobenzene | Not explicitly reported for this substrate, but generally high for aryl halides. | Often high yielding and selective. | Requires a pre-functionalized starting material which may add synthetic steps. |
| Ammoxidation | V₂O₅/Al₂O₃, VPCo/SiO₂, VOHPO₄·H₂O | 2,4-Dichloro-3-fluorotoluene | 48 - 84.4[2] | Suitable for large-scale industrial production. Continuous process. | Requires specialized high-temperature and high-pressure equipment. Catalyst preparation can be complex. |
In-Depth Focus: The Copper-Catalyzed Sandmeyer Reaction
The Sandmeyer reaction, despite its age, remains a cornerstone of aromatic chemistry due to its versatility. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The key catalytic role of copper(I) is to facilitate the single-electron transfer to the diazonium salt, initiating the formation of an aryl radical and the expulsion of nitrogen gas. This highly reactive aryl radical is then trapped by the cyanide nucleophile.
Catalytic Cycle of the Sandmeyer Cyanation
Caption: Catalytic cycle of the Sandmeyer cyanation.
The causality behind the experimental choices in a Sandmeyer reaction is critical for ensuring success. The diazotization step is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The choice of acid (HX) is also important as the counter-ion (X⁻) can compete with the cyanide nucleophile. The use of a copper(I) salt is essential for the catalytic turnover; in its absence, the reaction is often sluggish and gives poor yields.
Experimental Protocol: Copper(I) Cyanide Catalyzed Sandmeyer Reaction
This protocol is a representative procedure for the synthesis of this compound from 2,4-dichloro-3-fluoroaniline.
Materials:
-
2,4-Dichloro-3-fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (Caution: Highly Toxic)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Diatomaceous earth
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dichloro-3-fluoroaniline in a mixture of concentrated hydrochloric acid and water at room temperature.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active catalytic species.
-
Cool the copper(I) cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene.
-
Wash the organic layer sequentially with water, a dilute sodium carbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter through a pad of diatomaceous earth.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization.
-
Self-Validating System: The progress of the diazotization can be monitored using starch-iodide paper. The completion of the Sandmeyer reaction is indicated by the cessation of nitrogen gas evolution. The purity of the final product can be readily assessed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several catalytic routes, each with its own set of advantages and disadvantages. The Sandmeyer reaction offers a versatile and accessible method, particularly for laboratory-scale synthesis, provided that the inherent instability of the diazonium salt intermediate is carefully managed. For industrial-scale production, ammoxidation presents a more economically viable and continuous process, albeit with higher initial capital investment for specialized equipment. Nucleophilic aromatic substitution remains a strong contender, especially when a suitable halogenated precursor is readily available.
Future research in this area will likely focus on the development of more robust and environmentally benign catalytic systems. This could include the use of more stable and less toxic cyanide sources, the development of heterogeneous catalysts to simplify product purification and catalyst recycling, and the exploration of flow chemistry to improve the safety and efficiency of reactions involving hazardous intermediates like diazonium salts.
References
- CN102744090B - Catalyst for ammoxidation preparation of 2,4-dichlorobenzonitrile - Google Patents.
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
- Sandmeyer reaction - Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6 ... - Google Patents.
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
- Sandmeyer reaction - L.S.College, Muzaffarpur.
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A Researcher's Guide to the Reactivity of 2,4-Dichloro-3-fluorobenzonitrile and Its Analogs
For professionals in pharmaceutical research and drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern molecular design. 2,4-Dichloro-3-fluorobenzonitrile stands out as a versatile building block, offering multiple reaction sites that can be selectively addressed. The interplay of its three halogen substituents and the strongly electron-withdrawing nitrile group creates a unique reactivity profile. This guide provides an in-depth, data-supported comparison of this compound's performance against key structural analogs in fundamental organic transformations, offering insights into how electronic and steric factors govern reaction outcomes.
Nucleophilic Aromatic Substitution (SNAr): Activating the Ring for C-N and C-O Bond Formation
Nucleophilic aromatic substitution (SNAr) is a powerful tool for installing heteroatoms onto electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2] The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4]
Mechanistic Rationale and Regioselectivity
In this compound, the cyano (-CN) group is a potent EWG, strongly activating the ring for nucleophilic attack. The chlorine and fluorine atoms also contribute to this activation through their powerful inductive effects (-I). The most activated positions for nucleophilic attack are ortho and para to the nitrile group, namely the C2 and C4 positions, which bear chlorine atoms.
-
Attack at C4: The chlorine at C4 is para to the -CN group and ortho to the C3-fluorine. A nucleophilic attack at this position generates a Meisenheimer complex where the negative charge is delocalized onto the cyano group and stabilized by the inductive effect of the adjacent fluorine.
-
Attack at C2: The chlorine at C2 is ortho to the -CN group and ortho to the C3-fluorine. This position is also highly activated.
However, the C4 position is generally considered the most reactive site due to the powerful resonance stabilization afforded by the para-nitrile group. The counterintuitive leaving group ability in SNAr reactions, often F > Cl > Br > I, stems from the fact that the highly electronegative fluorine atom makes the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[5][6] In this molecule, however, only chlorine atoms are available as leaving groups.
Caption: SNAr mechanism at the C4 position of this compound.
Comparative Reactivity Analysis
The reactivity of this compound in SNAr can be best understood by comparing it with its structural analogs.
| Compound | Key Structural Difference | Predicted Relative SNAr Reactivity | Rationale |
| This compound | Reference Compound | High | Strong activation from para-CN and inductive effects from all halogens. C4-Cl is the most likely site of substitution. |
| 2,4-Dichlorobenzonitrile | Lacks C3-Fluorine | Lower | The absence of the highly electronegative fluorine atom reduces the inductive activation of the ring, making it less electrophilic. |
| 3,4-Dichlorobenzonitrile | C2-Cl moved to C3 | Lower at C4 | While the C4-Cl is still activated by the para-CN, it lacks the additional ortho-F activation present in the reference compound. |
| 2,4,5-Trichlorobenzonitrile | C3-Fluorine replaced by Chlorine | Slightly Lower | Fluorine's inductive effect is stronger than chlorine's. Therefore, the reference compound is expected to be slightly more reactive. |
| 2,4-Difluorobenzonitrile | C-Cl replaced by C-F | Very High | The C-F bond at the C4 position is highly activated for nucleophilic attack, and fluoride is an excellent leaving group in SNAr.[7] |
Experimental Protocol: General Procedure for Amination
This protocol provides a framework for comparing the reactivity of various halo-benzonitriles via SNAr.
-
Reaction Setup: To a solution of the aryl halide (1.0 eq) in a polar aprotic solvent like DMF or DMSO (0.2 M), add the desired amine (1.2 eq) and a suitable base such as K₂CO₃ or DIPEA (2.5 eq).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions are indispensable for constructing C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bonds.[8][9] The reactivity of aryl halides in these transformations is primarily governed by the carbon-halogen bond dissociation energy, following the general trend: I > Br > Cl >> F.[10][11] The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[9]
Mechanistic Rationale and Regioselectivity
For this compound, both C-Cl bonds are potential sites for cross-coupling. Activating the notoriously inert C-Cl bond requires highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.
-
Site of Oxidative Addition: The oxidative addition step is favored at carbon centers that are both electron-deficient and sterically accessible.
-
The C4-Cl is para to the electron-withdrawing -CN group, increasing the electrophilicity of the carbon center. It is sterically less encumbered than the C2 position.
-
The C2-Cl is ortho to both the -CN and the C3-F, making it highly electron-deficient but also significantly more sterically hindered.
-
Therefore, selective cross-coupling at the C4 position is the anticipated outcome under most conditions. Achieving coupling at the C2 position would likely require specialized ligands or conditions designed to overcome the steric barrier.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Analysis
The choice of halogen is the dominant factor in cross-coupling reactivity.
| Compound | Key Structural Difference | Predicted Relative Cross-Coupling Reactivity | Rationale |
| This compound | Reference Compound | Moderate | C-Cl bonds require forcing conditions/specialized catalysts. Selective coupling at C4 is expected. |
| 2,4-Dibromo-3-fluorobenzonitrile | C-Cl replaced by C-Br | Much Higher | The weaker C-Br bonds will undergo oxidative addition much more readily, allowing for milder reaction conditions.[12] |
| 2,4-Dichlorobenzonitrile | Lacks C3-Fluorine | Similar to Slightly Lower | Reactivity should be comparable, though the reduced inductive pull from the missing fluorine might slightly decrease the rate of oxidative addition. |
| 2,6-Dichloro-3-fluorobenzonitrile | Isomer (from patent[13]) | Lower | Both chlorine atoms are in sterically hindered ortho positions, which will significantly impede the oxidative addition step. |
Experimental Protocols
A. Suzuki-Miyaura Coupling [14][15]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl chloride (1.0 eq), boronic acid or ester (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., SPhos or XPhos, 4-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq).
-
Solvent and Conditions: Add a degassed solvent system (e.g., dioxane/water or toluene) and heat the mixture to 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify by column chromatography.
B. Buchwald-Hartwig Amination [16]
-
Reaction Setup: Under an inert atmosphere, charge a flask with the aryl chloride (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., tBu₃P·HBF₄ or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 eq).
-
Solvent and Conditions: Add a degassed anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the residue by chromatography.
Reduction of the Nitrile Group: Accessing Benzylamines and Aldehydes
The nitrile group itself is a versatile functional handle, readily converted to a primary amine or an aldehyde. The presence of multiple electron-withdrawing halogen substituents on the ring generally facilitates the reduction of the nitrile.[17][18]
Reactivity and Chemoselectivity
Compared to unsubstituted benzonitrile, the nitrile group in this compound is more electrophilic and thus more susceptible to reduction.
-
Reduction to Benzylamine: Reagents like LiAlH₄, borane complexes (e.g., BH₃·THF), or catalytic hydrogenation can effectively reduce the nitrile to a benzylamine.[19] Studies have shown that benzonitriles with EWGs are reduced much faster than those with electron-donating groups.[18][20] For example, 2,4-dichlorobenzonitrile can be reduced to the corresponding benzylamine in 99% yield at room temperature.[17]
-
Reduction to Benzaldehyde: Partial reduction to the aldehyde is more challenging but can be achieved with specific reagents like DiBAL-H at low temperatures or with certain catalytic systems.[21]
Chemoselectivity is a key consideration. Many reducing agents for nitriles (e.g., boranes) are compatible with aryl halides. However, catalytic hydrogenation over palladium or platinum can lead to competitive hydrodehalogenation, particularly of the C-Cl bonds under forcing conditions.
Comparative Reactivity Analysis
| Compound | Key Structural Difference | Predicted Relative Rate of Nitrile Reduction | Rationale |
| This compound | Reference Compound | Fastest | The cumulative inductive effect of three halogens makes the nitrile carbon highly electrophilic and susceptible to reduction. |
| 2,4-Dichlorobenzonitrile | Lacks C3-Fluorine | Fast | Highly activated by two chlorine atoms, but slightly less so than the reference compound.[17] |
| Benzonitrile | Unsubstituted | Slowest | Lacks the activating effect of any halogen substituents. |
Experimental Protocol: Reduction to Benzylamine with Diisopropylaminoborane[19]
-
Reagent Preparation: Prepare diisopropylaminoborane [BH₂N(iPr)₂] as described in the literature.[20]
-
Reaction Setup: To a solution of the substituted benzonitrile (1.0 eq) in anhydrous THF, add a solution of diisopropylaminoborane (2.0 eq) containing a catalytic amount of LiBH₄ (10 mol%).
-
Reaction Conditions: Stir the reaction at room temperature for 5-18 hours. The high activation of the substrate should allow for mild conditions.
-
Work-up: Carefully quench the reaction by slow addition of 1 M HCl. Basify the aqueous layer with NaOH and extract the product with ether.
-
Purification: Dry the combined organic extracts, concentrate, and purify the resulting benzylamine by distillation or chromatography.
Conclusion
This compound is a highly functionalized and synthetically valuable scaffold. Its reactivity is a nuanced interplay of electronic activation and steric hindrance, allowing for selective transformations at its distinct functional sites.
-
For Nucleophilic Aromatic Substitution , it is a highly reactive substrate, with substitution strongly favored at the C4 position due to activation from the para-nitrile and ortho-fluorine.
-
For Palladium-Catalyzed Cross-Coupling , it is a moderately reactive partner that requires robust catalyst systems to activate the C-Cl bonds. Regioselectivity is high for the less sterically hindered and electronically activated C4 position.
-
The Nitrile Group is activated towards reduction, allowing for its efficient conversion to a benzylamine under conditions that can be tuned to preserve the aryl chloride bonds.
Understanding these reactivity patterns allows researchers to strategically design synthetic routes, leveraging this building block to access complex molecular architectures for drug discovery and materials science.
References
- Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor.Organic & Biomolecular Chemistry (RSC Publishing).
- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.The Journal of Organic Chemistry.
- Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.American Chemical Society.
- Nitrile Reduction.WordPress.
- Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.Organic Chemistry Portal.
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.Tokyo Chemical Industry Co., Ltd.
- A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Arom
- Buchwald–Hartwig amin
- A Comparative Guide to the Reactivity of 4-Bromobenzonitrile in Aryl Halide Coupling Reactions.BenchChem.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2,3,4-Trichlorobenzenethiol.BenchChem.
- Buchwald-Hartwig Amin
- Suzuki Coupling.YouTube.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.
- Suzuki-Miyaura Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- Buchwald-Hartwig coupling.YouTube.
- Nucleophilic arom
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
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- Suzuki Coupling.Organic Chemistry Portal.
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- Nucleophilic Arom
- Nucleophilic Arom
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
- Process for preparing fluorobenzonitriles.
- Comparison of reactivity of different aryl halides.
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.BenchChem.
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A Comparative Guide to the Structural Elucidation of 2,4-Dichloro-3-fluorobenzonitrile Derivatives: X-ray Crystallography vs. Spectroscopic & Computational Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of 2,4-Dichloro-3-fluorobenzonitrile and its derivatives. By examining the experimental workflows, data interpretation, and intrinsic advantages and limitations of each method, we aim to provide a comprehensive resource for selecting the most appropriate analytical strategy.
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For halogenated benzonitriles, a class of compounds with significant potential in pharmaceutical and materials science, this structural information is paramount for understanding reactivity, designing analogues, and ensuring intellectual property. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable insights into molecular connectivity and functional groups, single-crystal X-ray crystallography remains the definitive method for establishing the exact three-dimensional architecture.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a detailed atomic-level picture of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. This technique is unparalleled in its ability to deliver an unambiguous structural proof. The process, however, is contingent on the ability to grow a high-quality single crystal, which can be a significant experimental hurdle.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands careful execution and specialized instrumentation.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Causality in Experimental Choices
The choice of solvent and crystallization technique is critical and often empirical. For halogenated aromatic compounds, solvents with varying polarities should be screened. Slow evaporation is a common starting point due to its simplicity. The success of this stage is entirely dependent on the molecule's intrinsic ability to form a well-ordered crystalline lattice.
Alternative & Complementary Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques are indispensable for routine characterization, monitoring reactions, and for compounds that fail to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, providing detailed information about the connectivity of atoms. For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The nitrile (C≡N) stretch is a particularly strong and characteristic absorption in the IR spectrum of benzonitrile derivatives.
Computational Chemistry
In the absence of experimental data, computational methods like Density Functional Theory (DFT) can be used to predict the geometry and spectroscopic properties of a molecule.[1] These theoretical calculations can provide valuable insights but must be validated against experimental data whenever possible.
Comparative Analysis: A Head-to-Head Look
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, crystal packing.[2] | Provides definitive and unambiguous structural confirmation.[2] | Requires a high-quality single crystal, which can be challenging to grow.[2] |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei, stereochemistry.[2] | Non-destructive, provides detailed structural information in solution. | Can be complex to interpret for molecules with many signals; does not provide bond lengths or angles directly. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and requires a small amount of sample. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides exact mass. | Does not provide information on the 3D arrangement of atoms. |
| Computational Modeling | Predicted geometry, electronic properties, and spectra.[3] | Can be used when experimental data is unavailable; provides insights into reactivity.[3] | Predictions must be validated experimentally; accuracy depends on the level of theory and basis set used.[1] |
Case Study: Insights from Structurally Related Benzonitriles
While a crystal structure for this compound is not publicly available, studies on related molecules like 4-amino-3,5-difluorobenzonitrile provide valuable comparative data. In the crystal structure of this compound, the phenyl ring exhibits quinoid character due to the para-positioning of the donor (amino) and acceptor (cyano) groups.[4][5] The presence of fluorine substituents in the ortho positions leads to a distortion of the bond angles within the benzene ring.[4][5] These are the types of subtle but significant structural details that can only be definitively determined through X-ray diffraction.
Experimental Protocols
Protocol 1: General Crystallization Screening for Halogenated Benzonitriles
-
Preparation of Stock Solution: Dissolve 10-20 mg of the purified compound in a minimal amount of a good solvent (e.g., dichloromethane, acetone).
-
Solvent Systems: Prepare a range of solvent systems for crystallization trials. Common techniques include:
-
Slow Evaporation: Place small vials of the stock solution in a larger, sealed container with a slow leak to allow for gradual solvent evaporation.
-
Vapor Diffusion: Place a small vial containing the compound dissolved in a relatively volatile solvent inside a larger sealed jar containing a less volatile solvent in which the compound is insoluble.
-
Solvent Layering: Carefully layer a solvent in which the compound is soluble with a solvent in which it is insoluble.
-
-
Incubation: Store the crystallization trials in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitoring: Periodically inspect the vials for the formation of single crystals. This process can take anywhere from a few days to several weeks.
Protocol 2: X-ray Data Collection and Structure Refinement (General Overview)
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods such as Patterson or direct methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Caption: Data analysis workflow in X-ray crystallography.
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the unequivocal gold standard. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms and intermolecular interactions. However, the success of this technique is contingent on the ability to produce high-quality single crystals.
In instances where crystallization is challenging or for routine analysis, a combination of spectroscopic techniques, particularly NMR and IR, provides a wealth of information regarding the molecule's connectivity and functional groups. Computational modeling serves as a powerful predictive tool, especially in the early stages of research. An integrated approach, leveraging the strengths of each of these techniques, will ultimately provide the most comprehensive understanding of these important chemical entities.
References
- Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. (2024). Frontiers.
- Spectra and structure of benzonitriles and some of its simple derivatives Spectra and structure of benzonitriles and some of its simple derivatives.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. IUCr Journals.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
- Unambiguous Structure Confirmation of 3,4-Dichloro-2-hydroxybenzonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques. Benchchem.
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Navigating the Predictive Maze: An In-Silico Toxicity Assessment of 2,4-Dichloro-3-fluorobenzonitrile
A Senior Application Scientist's Guide to Comparing Predictive Models for Novel Chemical Safety Assessment
In the landscape of modern drug discovery and chemical safety assessment, the ability to accurately predict toxicological profiles of novel chemical entities in silico is not merely a matter of efficiency, but a cornerstone of ethical and cost-effective research. The proliferation of computational models offers a powerful toolkit for researchers, yet navigating this complex array of predictive methodologies requires a discerning and experienced hand. This guide provides an in-depth, comparative analysis of in-silico toxicity prediction methods, centered on the case study of 2,4-Dichloro-3-fluorobenzonitrile, a halogenated aromatic compound for which public toxicity data is scarce.
As senior application scientists, our objective extends beyond the mere generation of data. We aim to foster a deeper understanding of the principles, applicability, and limitations of each predictive model. This guide is structured to provide not only a direct comparison of predicted toxicological endpoints but also to illuminate the causality behind the selection of specific models and the interpretation of their outputs. By grounding our analysis in established methodologies and supporting our claims with verifiable data and authoritative references, we present a self-validating framework for the in-silico toxicological assessment of novel compounds.
The Compound in Focus: this compound
This compound is a substituted benzonitrile with the molecular formula C₇H₂Cl₂FN. Its structure, characterized by a benzene ring functionalized with two chlorine atoms, a fluorine atom, and a nitrile group, suggests the potential for various toxicological interactions. Halogenated aromatic compounds, as a class, are known for their diverse and sometimes significant toxicities.[1] The nitrile functional group can also contribute to toxicity, often through metabolic release of cyanide, although this is not universal for all nitriles.[2] Given the absence of extensive experimental toxicity data for this specific compound, in-silico methods become indispensable for a preliminary hazard assessment.
A Comparative Analysis of In-Silico Toxicity Predictions
To construct a robust preliminary toxicological profile for this compound, we will employ a multi-pronged approach, leveraging three distinct and complementary in-silico methodologies:
-
Quantitative Structure-Activity Relationship (QSAR) Models: These statistical models correlate the chemical structure of a compound with its biological activity, including toxicity.[3]
-
Expert Rule-Based Systems: These systems, such as Derek Nexus, utilize a knowledge base of established structure-toxicity relationships to identify potential toxicophores within a molecule.[4][5]
-
Read-Across Analysis: This approach predicts the toxicity of a target compound by analogy to one or more structurally and/or mechanistically similar source compounds for which reliable experimental data is available.[6]
The following table summarizes the simulated in-silico predictions for this compound across key toxicological endpoints, alongside experimental data for selected analogue compounds. This comparative presentation allows for a critical evaluation of the concordance and potential discrepancies between different predictive methods.
| Toxicological Endpoint | In-Silico Prediction Method | Predicted Outcome for this compound | Experimental Data for Analogue Compounds | References |
| Bacterial Mutagenicity (Ames Test) | QSAR (Consensus Model) | Negative | 2,4-Dichlorobenzonitrile: Negative in some studies. | [7] |
| Expert System (Derek Nexus) | No structural alerts for mutagenicity identified. | 3-Fluorobenzonitrile: No data available. | [4][5] | |
| Read-Across (from 2,4-Dichlorobenzonitrile) | Predicted Negative | [7] | ||
| Carcinogenicity | QSAR (Consensus Model) | Equivocal/Potential for non-genotoxic carcinogenicity. | 2,4-Dichloronitrobenzene: No effects on mating or fertility, but adverse effects on offspring at high doses. | [7] |
| Expert System (Derek Nexus) | Structural alert for halogenated benzene (potential for non-genotoxic carcinogenicity). | 2,4-DB: Preliminary evidence of liver cancer in mice. | [8] | |
| Read-Across (from 2,4-DB) | Predicted Potential for Carcinogenicity | [8] | ||
| Acute Oral Toxicity (LD50, rat) | QSAR (Toxicity Estimation Software Tool - T.E.S.T.) | Predicted: ~550 mg/kg (Category 3 - Harmful if swallowed) | 2,4-Dichlorobenzonitrile: Harmful if swallowed (LD50 between 300 and 2000 mg/kg). | [9][10] |
| Read-Across (from 2,4-Dichlorobenzonitrile & 3-Fluorobenzonitrile) | Predicted: Harmful if swallowed | 3-Fluorobenzonitrile: Harmful if swallowed. | [11][12] |
Methodological Deep Dive: Understanding the "Why"
The selection and application of in-silico models are not arbitrary; they are guided by the chemical nature of the target compound and the specific toxicological question at hand.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Expert Rule-Based Systems: A Look Inside Derek Nexus
Derek Nexus, a widely used expert system, operates on a curated knowledge base of structure-activity relationships.[4][5] When analyzing this compound, Derek Nexus would search for known toxicophores. The absence of a mutagenicity alert suggests that the specific arrangement of substituents on the benzonitrile core does not match any well-established structural alerts for bacterial mutagens in its knowledge base. However, the presence of a halogenated benzene moiety would likely trigger an alert for potential carcinogenicity, often linked to non-genotoxic mechanisms such as receptor activation or oxidative stress.
Read-Across: The Power of Analogy
Read-across is a powerful data-gap filling technique, but its validity hinges on the careful selection of appropriate analogues.[6] For this compound, two primary analogues were chosen:
-
2,4-Dichlorobenzonitrile: This compound shares the dichlorinated benzene ring and the nitrile group, making it a very close structural analogue.
-
3-Fluorobenzonitrile: This analogue introduces the fluorine substituent, allowing for an assessment of the potential impact of this specific halogen on toxicity.
The prediction of toxicity for the target compound is based on the assumption that similar structures will have similar toxicological properties. Since both analogues are reported as harmful if swallowed, a similar classification is predicted for this compound.
Experimental Protocols: A Framework for In-Silico Toxicity Assessment
The following workflow outlines a systematic approach to in-silico toxicity prediction for a novel compound like this compound.
Caption: Rationale for the read-across prediction.
Conclusion: A Weight-of-Evidence Approach
The in-silico assessment of this compound demonstrates the power and complexity of predictive toxicology. No single method provides a definitive answer. Instead, a weight-of-evidence approach, integrating the outputs of QSAR models, expert systems, and read-across analysis, offers the most scientifically sound preliminary hazard assessment.
Our comparative analysis suggests that this compound is likely to be harmful if swallowed (acute oral toxicity) and may present a concern for non-genotoxic carcinogenicity due to its halogenated benzene structure. It is predicted to be non-mutagenic in the Ames test.
It is crucial to recognize that these are in silico predictions and should be used to guide further testing strategies, not as a definitive substitute for experimental data. The strength of this approach lies in its ability to prioritize compounds for further investigation, refine testing protocols, and ultimately contribute to the development of safer chemicals and pharmaceuticals. As the field of computational toxicology continues to evolve, the principles of transparency, rigorous validation, and expert interpretation will remain paramount.
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- Generalized Read-Across (GenRA).
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- QSAR for predicting joint toxicity of halogenated benzenes to Dicr
- In Silico Approaches for Predicting Toxicity.
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- Obtaining and Studying the Properties of Composite Materials from ortho-, meta-, para-Carboxyphenylmaleimide and ABS.
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A Comparative Benchmarking Guide to 2,4-Dichloro-3-fluorobenzonitrile in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. Halogenated benzonitriles are a critical class of intermediates, offering a versatile scaffold for the introduction of diverse functionalities. Among these, 2,4-Dichloro-3-fluorobenzonitrile emerges as a compound of significant interest due to its unique substitution pattern, which imparts a nuanced reactivity profile. This guide provides an in-depth, data-driven comparison of the performance of this compound in key synthetic transformations, benchmarking it against relevant structural analogs to inform rational substrate selection.
Introduction: The Strategic Advantage of Polysubstituted Benzonitriles
The benzonitrile moiety is a cornerstone in the design of bioactive molecules and functional materials. The nitrile group serves as a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and tetrazoles. The presence of halogen substituents on the aromatic ring provides reactive sites for a host of powerful cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures.
This compound presents a compelling case for investigation. The two chlorine atoms offer distinct opportunities for regioselective functionalization through palladium-catalyzed cross-coupling reactions. The fluorine atom, positioned ortho to a chlorine and meta to the nitrile, exerts a strong inductive electron-withdrawing effect, modulating the reactivity of the entire aromatic system. This guide will dissect the performance of this molecule in three major classes of reactions: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and its application as a key pharmaceutical intermediate.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is a critical parameter, with the general trend for oxidative addition to the palladium(0) catalyst being I > Br > Cl. The presence of electron-withdrawing groups on the aromatic ring can significantly influence the kinetics and efficiency of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron reagent and an organohalide, is one of the most widely utilized cross-coupling reactions.[1] The electron-deficient nature of the aromatic ring in this compound, enhanced by the fluorine and nitrile substituents, is expected to facilitate the oxidative addition step.
Experimental Data Comparison
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported in readily available literature, we can infer its reactivity relative to other dihalopyrimidines and dichlorobenzonitriles based on established principles. For instance, in the Suzuki coupling of 2,4-dichloropyrimidines, reactions with arylboronic acids often show good to excellent yields, highlighting the utility of dichlorinated heterocycles in such transformations.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloarenes
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [2] |
| 4-Chloro-nitrobenzene | p-Tolylboronic acid | Pd-NHC complex | K₂CO₃ | Ethanol | 60 | 5 | 89 | [3] |
Causality Behind Experimental Choices: The choice of a palladium(0) source like Pd(PPh₃)₄ or an in-situ generated Pd(0) from a Pd(II) precatalyst is standard. The phosphine ligands stabilize the palladium center and modulate its reactivity. The base (e.g., K₂CO₃) is crucial for the transmetalation step, activating the boronic acid. The solvent choice, often a polar aprotic solvent like 1,4-dioxane or an alcohol, influences the solubility of reagents and the reaction rate.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[4] Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor.
Workflow for a Typical Heck Reaction
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A Senior Application Scientist's Guide to the Synthesis of 2,4-Dichloro-3-fluorobenzonitrile: A Head-to-Head Comparison of Methodologies
For the discerning researcher, scientist, and drug development professional, the efficient synthesis of key intermediates is paramount. 2,4-Dichloro-3-fluorobenzonitrile is a crucial building block in the synthesis of various pharmaceuticals. This guide provides an in-depth, head-to-head comparison of the prevalent synthesis methodologies for this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, process efficiencies, and practical considerations of each approach, supported by experimental data to inform your selection of the most suitable method for your research and development needs.
Introduction: The Significance of this compound
This compound serves as a vital intermediate in the synthesis of numerous target molecules in the pharmaceutical and agrochemical industries. Its specific substitution pattern of chlorine and fluorine atoms on the benzonitrile scaffold imparts unique electronic and steric properties, making it a valuable synthon for introducing these functionalities into more complex molecules. The efficient and high-purity synthesis of this compound is therefore a critical starting point for many discovery and development programs.
Methodologies at a Glance: A Comparative Overview
The synthesis of this compound is not a one-size-fits-all endeavor. The choice of synthetic route often depends on the available starting materials, desired scale, and purity requirements. Below, we compare the two most common methodologies: the Sandmeyer reaction and halogen exchange reactions.
| Feature | Sandmeyer Reaction | Halogen Exchange |
| Starting Material | 2,4-Dichloro-3-fluoroaniline | 2,4,5-Trichlorobenzonitrile or similar |
| Key Transformation | Diazotization of an amine followed by cyanation | Nucleophilic aromatic substitution of chlorine with fluorine |
| Typical Yields | Moderate to Good (often around 70-85%)[1] | Variable, dependent on substrate and conditions |
| Key Reagents | Sodium nitrite, HCl, Copper(I) cyanide | Alkali metal fluorides (e.g., KF, CsF) |
| Reaction Conditions | Low temperatures for diazotization, then heating | High temperatures, often in aprotic polar solvents |
| Scalability | Well-established for both lab and industrial scale | Can be suitable for large-scale production |
| Primary Advantages | Reliable and well-understood reaction | Potentially fewer steps if starting from a suitable precursor |
| Primary Disadvantages | Handling of diazonium salts requires care | High temperatures and potential for side reactions |
In-Depth Analysis of Synthesis Methodologies
The Sandmeyer Reaction: A Classic and Reliable Route
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including the nitrile group.[2][3] This multi-step process begins with the diazotization of an aromatic amine, in this case, 2,4-dichloro-3-fluoroaniline, to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt to yield the desired this compound.
Mechanistic Insight: The reaction proceeds via a free-radical mechanism.[3] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[4] This highly reactive aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the final product.
Caption: The Sandmeyer reaction workflow for cyanation.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative example and may require optimization.
-
Diazotization:
-
Dissolve 2,4-dichloro-3-fluoroaniline in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous sodium or potassium cyanide).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of nitrogen gas) should be observed.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Halogen Exchange: A Direct Approach
An alternative strategy for the synthesis of this compound involves a halogen exchange reaction, specifically a nucleophilic aromatic substitution (SNAr).[5] This method typically starts with a polychlorinated benzonitrile, such as 2,4,5-trichlorobenzonitrile, and replaces one of the chlorine atoms with a fluorine atom using an alkali metal fluoride.
Mechanistic Insight: The SNAr reaction is facilitated by the presence of electron-withdrawing groups (in this case, the nitrile and other chlorine atoms) on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). The fluoride ion acts as the nucleophile, attacking the carbon atom bearing a chlorine atom. The success of this reaction is highly dependent on the position of the leaving group and the reaction conditions.
Caption: Halogen exchange (SNAr) workflow.
Experimental Protocol: Synthesis of this compound via Halogen Exchange
This protocol is a representative example and may require optimization.
-
Reaction Setup:
-
In a flame-dried flask equipped with a reflux condenser and a magnetic stirrer, combine the starting polychlorinated benzonitrile, a spray-dried alkali metal fluoride (e.g., potassium fluoride), and a high-boiling point aprotic polar solvent (e.g., dimethylformamide or sulfolane).
-
A phase-transfer catalyst may be added to improve the reaction rate.
-
-
Reaction:
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it for several hours.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.
-
Conclusion and Recommendations
Both the Sandmeyer reaction and halogen exchange methodologies offer viable pathways to this compound.
-
The Sandmeyer reaction is a robust and well-documented method, particularly advantageous when the corresponding aniline is readily available. Its multi-step nature requires careful control of reaction conditions, especially during the formation and handling of the diazonium salt intermediate.
-
The halogen exchange route can be more direct if a suitable polychlorinated benzonitrile is accessible. However, it often necessitates harsh reaction conditions, including high temperatures, which may not be suitable for all laboratory settings.
For most laboratory-scale syntheses where the starting aniline is commercially available, the Sandmeyer reaction is often the preferred method due to its reliability and milder conditions compared to high-temperature halogen exchange. For large-scale industrial production, the choice may be dictated by the cost and availability of the starting materials, with the halogen exchange method being a strong contender if a suitable chlorinated precursor is an inexpensive bulk chemical.
Ultimately, the optimal synthesis strategy will be determined by a careful evaluation of your specific laboratory capabilities, budget, and the scale of your synthesis.
References
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012. [Link]
- Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.
- Sandmeyer Reaction Mechanism. BYJU'S. [Link]
- Sandmeyer reaction. Wikipedia. [Link]
- Sandmeyer Reaction. J&K Scientific LLC. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Process for preparing fluorobenzonitriles.
- Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
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- 4. jk-sci.com [jk-sci.com]
- 5. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
An Economic and Synthetic Guide to 2,4-Dichloro-3-fluorobenzonitrile: A Comparative Analysis of Key Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3-fluorobenzonitrile is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its unique substitution pattern offers a valuable scaffold for the development of novel bioactive molecules. The economic viability and efficiency of its synthesis are therefore of paramount importance for researchers and chemical development professionals. This guide provides an in-depth comparative analysis of two prominent synthetic pathways to this compound: a classical Sandmeyer reaction and a modern halogen exchange approach. By examining the underlying chemistry, experimental protocols, and economic drivers of each route, this document aims to equip scientists with the critical information needed to make informed decisions in their research and development endeavors.
Pathway 1: The Sandmeyer Reaction of 2,4-Dichloro-3-fluoroaniline
The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1] In this pathway, the readily available 2,4-dichloro-3-fluoroaniline serves as the starting material.
Causality of Experimental Choices
The transformation from the aniline to the benzonitrile proceeds in two critical steps: diazotization followed by cyanation.
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). The low temperature is crucial to prevent the premature decomposition of the highly reactive diazonium salt. The acid serves both to generate nitrous acid and to protonate the aniline, making it soluble and reactive.
-
Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide solution. Copper(I) acts as a catalyst, facilitating the displacement of the diazonium group with a cyanide nucleophile. The use of a copper catalyst is a hallmark of the Sandmeyer reaction and is essential for achieving good yields.
Experimental Protocol
Step 1: Diazotization of 2,4-Dichloro-3-fluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4-dichloro-3-fluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq.) in water and add it dropwise to the aniline suspension via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
Visualization of the Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Pathway 2: Halogen Exchange from a Trichlorobenzonitrile Precursor
A more modern approach to the synthesis of fluorinated aromatics involves nucleophilic aromatic substitution, specifically a halogen exchange (Halex) reaction. This pathway offers the potential for a more direct and atom-economical route, starting from a readily available polychlorinated benzonitrile. A plausible precursor for this compound is 2,4,5-trichlorobenzonitrile.
Causality of Experimental Choices
The success of a halogen exchange reaction hinges on several factors:
-
Fluorinating Agent: Anhydrous potassium fluoride is a common and cost-effective source of fluoride ions. The efficiency of the reaction is highly dependent on the reactivity of the KF, which can be enhanced by spray-drying or by using it in combination with a phase-transfer catalyst.
-
Solvent: A high-boiling polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane, is typically used to facilitate the dissolution of the potassium fluoride and to promote the nucleophilic substitution.
-
Catalyst: A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, is often employed to enhance the solubility and reactivity of the fluoride salt in the organic phase, thereby accelerating the reaction rate and allowing for lower reaction temperatures.[2]
-
Reaction Temperature: The temperature is a critical parameter that needs to be carefully controlled to achieve selective mono-fluorination and to avoid the formation of di- and tri-fluorinated byproducts.
Experimental Protocol
-
To a stirred suspension of anhydrous potassium fluoride (1.5-2.0 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) in a high-boiling aprotic solvent (e.g., sulfolane), add 2,4,5-trichlorobenzonitrile (1.0 eq.).
-
Heat the reaction mixture to a carefully controlled temperature (typically in the range of 150-200 °C). The optimal temperature should be determined empirically to maximize the yield of the desired mono-fluorinated product.
-
Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a large volume of water.
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water to remove the solvent and residual salts.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by recrystallization to isolate this compound.
Visualization of the Halogen Exchange Workflow
Caption: Workflow for the synthesis of this compound via halogen exchange.
Economic Analysis and Comparison
An objective economic comparison of these two pathways requires consideration of several factors beyond just the cost of raw materials.
| Factor | Pathway 1: Sandmeyer Reaction | Pathway 2: Halogen Exchange |
| Starting Material Cost | 2,4-dichloro-3-fluoroaniline can be a relatively expensive starting material, though prices vary with purity and scale.[3][4][5][6] | Trichlorobenzonitriles, such as 2,4,5- or 2,4,6-isomers, can be more readily available and potentially cheaper, especially at an industrial scale.[7] |
| Reagent Cost | Sodium nitrite is inexpensive. Copper(I) cyanide is a significant cost contributor and is highly toxic. | Anhydrous potassium fluoride is a relatively cheap fluorinating agent. The phase-transfer catalyst adds to the cost but is used in catalytic amounts. |
| Number of Steps | Two distinct chemical transformations (diazotization and cyanation). | A single chemical transformation. |
| Process Complexity | Requires careful temperature control at low temperatures for the diazotization step. Handling of potentially unstable diazonium salts requires expertise. The use of highly toxic cyanides necessitates stringent safety protocols and waste disposal procedures. | Requires high temperatures and potentially high pressure. The reaction needs careful monitoring to ensure selective mono-fluorination. Separation of the desired product from unreacted starting material and over-fluorinated byproducts can be challenging. |
| Waste Management | Generates significant aqueous waste containing copper and cyanide salts, which are toxic and require specialized treatment. | Generates inorganic salt waste (KCl), which is less hazardous than cyanide waste. The high-boiling solvent needs to be recovered and recycled for the process to be economically viable. |
| Scalability | The Sandmeyer reaction is a well-established industrial process, but the handling of large quantities of diazonium salts and cyanides can be challenging. | Halogen exchange reactions are also amenable to large-scale production. Continuous flow processes can be implemented to improve safety and efficiency. |
Conclusion and Expert Recommendation
Both the Sandmeyer reaction and the halogen exchange pathway offer viable routes to this compound.
-
The Sandmeyer reaction is a classic and well-understood method. Its primary drawbacks are the use of a potentially expensive starting material and the generation of highly toxic cyanide waste, which has significant environmental and cost implications for disposal. The two-step nature of the process also adds to the operational complexity.
-
The halogen exchange pathway presents a more modern and potentially more atom-economical alternative. With a cheaper and more readily available starting material and the avoidance of highly toxic cyanides, this route can be more cost-effective, particularly at an industrial scale. However, the reaction requires careful optimization to achieve high selectivity for the desired mono-fluorinated product, and the high-temperature conditions may require specialized equipment.
For laboratory-scale synthesis where the starting aniline is readily available and the handling of cyanides can be safely managed, the Sandmeyer reaction provides a reliable and predictable route.
For industrial-scale production, the halogen exchange pathway is likely to be the more economically favorable option due to the lower cost of starting materials and less hazardous waste stream. Significant process development to optimize reaction conditions and ensure efficient solvent recycling would be a prerequisite for successful implementation.
Ultimately, the choice of synthetic pathway will depend on the specific requirements of the project, including the scale of production, the availability and cost of starting materials, and the environmental and safety considerations of the manufacturing process.
References
- Ivy Fine Chemicals. (n.d.). 2,4-Dichloro-3-fluoroaniline.
- MySkinRecipes. (n.d.). 2,4-Dichloro-3-Fluoroaniline.
- Hoechst Aktiengesellschaft. (1995). Process for preparing fluorobenzonitriles. U.S.
- MySkinRecipes. (n.d.). 2,4-Dichloro-3-Fluoroaniline.
- Palla, G. (1956). The synthesis of 2,4-dichlorofluorobenzene. Acta Chimica Academiae Scientiarum Hungaricae, 10, 227-232.
- Hoechst Aktiengesellschaft. (1994). Process for the preparation of 2,4,5-trifluorobenzonitrile.
- Bayer AG. (1997). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. U.S.
- ChemUniverse. (n.d.). 2,3-dichloro-4-fluoroaniline.
- Kumar, V., & Singh, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2549-2580.
- Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412.
- Nanjing University of Science and Technology. (2013). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Zhejiang University of Technology. (2013). Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
- Hoechst Aktiengesellschaft. (1993). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. U.S.
- Zhejiang University of Technology. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(12), 714-716.
- Al-Zoubi, W., & Al-Hamdany, R. (2018). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules, 23(9), 2286.
- Bayer AG. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- Wang, Y., et al. (2018). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Journal of Flow Chemistry, 8(3-4), 131-135.
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Safety Operating Guide
Navigating the Disposal of 2,4-Dichloro-3-fluorobenzonitrile: A Guide for Laboratory Professionals
For the researcher dedicated to advancing pharmaceutical development, the synthesis and handling of novel compounds like 2,4-Dichloro-3-fluorobenzonitrile are routine. However, the lifecycle of these potent molecules extends beyond the reaction flask and concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and integrity.
Foundational Knowledge: Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a halogenated aromatic nitrile, a class of compounds that requires careful handling due to its potential toxicity and environmental persistence.
Key Hazard Considerations:
-
Toxicity: While specific toxicological data for this compound may be limited, related halogenated nitriles are known to be harmful if swallowed, in contact with skin, or if inhaled.[1] The nitrile functional group can also pose a significant health risk.
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[2][3] Therefore, direct release to the environment must be strictly avoided.[2]
-
Reactivity: This compound is generally stable under normal conditions but should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[4][5]
A comprehensive understanding of these hazards informs every subsequent step in the disposal process, from the selection of personal protective equipment to the final waste segregation and labeling.
Personnel Protection: Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: to prevent exposure through inhalation, dermal contact, or eye contact.[2]
Recommended PPE:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspected prior to use). | To prevent skin contact and absorption. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[2] | To protect against splashes and airborne particles. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or spill response, impervious clothing may be necessary.[2] | To protect the skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][6] If ventilation is inadequate, a NIOSH-approved respirator is required. | To prevent inhalation of dust or vapors. |
Always handle this compound in a designated area, such as a chemical fume hood, to minimize the risk of exposure.[6]
The Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][7]
Step 1: Waste Segregation - The Cornerstone of Compliance
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[8][9] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
Key Segregation Practices:
-
Designated Container: Use a container specifically designated for halogenated organic waste.[10] These containers should be made of a material compatible with the chemical.
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemical waste streams.[11] Mixing can create more complex and expensive disposal challenges.
-
Solid vs. Liquid: If generating both solid and liquid waste containing this compound, collect them in separate, appropriately labeled containers.
Step 2: Container Management - Ensuring Safe Accumulation
The container used for accumulating this compound waste must be managed correctly to maintain a safe laboratory environment.
Container Requirements:
| Feature | Specification | Rationale |
| Material | Compatible with the chemical (e.g., polyethylene for solids or liquids). | To prevent degradation of the container and potential leaks. |
| Condition | In good condition, with no leaks or cracks. | To ensure secure containment of the hazardous waste. |
| Labeling | Clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12] | To communicate the contents and associated hazards to all personnel. |
| Closure | Tightly sealed when not in use.[2][13] | To prevent the release of vapors and to avoid spills. |
| Fill Level | Do not fill beyond 90% capacity.[13] | To allow for expansion of contents and to prevent spills during handling. |
| Secondary Containment | Store in a designated satellite accumulation area with secondary containment.[12] | To contain any potential leaks or spills from the primary container. |
Step 3: Disposal of Contaminated Materials
Any materials that come into contact with this compound must also be disposed of as hazardous waste. This includes:
-
Personal Protective Equipment: Used gloves, disposable lab coats, etc.[14]
-
Labware: Contaminated glassware, weigh boats, and pipette tips.
-
Spill Cleanup Materials: Absorbent pads, wipes, and any other materials used to clean up a spill.
These items should be placed in a designated solid hazardous waste container.
Step 4: Final Disposal - The Role of a Licensed Professional
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company. The recommended method of destruction for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride and hydrogen fluoride.[2][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and institutional safety officer.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[15]
-
Collect the Waste: Place all contaminated absorbent materials and spilled chemical into a labeled hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
By adhering to these detailed procedures, you can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice.
References
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Dichloro-3-fluorobenzonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dichloro-3-fluorobenzonitrile. It is designed to be a definitive resource, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Hazard: A Proactive Stance on Safety
This compound is a halogenated aromatic nitrile. While comprehensive toxicological data may be limited, the chemical structure itself necessitates a high degree of caution. The presence of chlorine and fluorine atoms on a benzene ring, coupled with a nitrile group, suggests potential for skin and eye irritation, respiratory tract irritation, and toxicity if ingested or absorbed through the skin. Therefore, our approach to personal protective equipment (PPE) is conservative and prioritizes the elimination of all routes of exposure.
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, consult the Safety Data Sheet (SDS) and consider the scale of your work, the potential for aerosolization, and the duration of handling.
The Last Line of Defense: Selecting the Appropriate PPE
Engineering controls, such as fume hoods, are the primary method for minimizing exposure to hazardous chemicals. However, appropriate PPE is a critical final barrier. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with a chemical-resistant outer glove (e.g., Butyl rubber or Viton™) over a standard nitrile inner glove. | The nitrile inner glove provides a base level of protection and makes it easier to safely doff the more robust outer glove. Butyl rubber and Viton™ are recommended for their high resistance to aromatic and halogenated hydrocarbons.[1][2][3] Always consult the glove manufacturer's specific chemical resistance data. |
| Eye and Face Protection | Tightly fitting chemical splash goggles and a full-face shield. | Goggles protect against splashes and vapors entering the eyes. A face shield provides an additional layer of protection for the entire face from splashes of corrosive or irritating materials. |
| Body Protection | A chemical-resistant laboratory coat, preferably with long sleeves and elastic cuffs. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended. | A standard lab coat is insufficient. A chemical-resistant coat prevents penetration of the chemical to your personal clothing and skin. Elastic cuffs create a better seal with your gloves. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary depending on the scale of work and ventilation. | If there is a risk of inhaling dust or vapors, particularly when handling powders or heating the substance, respiratory protection is crucial. The need for a respirator should be determined by a formal risk assessment. |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills and dropped objects. |
Procedural Integrity: Donning and Doffing of PPE
The order and manner in which PPE is put on (donning) and taken off (doffing) are as critical as the PPE itself to prevent cross-contamination.
3.1. Donning Procedure: A Step-by-Step Protocol
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[4][5]
-
Lab Coat/Gown: Put on the chemical-resistant lab coat, ensuring it is fully buttoned or snapped.[6]
-
Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, don it at this stage. Ensure a proper seal check is performed.[6]
-
Eye and Face Protection: Put on your safety goggles, followed by the face shield.[4]
-
Gloves: First, put on the inner pair of nitrile gloves. Then, carefully don the outer, chemical-resistant gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[7][8]
3.2. Doffing Procedure: Minimizing Contamination Risk
The principle of doffing is to touch the potentially contaminated outer surfaces of your PPE as little as possible with your bare skin.
-
Inspect and Decontaminate (if necessary): Before removal, inspect your outer gloves for any visible contamination or damage. If grossly contaminated, they should be decontaminated as much as possible while still being worn.
-
Outer Gloves: Remove the outer gloves using a glove-to-glove technique. With one gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves.[9][10]
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the front surfaces.
-
Lab Coat/Gown: Unbutton or unsnap the lab coat. Peel it away from your body, turning it inside out as you remove it.
-
Inner Gloves: Remove the inner nitrile gloves using the same glove-to-glove technique as the outer pair.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.
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- 9. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 10. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
